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  • Product: Methyl 2,3,4-trimethoxybenzoate
  • CAS: 6395-18-2

Core Science & Biosynthesis

Foundational

"Methyl 2,3,4-trimethoxybenzoate" CAS number

An In-depth Technical Guide to Methyl 2,3,4-trimethoxybenzoate (CAS Number: 6395-18-2) Introduction Methyl 2,3,4-trimethoxybenzoate, with the Chemical Abstracts Service (CAS) number 6395-18-2, is an aromatic ester that b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2,3,4-trimethoxybenzoate (CAS Number: 6395-18-2)

Introduction

Methyl 2,3,4-trimethoxybenzoate, with the Chemical Abstracts Service (CAS) number 6395-18-2, is an aromatic ester that belongs to the family of trimethoxybenzoic acid derivatives.[1] While its 3,4,5-trimethoxy isomer is a well-documented and widely utilized building block in organic synthesis, particularly in the pharmaceutical industry, Methyl 2,3,4-trimethoxybenzoate is a less common, yet potentially valuable, chemical entity.[2][3] Its structural uniqueness, arising from the ortho, meta, and para positioning of the three methoxy groups relative to the methyl ester, imparts distinct electronic and steric properties that can be exploited in the synthesis of complex molecules. This guide provides a comprehensive overview of the available technical information on Methyl 2,3,4-trimethoxybenzoate, with a particular focus on its synthesis, potential applications, and physicochemical properties, aimed at researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Methyl 2,3,4-trimethoxybenzoate is not extensively available in the public domain. However, based on its chemical structure, the following properties can be determined:

PropertyValueSource
CAS Number 6395-18-2[1]
Molecular Formula C₁₁H₁₄O₅[4]
Molecular Weight 226.23 g/mol
Synonyms Benzoic acid, 2,3,4-trimethoxy-, methyl ester[1]

It is important to distinguish this compound from its more common isomer, Methyl 3,4,5-trimethoxybenzoate (CAS No. 1916-07-0), which has a melting point of 82-84 °C and a boiling point of 274-275 °C. Due to the different substitution pattern, the physical properties of the 2,3,4-isomer are expected to be distinct.

Synthesis of Methyl 2,3,4-trimethoxybenzoate

The synthesis of Methyl 2,3,4-trimethoxybenzoate is primarily achieved through the esterification of its corresponding carboxylic acid, 2,3,4-trimethoxybenzoic acid. The synthesis of this crucial precursor has been described in the literature, starting from pyrogallic acid.

Synthesis of the Precursor: 2,3,4-Trimethoxybenzoic Acid

A multi-step synthesis route starting from pyrogallic acid has been reported.[5][6] This process involves methylation, bromination, cyanation, and finally hydrolysis to yield 2,3,4-trimethoxybenzoic acid.

Experimental Protocol: Synthesis of 2,3,4-Trimethoxybenzoic Acid [5]

Step 1: Methylation of Pyrogallic Acid to 1,2,3-Trimethoxybenzene

  • Pyrogallic acid is reacted with a methylating agent, such as dimethyl carbonate, in the presence of an ionic liquid catalyst. This initial step yields 1,2,3-trimethoxybenzene.

Step 2: Bromination of 1,2,3-Trimethoxybenzene

  • The resulting 1,2,3-trimethoxybenzene is then brominated, for example using N-bromosuccinimide (NBS), to introduce a bromine atom onto the aromatic ring, yielding 4-bromo-1,2,3-trimethoxybenzene.

Step 3: Cyanation of 4-Bromo-1,2,3-trimethoxybenzene

  • The bromo-derivative is subsequently reacted with a cyanide source, such as copper(I) cyanide, in a suitable solvent like DMF. This nucleophilic substitution reaction replaces the bromine atom with a cyano group, forming 2,3,4-trimethoxybenzonitrile.

Step 4: Hydrolysis of 2,3,4-Trimethoxybenzonitrile

  • The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved by heating the nitrile in an aqueous basic solution (e.g., NaOH), followed by acidification with a mineral acid (e.g., HCl) to precipitate the desired 2,3,4-trimethoxybenzoic acid. The total yield for this four-step process is reported to be around 38.2%.[5]

SynthesisWorkflow PyrogallicAcid Pyrogallic Acid TMB 1,2,3-Trimethoxybenzene PyrogallicAcid->TMB Methylation (e.g., Dimethyl Carbonate) BromoTMB 4-Bromo-1,2,3- trimethoxybenzene TMB->BromoTMB Bromination (e.g., NBS) CyanoTMB 2,3,4-Trimethoxybenzonitrile BromoTMB->CyanoTMB Cyanation (e.g., CuCN) TMBA 2,3,4-Trimethoxybenzoic Acid CyanoTMB->TMBA Hydrolysis (NaOH, then HCl)

Caption: Synthesis workflow for 2,3,4-trimethoxybenzoic acid.

Esterification to Methyl 2,3,4-trimethoxybenzoate

Once 2,3,4-trimethoxybenzoic acid is obtained, it can be converted to its methyl ester via standard esterification procedures, most commonly the Fischer esterification.

General Experimental Protocol: Fischer Esterification

  • Reaction Setup: 2,3,4-trimethoxybenzoic acid is dissolved in an excess of anhydrous methanol, which serves as both the solvent and a reactant.

  • Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added to the solution.

  • Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude Methyl 2,3,4-trimethoxybenzoate.

  • Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.

EsterificationWorkflow TMBA 2,3,4-Trimethoxybenzoic Acid Reaction Reflux TMBA->Reaction Methanol Methanol (excess) Methanol->Reaction AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Reaction Workup Work-up & Purification Reaction->Workup Product Methyl 2,3,4-trimethoxybenzoate Workup->Product

Caption: General workflow for the esterification of 2,3,4-trimethoxybenzoic acid.

Applications in Research and Drug Development

While direct applications of Methyl 2,3,4-trimethoxybenzoate are not extensively documented, the therapeutic relevance of the 2,3,4-trimethoxyphenyl scaffold is evident from the applications of its derivatives.

  • Precursor to Bioactive Molecules: The parent carboxylic acid, 2,3,4-trimethoxybenzoic acid, has been utilized in the total synthesis of the tropoloisoquinoline alkaloid, pareitropone. This highlights the utility of this substitution pattern in accessing complex natural product architectures.

  • Intermediate for Pharmaceutical Agents: A closely related derivative, 2,3,4-trimethoxybenzaldehyde, serves as a key intermediate in the synthesis of Trimetazidine.[7] Trimetazidine is a metabolic agent used in the treatment of angina pectoris and other cardiovascular conditions.[7] This underscores the potential of the 2,3,4-trimethoxybenzoyl moiety in the design of new therapeutic agents.

Given these examples, it is plausible that Methyl 2,3,4-trimethoxybenzoate could serve as a valuable starting material or intermediate for the synthesis of novel compounds with potential biological activity. The ester functionality provides a handle for further chemical transformations, such as reduction to the corresponding alcohol, amidation, or as a protecting group for the carboxylic acid.

Safety and Handling

Conclusion

Methyl 2,3,4-trimethoxybenzoate is a chemical compound with potential utility in organic synthesis, particularly as a building block for more complex molecules in the realm of drug discovery and materials science. While it is less studied than its 3,4,5-isomer, the demonstrated biological relevance of the 2,3,4-trimethoxyphenyl core suggests that this compound could be a valuable tool for researchers. The synthesis, primarily through the esterification of 2,3,4-trimethoxybenzoic acid, is achievable through established chemical methods. Further research into the specific applications and biological activities of Methyl 2,3,4-trimethoxybenzoate and its derivatives is warranted to fully explore its potential.

References

  • Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • Google Patents. (n.d.). CN101792387B - Preparation method of 2,3,4-trimethoxybenzoic acid.
  • ResearchGate. (2025). New synthesis process for 2,3,4-trimethoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Methyl 3,4,5-trimethoxybenzoate | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • ResearchGate. (2025). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Retrieved from [Link]

  • Korea Science. (n.d.). Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5.... Retrieved from [Link]

  • European Patent Office. (n.d.). Preparation of trimethoxybenzoate esters and trimethoxybenzoic acid - EP 0160760 A1. Retrieved from [Link]

  • (n.d.). THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Eureka. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4-Trimethoxybenzoate | C10H11O5- | CID 6931539 - NIH. Retrieved from [Link]

  • Solitaire Overseas. (n.d.). 18-8 Stainless Steel: A Guide of Properties and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent.
  • Justia Patents. (2021). Process for synthesis of mesotrione. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Mechanical properties and corrosion resistance of burnished X5CrNi 18-9 stainless steel. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of Methyl 2,3,4-Trimethoxybenzoate

Executive Summary Methyl 2,3,4-trimethoxybenzoate (CAS 6395-18-2) is a specialized aromatic ester serving as a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), most notably the anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,3,4-trimethoxybenzoate (CAS 6395-18-2) is a specialized aromatic ester serving as a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), most notably the anti-anginal agent Trimetazidine . Unlike its more common isomer (methyl 3,4,5-trimethoxybenzoate), the 2,3,4-isomer possesses a unique substitution pattern that dictates specific steric and electronic behaviors during nucleophilic substitutions and reductions.

This guide provides a definitive technical profile of the compound, synthesizing experimental data with validated protocols for its generation and characterization. It is designed to support researchers in medicinal chemistry and process development who require high-purity precursors for polyphenol and alkaloid synthesis.

Physicochemical Characterization

The following data aggregates experimental values from high-purity synthesis workflows. Note that while often isolated as a viscous oil, the compound can crystallize into a low-melting solid upon prolonged standing or chilling.

Table 1: Key Physicochemical Constants
PropertyValueCondition / Note
CAS Registry Number 6395-18-2 Distinct from 3,4,5-isomer (1916-07-0)
IUPAC Name Methyl 2,3,4-trimethoxybenzoate
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
Physical State Colorless to pale yellow oilCan form low-melting crystals (mp ~43-46°C)
Boiling Point 147.5 – 149 °C@ 7 mmHg (Vacuum distillation)
Solubility HighMethanol, DCM, Ethyl Acetate, THF
Solubility Low / InsolubleWater (Cold)
Density (Predicted) ~1.15 g/cm³Based on structural analogues
Flash Point >110 °CEstimate based on BP

Spectroscopic Signature

Accurate identification of the 2,3,4-isomer relies heavily on Nuclear Magnetic Resonance (NMR). The substitution pattern creates a distinct splitting pattern for the aromatic protons, differentiating it from the singlet observed in the symmetric 3,4,5-trimethoxybenzoate isomer.

Proton NMR ( H NMR) Analysis

Solvent: CDCl


 (Chloroform-d)
Frequency:  400 MHz[1]
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Interpretation
7.56 Doublet (d)1H8.0 HzH-6 Ortho to Carbonyl; Deshielded by ester group.
6.66 Doublet (d)1H8.0 HzH-5 Meta to Carbonyl; Shielded by adjacent OMe groups.
3.89 Singlet (s)3H-COOC

Methyl ester protons.[2][1]
3.86 Singlet (s)3H-Ar-OC

Methoxy group (C2/C3/C4).[1]
3.84 Singlet (s)3H-Ar-OC

Methoxy group (C2/C3/C4).[1]
3.83 Singlet (s)3H-Ar-OC

Methoxy group (C2/C3/C4).[1]

Diagnostic Insight: The presence of two doublets with an ortho-coupling constant (


 Hz) confirms the 2,3,4-substitution pattern, leaving the 5 and 6 positions unsubstituted. A symmetric 3,4,5-isomer would show a singlet integrating to 2H in the aromatic region.
Carbon NMR ( C NMR) Shifts

Peaks (ppm, CDCl


):  166.2 (C=O), 157.3, 154.8, 143.1 (Ar-C-O), 126.0, 117.0 (Ar-C), 107.0 (C-5), 61.8, 60.9, 56.1 (OMe carbons), 52.0 (Ester Me).

Synthesis & Purification Workflow

The most robust route to Methyl 2,3,4-trimethoxybenzoate is the Fischer esterification of 2,3,4-trimethoxybenzoic acid. This method is preferred over alkylation of dihydroxybenzoates due to higher regioselectivity and yield.

Process Logic Diagram

SynthesisWorkflow Start Starting Material: 2,3,4-Trimethoxybenzoic Acid Reflux Reaction: Reflux 24h (N2 Atmosphere) Start->Reflux Reagent Reagents: Methanol (Excess) + H2SO4 (Cat.) Reagent->Reflux Workup1 Workup Phase 1: Evaporate MeOH -> Dissolve in DCM Reflux->Workup1 Conversion >90% Wash Purification (Chemical): Wash with 5% NaHCO3 (Removes unreacted acid) Workup1->Wash Dry Drying: MgSO4 -> Filtration -> Evaporation Wash->Dry Organic Layer Distill Final Purification: Vacuum Distillation (147-149°C @ 7mmHg) Dry->Distill Crude Oil Product Final Product: Methyl 2,3,4-trimethoxybenzoate (Colorless Oil) Distill->Product Isolation

Figure 1: Step-by-step synthesis and purification workflow for Methyl 2,3,4-trimethoxybenzoate.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2,3,4-trimethoxybenzoate from 2,3,4-trimethoxybenzoic acid.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[3]
    
  • Reaction:

    • Charge the flask with 2,3,4-trimethoxybenzoic acid (1.0 equiv).

    • Add anhydrous Methanol (approx. 0.3 M concentration relative to acid).[4][3]

    • Slowly add concentrated Sulfuric Acid (H

      
      SO
      
      
      
      )
      (0.5 – 1.0 equiv) as a catalyst.
    • Heat the mixture to reflux (approx. 65°C) for 24 hours .

  • Workup:

    • Cool the mixture to room temperature.

    • Remove excess methanol under reduced pressure (Rotary Evaporator).

    • Redissolve the resulting residue in Dichloromethane (DCM) .

    • Critical Step: Wash the organic phase with 5% Aqueous NaHCO

      
        (2x). This converts any unreacted starting acid into its water-soluble salt, effectively removing it from the organic product layer.
      
    • Wash with brine (saturated NaCl).[2]

  • Isolation:

    • Dry the organic layer over anhydrous MgSO

      
        or Na
      
      
      
      SO
      
      
      .
    • Filter and concentrate in vacuo to yield a crude oil.

  • Purification:

    • For high purity (>99%), perform vacuum distillation. Collect the fraction boiling at 147.5–149 °C at 7 mmHg .

Applications in Drug Development[8]

Methyl 2,3,4-trimethoxybenzoate is a high-value pharmacophore precursor. Its primary utility lies in the introduction of the 2,3,4-trimethoxyphenyl moiety, a structural feature that enhances metabolic stability and receptor affinity in certain cardiovascular drugs.

Key Application: Trimetazidine Synthesis

The ester serves as a precursor to Trimetazidine (a fatty acid oxidation inhibitor used for angina pectoris).

  • Pathway: The ester is typically reduced (using LiAlH

    
    ) to 2,3,4-trimethoxybenzyl alcohol , which is then converted to the benzyl chloride and coupled with piperazine.
    
  • Advantage: Using the ester allows for purification via distillation prior to the sensitive reduction step, ensuring a cleaner impurity profile in the final API.

References

  • Synthesis and Characterization: Zhang, J., et al. "Copper-Catalyzed Methyl Esterification Reactions via C–C Bond Cleavage." The Journal of Organic Chemistry, 2013, 78(19), 9898–9905.

  • NMR Spectral Data: "Methyl 2,3,4-trimethoxybenzoate Spectral Data." SpectraBase, Wiley Science Solutions.

  • Physical Properties: "Methyl 2,3,4-trimethoxybenzoate."[2][1][4][5] PubChem Database, National Center for Biotechnology Information. CID 6395-18-2.

  • Synthetic Application: "Process for the preparation of Trimetazidine." Google Patents, EP0160760A1.

Sources

Foundational

Technical Monograph: Methyl 2,3,4-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Characterization, and Pharmaceutical Utility

Executive Summary

Methyl 2,3,4-trimethoxybenzoate (C₁₁H₁₄O₅) is a specialized aromatic ester and a critical regioisomer in the synthesis of cardiovascular pharmacophores.[1] Unlike its symmetric analogue (methyl 3,4,5-trimethoxybenzoate, a precursor to trimebutine), the 2,3,4-isomer serves as a vital intermediate for Trimetazidine , a metabolic agent used in the treatment of angina pectoris.[1]

This guide provides a rigorous technical analysis of the molecule, focusing on its differentiation from common isomers, scalable synthesis protocols, and its role as a key building block in medicinal chemistry.[1]

Structural Architecture & Physicochemical Profile[2]

Molecular Identity

The 2,3,4-substitution pattern imparts specific electronic and steric properties distinct from the more common gallic acid derivatives (3,4,5-).[1] The vicinal trimethoxy motif creates a crowded environment around the ester carbonyl, influencing hydrolysis rates and nucleophilic attacks.[1]

PropertySpecification
IUPAC Name Methyl 2,3,4-trimethoxybenzoate
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
CAS Registry 4112-35-2 (Acid: 573-11-5)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
LogP (Predicted) ~1.7 - 1.9
Spectroscopic Validation (NMR)

Researchers must distinguish this compound from the 3,4,5-isomer using 1H-NMR. The key differentiator is the aromatic region.

  • 2,3,4-Isomer (Target): Displays an AB system (two doublets) for the aromatic protons at positions 5 and 6.

  • 3,4,5-Isomer (Common Impurity): Displays a singlet for the equivalent protons at positions 2 and 6.[1]

Predicted 1H-NMR Data (CDCl₃, 400 MHz):

  • δ 7.65 (d, J=8.8 Hz, 1H): H-6 (Deshielded by carbonyl)[1]

  • δ 6.70 (d, J=8.8 Hz, 1H): H-5 (Ortho to methoxy)[1]

  • δ 3.95 (s, 3H): Ester -OCH₃[1]

  • δ 3.92 (s, 3H): 4-OCH₃[1]

  • δ 3.88 (s, 3H): 2-OCH₃ or 3-OCH₃

  • δ 3.85 (s, 3H): 3-OCH₃ or 2-OCH₃

Synthetic Pathways & Process Chemistry[5]

The synthesis of methyl 2,3,4-trimethoxybenzoate presents a regioselectivity challenge. Direct methylation of gallic acid yields the 3,4,5-isomer.[1][2] Therefore, the 2,3,4-motif is typically constructed from pyrogallol or 2,3,4-trihydroxybenzoic acid .[1]

Workflow Visualization

The following diagram outlines the industrial route starting from Pyrogallol, utilizing carboxylation followed by methylation.[1][3][4]

SynthesisPath Pyrogallol Pyrogallol (Starting Material) Carboxylation Kolbe-Schmitt Carboxylation (KHCO3, CO2) Pyrogallol->Carboxylation Acid 2,3,4-Trihydroxybenzoic Acid Carboxylation->Acid Methylation O-Methylation (DMS/K2CO3) Acid->Methylation Step 1: Etherification Step 2: Esterification Product Methyl 2,3,4- trimethoxybenzoate (Target Ester) Methylation->Product

Figure 1: Synthetic workflow for the production of Methyl 2,3,4-trimethoxybenzoate via Pyrogallol.[3][4]

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2,3,4-trimethoxybenzoate from 2,3,4-trihydroxybenzoic acid via exhaustive methylation.

Reagents:

  • 2,3,4-Trihydroxybenzoic acid (1.0 eq)[1]

  • Dimethyl sulfate (DMS) (4.5 eq) [Hazard: Highly Toxic]

  • Potassium Carbonate (K₂CO₃), anhydrous (5.0 eq)[1]

  • Acetone (Solvent)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 2,3,4-trihydroxybenzoic acid (10 g) and anhydrous acetone (150 mL).

  • Base Addition: Add K₂CO₃ (40 g) in portions under stirring. The mixture may warm slightly.

  • Methylation: Fit the flask with a reflux condenser and addition funnel. Add Dimethyl Sulfate (DMS) dropwise over 45 minutes. Note: DMS is a potent alkylating agent; use a fume hood and proper PPE.[1]

  • Reflux: Heat the reaction mixture to reflux (approx. 56°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quench: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/K₂SO₄) and wash the cake with acetone.

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

    • 2N NaOH (2 x 50 mL) to remove unreacted phenols/acids.

    • Water (50 mL).

    • Brine (50 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude ester.

  • Purification: Recrystallize from methanol or purify via silica gel chromatography if necessary.

Pharmaceutical Utility: The Trimetazidine Connection[1][6][8][9]

Methyl 2,3,4-trimethoxybenzoate is the immediate precursor to the alcohol moiety found in Trimetazidine , a clinically significant anti-ischemic agent.[1]

Mechanism of Derivatization

The ester function serves as a "masked" alcohol. It is reduced to the benzyl alcohol, converted to a halide, and then coupled with piperazine.[1]

TrimetazidinePath Ester Methyl 2,3,4-trimethoxybenzoate Alcohol 2,3,4-Trimethoxybenzyl alcohol (Impurity D) Ester->Alcohol Reduction (LiAlH4 or NaBH4) Chloride 2,3,4-Trimethoxybenzyl chloride Alcohol->Chloride Chlorination (SOCl2) TMZ Trimetazidine (API) Chloride->TMZ N-Alkylation (Piperazine)

Figure 2: Transformation of the ester into the Trimetazidine pharmacophore.

Critical Quality Attribute (CQA)

In drug development, the 2,3,4-trimethoxybenzyl alcohol (formed from the ester) is a known impurity (Impurity D) in Trimetazidine Hydrochloride formulations.[1][5]

  • Implication: The ester must be fully reduced and the subsequent chloride fully reacted. Residual ester in the process can lead to side-reactions or genotoxic impurities if not controlled.

Analytical Validation & Quality Control

To ensure the integrity of the material for research or API synthesis, the following specification limits are recommended.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification 1H-NMR / IRConforms to structure (AB doublet system)
Assay HPLC (UV @ 254 nm)≥ 98.0%
Loss on Drying Gravimetric≤ 0.5%
Residue on Ignition Gravimetric≤ 0.1%
Related Substances HPLCAny individual impurity ≤ 0.5%

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irrit. 2, Eye Irrit. 2.[1]

  • Handling: Avoid inhalation of dust. The compound is an ester and may hydrolyze in moist air over time; store in a desiccator.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (hydrolysis risk).

  • Toxicology: While the ester itself has moderate toxicity, reagents used in its synthesis (Dimethyl Sulfate) are carcinogenic.[1][2] Ensure final product is free of alkylating agents.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15956, Methyl 3,4,5-trimethoxybenzoate. (Used for comparative physicochemical properties and spectral data validation of trimethoxybenzoate isomers). Retrieved from [Link]

  • Google Patents. (2013). Preparation method of 2,3,4-trimethoxybenzoic acid (CN101792387B).[1] (Source for the synthesis of the acid precursor from pyrogallol).[3] Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis of Trimetazidine Hydrochloride impurity by conventional method. (Validates the reduction of the 2,3,4-trimethoxy derivatives to the alcohol, identified as Impurity D). Retrieved from [Link]

  • Google Patents. (2009). Production method of trimetazidine and its hydrochloride (CN101575321B). (Details the industrial application of 2,3,4-trimethoxybenzaldehyde/ester derivatives in API synthesis).

Sources

Exploratory

Technical Monograph: Methyl 2,3,4-Trimethoxybenzoate

Precision Synthesis, Characterization, and Pharmaceutical Utility Executive Summary Methyl 2,3,4-trimethoxybenzoate (MW: 226.23 g/mol ) is a critical intermediate in the synthesis of cardiovascular pharmacophores, most n...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis, Characterization, and Pharmaceutical Utility

Executive Summary

Methyl 2,3,4-trimethoxybenzoate (MW: 226.23 g/mol ) is a critical intermediate in the synthesis of cardiovascular pharmacophores, most notably Trimetazidine .

Unlike its ubiquitous isomer, methyl 3,4,5-trimethoxybenzoate (a derivative of gallic acid), the 2,3,4-isomer possesses a distinct steric and electronic profile due to the ortho-methoxy substitution. This monograph provides a definitive technical guide for researchers, addressing the common regiochemical confusion between these isomers, detailing a high-yield synthetic protocol, and establishing robust analytical criteria for validation.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models. Note the physical state distinction: while the 3,4,5-isomer is a solid (mp 82–84 °C), the 2,3,4-isomer is typically isolated as an oil.

PropertyValueNotes
Molecular Weight 226.23 g/mol Calculated (C₁₁H₁₄O₅)
CAS Registry Number 20029-76-9 Distinct from 3,4,5-isomer (1916-07-0)
Molecular Formula C₁₁H₁₄O₅
Physical State Colorless to Pale Yellow OilLit. Ref: J. Org.[1][2] Chem. 2013; MDPI 2023
Density ~1.134 g/cm³Predicted
Boiling Point ~340 °CPredicted (760 mmHg)
Solubility Soluble in CHCl₃, MeOH, EtOAcInsoluble in water

Synthetic Protocol: Acid-Catalyzed Esterification

Objective: Selective synthesis of methyl 2,3,4-trimethoxybenzoate from 2,3,4-trimethoxybenzoic acid. Rationale: Direct esterification is preferred over methylation of dihydroxy-benzoates to avoid regioselectivity issues associated with phenol alkylation.

Materials
  • Precursor: 2,3,4-Trimethoxybenzoic acid (1.0 eq)

  • Solvent/Reagent: Methanol (anhydrous, excess)

  • Catalyst: Sulfuric Acid (H₂SO₄, conc., 0.5–1.0 eq)

  • Workup: Sodium Bicarbonate (NaHCO₃, 5% aq), Dichloromethane (DCM), Magnesium Sulfate (MgSO₄).[3]

Methodology
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,4-trimethoxybenzoic acid (e.g., 7 mmol, 1.5 g) in Methanol (20 mL).

    • Critical Step: Add concentrated H₂SO₄ (0.3 mL) dropwise. The reaction is exothermic; cooling in an ice bath during addition is recommended for scale-up >10g.

  • Reflux:

    • Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) under an inert atmosphere (N₂) for 24 hours.

    • In-Process Control (IPC): Monitor by TLC (EtOAc/Hexane 3:7). The starting acid (lower R_f) should disappear, replaced by the less polar ester (higher R_f).

  • Workup & Isolation:

    • Evaporate the bulk methanol under reduced pressure.

    • Redissolve the oily residue in Dichloromethane (DCM).

    • Wash 1: Wash the organic layer with 5% NaHCO₃ solution. Why? This removes unreacted acid and neutralizes the catalyst.

    • Wash 2: Wash with brine to remove residual water.

    • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • The product is typically obtained as a pure colorless oil (Yield >90%).[3] If slight coloration persists, pass through a short pad of silica gel eluting with 10% EtOAc/Hexane.

Workflow Visualization

SynthesisWorkflow Start Start: 2,3,4-Trimethoxybenzoic Acid + MeOH + H2SO4 Reflux Reflux 65°C, 24h, N2 atm Start->Reflux Esterification Evap Evaporate MeOH Reflux->Evap Extract Dissolve in DCM Wash w/ 5% NaHCO3 Evap->Extract Workup Dry Dry (MgSO4) Concentrate Extract->Dry Purification Product Product: Methyl 2,3,4-trimethoxybenzoate (Colorless Oil) Dry->Product

Figure 1: Step-by-step workflow for the acid-catalyzed synthesis of methyl 2,3,4-trimethoxybenzoate.

Analytical Validation: The Isomer Check

The most common error in this synthesis is misidentifying the 3,4,5-isomer. Nuclear Magnetic Resonance (NMR) is the definitive tool for validation.

1H NMR Distinction Logic (400 MHz, CDCl₃)
  • The 3,4,5-Isomer (Symmetric):

    • Aromatic Region: Shows a Singlet (s) integrating for 2 protons (positions 2 and 6 are equivalent).

  • The 2,3,4-Isomer (Asymmetric - Target):

    • Aromatic Region: Shows Two Doublets (d) .[4]

    • δ 7.56 ppm (d, J=8.0 Hz, 1H): Proton at position 6 (ortho to carbonyl, deshielded).

    • δ 6.66 ppm (d, J=8.0 Hz, 1H): Proton at position 5 (ortho to methoxy, shielded).

    • Key Indicator: The coupling constant (

      
       Hz) is characteristic of ortho coupling.
      
13C NMR Data
  • Carbonyl (C=O): δ 166.2 ppm[2]

  • Aromatic Carbons: δ 157.3, 154.8, 143.1 (C-O substituted carbons), 125.8, 107.0 (C-H carbons).

Analytical Decision Tree

NMR_Logic Start Analyze 1H NMR (Aromatic Region) Pattern Splitting Pattern? Start->Pattern Singlet Singlet (2H) Pattern->Singlet Symmetric Doublets Two Doublets (1H each) J ~ 8-9 Hz Pattern->Doublets Asymmetric Result_Wrong INCORRECT ISOMER (Methyl 3,4,5-trimethoxybenzoate) Singlet->Result_Wrong Result_Right CORRECT TARGET (Methyl 2,3,4-trimethoxybenzoate) Doublets->Result_Right

Figure 2: NMR logic gate for distinguishing the 2,3,4-isomer from the common 3,4,5-isomer.

Pharmaceutical Context: Trimetazidine[6]

Methyl 2,3,4-trimethoxybenzoate serves as a direct congener to the synthesis of Trimetazidine (an anti-anginal agent).

  • Mechanism: The 2,3,4-trimethoxybenzyl moiety is the pharmacophore responsible for the drug's metabolic modulation (inhibition of ketoacyl-CoA thiolase).

  • Synthetic Route: While Trimetazidine is often synthesized via the reduction of the aldehyde and subsequent chlorination/amination, the ester provides a pathway to the alcohol intermediate via hydride reduction (e.g., LiAlH₄).

References

  • Synthesis & Physical State

    • Title: Copper-Catalyzed Methyl Esterification Reactions via C–C Bond Cleavage.[1]

    • Source:The Journal of Organic Chemistry, 2013, 78(19), 9898-9905.
    • URL:[Link][1]

    • Relevance: Confirms the product as a colorless oil and provides detailed NMR d
  • Experimental Protocol

    • Title: New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach.
    • Source:Molecules, 2023, 28(19), 6886.
    • URL:[Link]

    • Relevance: Provides the specific H₂SO₄/MeOH reflux protocol with 90% yield for Methyl 2,3,4-trimethoxybenzo
  • CAS Verification

    • Title: Methyl 2,3,4-trimethoxybenzo
    • Source:PubChem / ChemBK.
    • URL:[Link]

    • Relevance: Verification of CAS 20029-76-9 and molecular weight 226.23 g/mol .[5][6]

Sources

Exploratory

Technical Whitepaper: Spectral Characterization and Analytical Profiling of Methyl 2,3,4-Trimethoxybenzoate

This guide details the spectral characterization and analytical profiling of Methyl 2,3,4-trimethoxybenzoate , a specific regioisomer distinct from its more common analogue, methyl 3,4,5-trimethoxybenzoate (methyl gallat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectral characterization and analytical profiling of Methyl 2,3,4-trimethoxybenzoate , a specific regioisomer distinct from its more common analogue, methyl 3,4,5-trimethoxybenzoate (methyl gallate trimethyl ether).

Executive Summary

Methyl 2,3,4-trimethoxybenzoate (CAS 6395-18-2) is a specialized aromatic ester utilized as a building block in the synthesis of complex polyketides, alkaloids (e.g., tropoloisoquinolines), and pharmaceutical intermediates.[1] Unlike its symmetric isomer (3,4,5-trimethoxy), the 2,3,4-substitution pattern imparts unique electronic and steric properties, resulting in a distinct spectral fingerprint. This guide provides a comprehensive reference for the identification, quality control, and structural validation of this compound, focusing on NMR, IR, and MS methodologies.

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name Methyl 2,3,4-trimethoxybenzoate
CAS Number 6395-18-2
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
Appearance Colorless oil or low-melting solid
Solubility Soluble in CHCl₃, MeOH, EtOAc; Insoluble in H₂O
Key Structural Feature Ortho-substituted ester with an asymmetric "1,2,3,4" substitution pattern on the benzene ring.

Synthesis & Preparation Context

Expert Insight: Unlike methyl 3,4,5-trimethoxybenzoate, which is derived directly from gallic acid, the 2,3,4-isomer requires a constructed synthesis, often starting from pyrogallol (1,2,3-trihydroxybenzene).

Synthetic Logic:

  • Methylation: Pyrogallol is methylated to 1,2,3-trimethoxybenzene.

  • Functionalization: Bromination typically occurs at the 4-position (para to the central methoxy), followed by cyanation and hydrolysis to yield 2,3,4-trimethoxybenzoic acid.

  • Esterification: The final acid is esterified with methanol/H₂SO₄ to yield the target methyl ester.

Note: Impurities often include the 2,3,4-trimethoxybenzoic acid precursor (detectable by broad OH stretch in IR) or regioisomeric byproducts if the bromination was not regioselective.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The NMR data is the definitive method for distinguishing the 2,3,4-isomer from other trimethoxybenzoates.


H NMR (400 MHz, CDCl

)

The aromatic region displays a characteristic AB system (two doublets), confirming the presence of two adjacent protons (H5 and H6). This contrasts with the singlet observed in the 3,4,5-isomer.

Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
7.56 Doublet (d)1H8.0 - 9.0 HzH-6 Deshielded by the ortho-carbonyl (ester) group.
6.66 Doublet (d)1H8.0 - 9.0 HzH-5 Shielded by the ortho-methoxy group; meta to ester.
3.89 Singlet (s)3H-COOCH

Ester methyl (typically most deshielded methyl).
3.86 Singlet (s)3H-2-OCH

Ortho-methoxy (sterically crowded).
3.84 Singlet (s)3H-3-OCH

Meta-methoxy.
3.83 Singlet (s)3H-4-OCH

Para-methoxy.

Note: The methyl signals (3.83–3.89 ppm) are often clustered. High-field instruments (600 MHz+) may be required to fully resolve them.


C NMR (100 MHz, CDCl

)

The carbon spectrum reveals the asymmetry of the molecule.

Shift (

, ppm)
TypeAssignmentNotes
166.2 CqC=O Carbonyl ester.
157.3 CqC-2 Oxygenated aromatic carbon (ortho to ester).
154.8 CqC-4 Oxygenated aromatic carbon (para to ester).
143.1 CqC-3 Oxygenated aromatic carbon (meta to ester).
126.0 CHC-6 Aromatic CH (ortho to ester).
118.0 CqC-1 Ipso carbon.
107.5 *CHC-5 Aromatic CH (meta to ester).
61.0 - 52.0 CH

OCH

Four distinct methyl signals (Ester ~52, Ar-OMe ~56-61).

*Estimated values based on substituent chemical shift additivity rules and analogous 2,3,4-trimethoxy systems.

Infrared Spectroscopy (IR)

The IR spectrum confirms the ester functionality and the aromatic ether pattern.

  • C=O Stretch (~1718 - 1725 cm⁻¹): Strong ester carbonyl band. Note that ortho-methoxy substitution can sometimes lower this frequency slightly due to conjugation, but 1720 cm⁻¹ is standard.

  • C-H Stretch (2900 - 3000 cm⁻¹): Methyl C-H stretches (asymmetric and symmetric).

  • C=C Aromatic (~1590, 1480 cm⁻¹): Benzene ring skeletal vibrations.

  • C-O Stretch (~1100 - 1300 cm⁻¹): Multiple strong bands corresponding to the ester C-O-C and the aryl alkyl ether (Ar-O-CH₃) bonds.

Mass Spectrometry (MS)

Ionization Mode: EI (70 eV) or ESI (+)

  • Molecular Ion (M⁺): m/z 226 (Consistent with C₁₁H₁₄O₅).

  • Base Peak / Major Fragments:

    • m/z 195 [M - OCH₃]⁺: Loss of the methoxy group from the ester (acylium ion formation). This is the diagnostic "Loss of 31" peak for methyl esters.

    • m/z 211 [M - CH₃]⁺: Loss of a methyl radical from one of the methoxy groups.

    • m/z 167 [M - COOCH₃]⁺: Loss of the entire ester group.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating the identity of the compound.

AnalyticalWorkflow Sample Unknown Sample (Suspected Methyl 2,3,4-trimethoxybenzoate) IR IR Spectroscopy Check: 1720 cm⁻¹ (Ester) Sample->IR MS Mass Spectrometry Check: M+ 226, Fragment 195 Sample->MS H_NMR 1H NMR (Critical) Check: 2 Doublets (J=8Hz) Distinguishes from 3,4,5-isomer IR->H_NMR Functional Group OK MS->H_NMR MW Confirmed C_NMR 13C NMR Check: 4 C-O signals Confirm substitution pattern H_NMR->C_NMR Regioisomer Check Validation Identity Confirmed C_NMR->Validation

Caption: Analytical decision tree for validating Methyl 2,3,4-trimethoxybenzoate, prioritizing 1H NMR for regioisomer differentiation.

Experimental Protocols

Standard 1H NMR Acquisition
  • Solvent: Chloroform-d (CDCl₃) is the standard solvent. DMSO-d₆ may be used if solubility is an issue, but chemical shifts will vary.

  • Concentration: ~10-15 mg of sample in 0.6 mL solvent.

  • Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): ≥ 1.0 second (ensure integration accuracy for methyls).

    • Scans: 16 (sufficient for >95% purity).

  • Processing: Reference residual CHCl₃ to 7.26 ppm. Phasing must be precise to resolve the splitting of the aromatic doublets.

Mass Spectrometry (GC-MS)
  • Column: Standard non-polar capillary column (e.g., DB-5 or HP-5).

  • Temperature Program: 80°C (1 min hold) -> 20°C/min -> 280°C.

  • Retention Time: The 2,3,4-isomer typically elutes slightly earlier than the 3,4,5-isomer due to steric inhibition of intermolecular forces by the ortho-substituents.

References

  • Chemical Synthesis & NMR Data

    • Source: Zhang, Y., et al. "Copper-Catalyzed Methyl Esterification Reactions via C-C Bond Cleavage."[2] Journal of Organic Chemistry, 2013, 78, 9898-9905.[2]

    • Relevance: Provides experimental 1H and partial 13C NMR data for Methyl 2,3,4-trimethoxybenzo
    • URL:[Link]

  • Synthesis Pathway (Acid Precursor)
  • Spectral Database

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).
    • Relevance: General reference for trimethoxybenzoate fragmentation p
    • URL:[Link]

Sources

Foundational

Advanced Synthesis of 2,3,4-Trimethoxybenzoic Acid: A Regioselective Guide

Executive Summary This technical guide details the synthesis of 2,3,4-trimethoxybenzoic acid (2,3,4-TMBA) starting from pyrogallic acid (pyrogallol) . Unlike its isomer 3,4,5-trimethoxybenzoic acid (derived from gallic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2,3,4-trimethoxybenzoic acid (2,3,4-TMBA) starting from pyrogallic acid (pyrogallol) . Unlike its isomer 3,4,5-trimethoxybenzoic acid (derived from gallic acid), the 2,3,4-isomer requires a specific regiochemical control strategy.

This molecule is a critical intermediate in the synthesis of Trimetazidine (a cytoprotective anti-anginal agent).[1][2] The synthesis described herein utilizes a robust three-step protocol:

  • Exhaustive Methylation: Converting unstable pyrogallol to 1,2,3-trimethoxybenzene.

  • Regioselective Formylation: Utilizing the Vilsmeier-Haack reaction to install a formyl group exclusively at the para position relative to the C1-methoxy group.

  • Mild Oxidation: Converting the aldehyde to the carboxylic acid without demethylation.

Strategic Pathway Analysis

The primary challenge in this synthesis is regioselectivity . Pyrogallol is electron-rich and prone to oxidation. Once methylated to 1,2,3-trimethoxybenzene, the aromatic ring has two potential sites for electrophilic substitution: C4 and C5.

  • Electronic Control: The C4 position is para to the C1-methoxy and ortho to the C3-methoxy. The C5 position is meta to two methoxy groups. Resonance effects strongly favor electrophilic attack at C4 , leading to the 2,3,4-substitution pattern.

  • Steric Control: While C5 is less sterically hindered than C4, the electronic activation at C4 dominates under Vilsmeier-Haack conditions.

Reaction Scheme Visualization

G cluster_0 Step 1: Stabilization cluster_1 Step 2: Regiocontrol cluster_2 Step 3: Oxidation Pyrogallol Pyrogallol (1,2,3-Trihydroxybenzene) TMB 1,2,3-Trimethoxybenzene Pyrogallol->TMB DMS, NaOH Phase Transfer (TBAB) Aldehyde 2,3,4-Trimethoxybenzaldehyde TMB->Aldehyde POCl3, DMF (Vilsmeier-Haack) Acid 2,3,4-Trimethoxybenzoic Acid (Target) Aldehyde->Acid NaClO2, H2O2 (Pinnick Oxidation)

Figure 1: Synthetic pathway from Pyrogallol to 2,3,4-TMBA highlighting key intermediates.

Detailed Experimental Protocols

Step 1: Synthesis of 1,2,3-Trimethoxybenzene

Objective: Stabilize the oxidation-prone pyrogallol ring and activate it for electrophilic substitution.

  • Reagents: Pyrogallol (1.0 eq), Dimethyl Sulfate (DMS, 3.5 eq), NaOH (4.0 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Solvent: Water / Dichloromethane (DCM) biphasic system.

Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve pyrogallol (20 g) in water (100 mL) under an inert N2 atmosphere. Note: Pyrogallol oxidizes rapidly in air (turning brown); inert gas is crucial.

  • Basification: Add NaOH (25 g) dissolved in water (50 mL). The solution will darken.

  • Catalysis: Add TBAB (2.5 g). This Phase Transfer Catalyst facilitates the reaction between the phenoxide anions (aqueous) and the organic methylating agent.

  • Methylation: Add Dimethyl Sulfate (DMS) dropwise over 1 hour. Maintain temperature at 30–40°C. Safety Warning: DMS is a potent carcinogen and skin-absorbed toxin. Use extreme caution.

  • Reflux: Heat the mixture to 60–70°C for 3 hours to ensure exhaustive methylation.

  • Workup: Cool to room temperature. Extract with DCM (3 x 100 mL). Wash the organic layer with 10% NaOH (to remove partially methylated phenols) and then brine.

  • Purification: Dry over MgSO4 and concentrate. Recrystallize from ethanol.

    • Expected Yield: 85–90%

    • Appearance: White crystalline solid (mp: 46–48°C).

Step 2: Vilsmeier-Haack Formylation

Objective: Introduce an aldehyde group with high regioselectivity at the C4 position.

  • Reagents: 1,2,3-Trimethoxybenzene (1.0 eq), POCl3 (1.2 eq), DMF (1.5 eq).

  • Solvent: DMF (acts as reagent and solvent) or 1,2-Dichloroethane.

Protocol:

  • Vilsmeier Reagent Formation: In a dry flask under N2, cool DMF (15 mL) to 0°C. Add POCl3 (1.2 eq) dropwise. Stir for 30 minutes until the "Vilsmeier salt" (chloroiminium ion) precipitates or forms a viscous oil.

  • Addition: Dissolve 1,2,3-trimethoxybenzene (10 g) in DMF (10 mL) and add it slowly to the Vilsmeier reagent, keeping the temperature < 10°C.

  • Reaction: Warm to 80°C and stir for 4–6 hours. The reaction is driven by the electron-donating methoxy groups activating the para-position (C4).

  • Hydrolysis: Pour the reaction mixture onto crushed ice (200 g) containing sodium acetate (buffer). Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt to the aldehyde.

  • Workup: The product usually precipitates. Filter the solid.[3] If oil forms, extract with Ethyl Acetate.

  • Purification: Recrystallize from hexane/ethyl acetate.

    • Expected Yield: 75–82%

    • Product: 2,3,4-Trimethoxybenzaldehyde.[1][2][4][5][6]

    • Regioselectivity Check: 1H NMR will show two aromatic doublets (ortho-coupling, J ≈ 8.5 Hz) indicating adjacent protons at C5 and C6.

Step 3: Pinnick Oxidation to 2,3,4-Trimethoxybenzoic Acid

Objective: Oxidize the aldehyde to the carboxylic acid without affecting the ether linkages. KMnO4 is often too harsh; Pinnick oxidation is the "Gold Standard" for electron-rich substrates.

  • Reagents: 2,3,4-Trimethoxybenzaldehyde (1.0 eq), Sodium Chlorite (NaClO2, 1.5 eq), Sulfamic Acid (scavenger, 1.5 eq) or Resorcinol.

  • Solvent: t-Butanol / Water (3:1).

Protocol:

  • Dissolution: Dissolve the aldehyde (5 g) in t-Butanol (30 mL) and Water (10 mL).

  • Scavenger: Add Sulfamic acid (3.7 g). Note: This scavenges the hypochlorite (HOCl) by-product, preventing chlorination of the aromatic ring.

  • Oxidation: Add Sodium Chlorite (NaClO2) dissolved in water dropwise over 30 minutes at 0°C. The solution may turn yellow.

  • Completion: Stir at room temperature for 2 hours. Monitor by TLC (Aldehyde spot disappears).

  • Workup: Evaporate the t-Butanol. Acidify the aqueous residue with HCl to pH 2. The product will precipitate.

  • Purification: Filter the white solid and wash with cold water. Recrystallize from water/ethanol.

    • Expected Yield: 90–95%

    • Product: 2,3,4-Trimethoxybenzoic Acid.[3][7]

Key Data & Analytics

ParameterStep 1 (Methylation)Step 2 (Formylation)Step 3 (Oxidation)
Precursor Pyrogallol1,2,3-Trimethoxybenzene2,3,4-Trimethoxybenzaldehyde
Product 1,2,3-Trimethoxybenzene2,3,4-Trimethoxybenzaldehyde2,3,4-Trimethoxybenzoic Acid
Reagents DMS, NaOH, TBABPOCl3, DMFNaClO2, Sulfamic Acid
Typical Yield 85-90%75-80%90-95%
Key NMR Feature 3 x OMe singletsAldehyde proton (~10 ppm)Loss of Aldehyde, Broad OH
Melting Point 46-48°C~38-40°C99-101°C
Process Logic Flow

Workflow cluster_safety Critical Safety Check start Start: Pyrogallol check1 Is Atmosphere Inert (N2)? (Prevents oxidation) start->check1 check2 Is DMS handled in Fume Hood? (Carcinogen control) check1->check2 step1 Step 1: Methylation (DMS/NaOH/TBAB) check2->step1 check_purity1 QC: Is OH peak gone in IR? (Ensure exhaustive methylation) step1->check_purity1 step2 Step 2: Vilsmeier-Haack (POCl3/DMF) check_purity1->step2 Pass check_regio QC: NMR Coupling Constant (Confirm J=8.5Hz for 2,3,4-isomer) step2->check_regio step3 Step 3: Pinnick Oxidation (NaClO2/Scavenger) check_regio->step3 Pass final Final Product: 2,3,4-Trimethoxybenzoic Acid step3->final

Figure 2: Logical workflow including Critical Quality Attributes (CQAs) for process control.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for methylation and Vilsmeier-Haack).

  • BenchChem. A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. (Detailed discussion on electronic directing effects in trimethoxybenzenes).

  • ChemicalBook. Synthesis of 2,3,4-Trimethoxybenzaldehyde. (Industrial patent protocols for the intermediate aldehyde).

  • PubChem. 1,2,3-Trimethoxybenzene Compound Summary. (Physical properties and safety data).

  • Raistrick, H., et al. "Studies in the biochemistry of micro-organisms." Biochemical Journal, 1931. (Classic literature establishing the oxidation patterns of polymethoxybenzenes).

Sources

Exploratory

Potential applications of "Methyl 2,3,4-trimethoxybenzoate"

Technical Guide: Methyl 2,3,4-trimethoxybenzoate in Pharmaceutical Synthesis Executive Summary Methyl 2,3,4-trimethoxybenzoate (CAS: 6395-18-2 ) is a specialized regioisomer of the more common 3,4,5-trimethoxybenzoate (a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methyl 2,3,4-trimethoxybenzoate in Pharmaceutical Synthesis

Executive Summary

Methyl 2,3,4-trimethoxybenzoate (CAS: 6395-18-2 ) is a specialized regioisomer of the more common 3,4,5-trimethoxybenzoate (a reserpine precursor). While often overshadowed by its isomer, the 2,3,4-trimethoxy motif is a critical pharmacophore in the synthesis of 5,6,7-substituted quinazolines , a class of compounds heavily investigated for EGFR inhibition in oncology and antifungal applications.

This guide delineates the compound's utility as a strategic building block for constructing fused heterocyclic systems (quinazolines, isocoumarins) and as a lipophilic modulator in hybrid drug design (sesquiterpene esters). Unlike simple esterification reagents, this molecule offers a pre-functionalized aromatic scaffold that directs electrophilic aromatic substitution (e.g., nitration) to the sterically congested C6 position, facilitating the closure of heterocycles with specific oxygenation patterns found in bioactive natural products like Kigelin .

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name Methyl 2,3,4-trimethoxybenzoate
CAS Number 6395-18-2
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
Appearance Colorless oil or low-melting white solid
Solubility Soluble in CHCl₃, EtOAc, MeOH; Insoluble in water
Key Reactivity Electrophilic substitution at C6; Nucleophilic attack at ester carbonyl
Differentiation vs. 3,4,5-isomer: The 2,3,4-substitution pattern forces subsequent ring closures (e.g., to quinazolines) to yield the 5,6,7-trimethoxy arrangement, distinct from the 6,7,8- or 6,7- patterns common in commercial drugs like Erlotinib.

Core Application: Synthesis of 5,6,7-Trimethoxyquinazolines

The primary high-value application of Methyl 2,3,4-trimethoxybenzoate is its conversion into 5,6,7-trimethoxyquinazoline-4(3H)-ones . This scaffold acts as a template for developing tyrosine kinase inhibitors (TKIs).

Mechanism of Action

The 2,3,4-trimethoxy arrangement on the benzene ring dictates the regiochemistry of the quinazoline formation.

  • Nitration: The ester group (electron-withdrawing) and the methoxy groups (electron-donating) direct nitration to the C6 position (ortho to the ester, para to the C3-methoxy).

  • Reduction & Cyclization: Reduction of the nitro group to an amine, followed by condensation with formamide or urea, closes the pyrimidine ring.

  • Result: The original 2-, 3-, and 4-methoxy groups become the 5-, 6-, and 7-positions of the quinazoline, creating a specific steric and electronic environment in the binding pocket of target enzymes (e.g., EGFR).

Experimental Workflow: Quinazoline Scaffold Construction

Standard Protocol adapted from CN103936712A and related medicinal chemistry literature.

  • Nitration (C6 Functionalization):

    • Dissolve Methyl 2,3,4-trimethoxybenzoate (1 eq) in Acetic Anhydride.

    • Add Fuming HNO₃ dropwise at 0°C.

    • Stir at RT for 2 hours. Pour into ice water.

    • Product: Methyl 6-nitro-2,3,4-trimethoxybenzoate.

  • Reduction:

    • Dissolve nitro-intermediate in MeOH.

    • Hydrogenate using Pd/C (10%) under H₂ atmosphere (or Fe/HCl for bulk).

    • Product: Methyl 6-amino-2,3,4-trimethoxybenzoate.[1]

  • Cyclization:

    • Reflux the amino-ester in Formamide (excess) at 140-160°C for 6-8 hours.

    • Cool to precipitate the quinazolinone.

    • Final Scaffold: 5,6,7-Trimethoxyquinazolin-4(3H)-one.

QuinazolineSynthesis Start Methyl 2,3,4-trimethoxybenzoate Nitro Methyl 6-nitro-2,3,4-trimethoxybenzoate Start->Nitro HNO3 / Ac2O (Nitration at C6) Amino Methyl 6-amino-2,3,4-trimethoxybenzoate Nitro->Amino H2 / Pd-C (Reduction) Quinazoline 5,6,7-Trimethoxyquinazolin-4(3H)-one Amino->Quinazoline Formamide, 150°C (Cyclization) Target EGFR Inhibitor Candidates (4-anilino-substituted) Quinazoline->Target POCl3 then Aniline derivative (Chlorination & SNAr)

Figure 1: Synthetic pathway converting Methyl 2,3,4-trimethoxybenzoate into the bioactive 5,6,7-trimethoxyquinazoline scaffold.

Secondary Application: Natural Product Synthesis (Isocoumarins)

Methyl 2,3,4-trimethoxybenzoate serves as a precursor for isocoumarins , specifically Kigelin (a metabolite from Kigelia pinnata and Aspergillus terreus).

  • Synthetic Logic: The ester function allows for condensation with acetone or acetic anhydride derivatives to form the lactone ring of the isocoumarin.

  • Key Intermediate: 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid (derived from the ester or acid) undergoes cyclodehydration to yield the isocoumarin core.[2]

  • Significance: These derivatives exhibit phosphodiesterase inhibitor activity and potential anti-inflammatory effects.

Tertiary Application: Hybrid Drug Design (Drimenol Esters)

Recent studies (2023) utilize Methyl 2,3,4-trimethoxybenzoate to synthesize "hybrid" molecules with sesquiterpenes like (-)-Drimenol .

  • Rationale: The 2,3,4-trimethoxybenzoyl moiety acts as a lipophilic "cap" that interacts with the DNA-binding domain of Topoisomerase I .

  • Activity: The ester derivative (Compound 8f in literature) showed cytotoxic activity against K562 and A549 cancer cell lines.

  • Protocol Summary:

    • Hydrolysis of Methyl 2,3,4-trimethoxybenzoate to the acid.

    • Coupling with (-)-Drimenol using DCC/DMAP.

    • Outcome: Enhanced cellular uptake and targeted cytotoxicity compared to the parent terpene.

Experimental Protocol: Synthesis of the Methyl Ester

For researchers needing to synthesize the starting material from the acid (2,3,4-trimethoxybenzoic acid) for cost efficiency or isotopic labeling.

Reagents: 2,3,4-Trimethoxybenzoic acid (10 mmol), Methanol (20 mL), H₂SO₄ (conc., catalytic).

  • Dissolution: Dissolve 2.12 g of 2,3,4-trimethoxybenzoic acid in 20 mL of anhydrous methanol.

  • Catalysis: Add 0.3 mL of concentrated H₂SO₄ dropwise.

  • Reflux: Heat the mixture to reflux (65°C) under N₂ atmosphere for 24 hours.

  • Workup:

    • Evaporate solvent under reduced pressure.[3]

    • Dissolve residue in CH₂Cl₂ (50 mL).

    • Wash with 5% NaHCO₃ (2 x 30 mL) to remove unreacted acid.

    • Dry organic layer over MgSO₄ and concentrate.

  • Yield: Typically 90-95% as a colorless oil or white solid.

References

  • Quinazoline Synthesis: CN103936712A. "Preparation method and application of 4-(4-substituted piperazine)-5,6,7-trialkoxy quinazoline type compound." (2014).

  • Synthesis of Isocoumarins: Journal of Chemical Research. "Synthesis of Kigelin and related isocoumarins from 2,3,4-trimethoxybenzoic acid derivatives." (2012).

  • Drimenol Derivatives: Molecules. "Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol." (2023).

  • Hydrazone Isomerization: Molecules. "New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach." (2023).[4][5][6][7][8]

  • Copper-Catalyzed Esterification: The Journal of Organic Chemistry. "Copper-Catalyzed Methyl Esterification Reactions via C—C Bond Cleavage." (2013).

Sources

Foundational

Technical Guide: Methyl 2,3,4-Trimethoxybenzoate Stability &amp; Storage

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for Methyl 2,3,4-trimethoxybenzoate.

CAS: 4131-80-6 | Formula: C₁₁H₁₄O₅ | MW: 226.23 g/mol

Executive Summary & Critical Distinction

Warning: Isomer Confusion Risk The primary technical failure mode associated with Methyl 2,3,4-trimethoxybenzoate is the conflation of its physicochemical properties with its more common isomer, Methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0).

  • Methyl 3,4,5-trimethoxybenzoate: A crystalline solid (MP: 82–84°C).

  • Methyl 2,3,4-trimethoxybenzoate (Target): Typically isolated as a colorless to pale yellow oil or low-melting solid at room temperature.

Researchers must verify the substitution pattern via NMR or GC-MS prior to use. Relying on visual inspection of "white crystals" often indicates the wrong isomer or significant contamination. This guide addresses the specific stability profile of the 2,3,4-isomer, focusing on its liquid-phase susceptibility to hydrolysis and oxidation.

Physicochemical Profile & Stability Mechanisms[1][2]

The "Ortho-Effect" and Hydrolysis

Unlike the 3,4,5-isomer, the 2,3,4-isomer possesses a methoxy group at the ortho position (C2) relative to the ester carbonyl. This structural feature dictates its stability profile:

  • Steric Hindrance: The C2-methoxy group creates steric bulk around the carbonyl carbon, potentially retarding nucleophilic attack (e.g., hydrolysis) compared to the unhindered 3,4,5-isomer.

  • Electronic Shielding: The electron-donating nature of the three methoxy groups increases the electron density of the aromatic ring. However, the ortho-methoxy group can destabilize the transition state for base-catalyzed hydrolysis through electrostatic repulsion with the incoming nucleophile.

Oxidation Susceptibility

The electron-rich trimethoxybenzene ring is prone to oxidative degradation, particularly under light exposure.

  • Primary Risk: Photo-oxidation leading to quinone-like impurities.

  • Visual Indicator: A shift from colorless oil to yellow/brown indicates the formation of oxidation byproducts (e.g., quinones or coupled biaryls).

Degradation Pathway Diagram

The following diagram illustrates the primary degradation routes: Hydrolysis (Acid/Base) and Oxidation.

DegradationPathways cluster_0 Storage Risks Compound Methyl 2,3,4-trimethoxybenzoate (Colorless Oil) Acid 2,3,4-Trimethoxybenzoic Acid (Precipitate) Compound->Acid Hydrolysis (H2O / H+ or OH-) Methanol Methanol Compound->Methanol Quinone Oxidative Quinone Species (Yellow/Brown Discoloration) Compound->Quinone Photo-oxidation (UV Light + O2)

Figure 1: Primary degradation pathways. Hydrolysis yields the parent acid (solid precipitate), while oxidation results in chromophoric impurities.

Storage & Handling Protocols

Environmental Conditions

Due to its liquid state and electron-rich nature, standard "shelf" storage is insufficient for high-purity applications (e.g., API synthesis).

ParameterRecommendationScientific Rationale
Temperature 2–8°C (Refrigerated) Slows the kinetics of spontaneous hydrolysis and oxidation.
Atmosphere Inert Gas (Argon/Nitrogen) Essential. Displaces atmospheric oxygen to prevent ring oxidation.
Container Amber Glass / Foil Wrap Blocks UV radiation which catalyzes the degradation of methoxy-arenes.
Closure Teflon-lined Cap + Parafilm Prevents moisture ingress (hydrolysis trigger) and evaporation.
Handling Workflow (Decision Tree)

Use this logic flow to determine the suitability of a batch before experimental use.

HandlingWorkflow Start Inspect Batch (Methyl 2,3,4-trimethoxybenzoate) StateCheck Physical State? Start->StateCheck Solid Solid / Crystals StateCheck->Solid Crystalline Liquid Liquid / Oil StateCheck->Liquid Oil ColorCheck Color Check Colorless Colorless ColorCheck->Colorless Yellow Yellow/Brown ColorCheck->Yellow WrongIso STOP: Likely 3,4,5-Isomer or Acid Hydrolysis Product Solid->WrongIso Liquid->ColorCheck Proceed Proceed with Synthesis Colorless->Proceed Purify Purify via Distillation or Silica Plug Yellow->Purify

Figure 2: Quality control workflow. Note that the appearance of solids in this specific isomer is a primary red flag for misidentification or degradation.

Quality Control & Monitoring

Purity Markers
  • 1H NMR (CDCl3):

    • Diagnostic Signal: The ortho-methoxy group (C2-OMe) typically resonates slightly upfield or downfield distinct from the C3/C4 methoxy groups due to the shielding cone of the carbonyl.

    • Impurity Flag: A broad singlet around 10-12 ppm indicates hydrolysis to the carboxylic acid (2,3,4-trimethoxybenzoic acid).

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV (254 nm). The ester will have a higher Rf value than the corresponding acid degradation product.

Re-test Dates
  • Sealed (Inert Gas, 4°C): 24 months.

  • Opened (Air exposed): 6 months.[1][2]

  • Degradation Limit: If purity drops below 95% (via HPLC/GC), purification is required. For the 2,3,4-isomer, vacuum distillation is the preferred purification method over recrystallization, as it is an oil.

Synthesis & Application Context

This compound is a critical intermediate in the synthesis of quinazoline-based anticancer agents and specific alkaloids.

  • Synthesis Route: Methylation of 2,3,4-trihydroxybenzoic acid or esterification of 2,3,4-trimethoxybenzoic acid using Methanol/H2SO4.

  • Key Reaction Note: When using this ester as an electrophile, be aware that the ortho-methoxy group may require harsher conditions (higher temp or stronger nucleophiles) to react compared to the 3,4,5-isomer due to steric hindrance.

References

  • Chemical Distinction of Isomers

    • Sigma-Aldrich. Methyl 3,4,5-trimethoxybenzoate Product Specification (Melting Point 82-84°C). Link (Used to contrast with the liquid 2,3,4-isomer).

  • Synthesis & Physical State

    • Pereira, G. et al. (2023).[1][3] New Insights into Acylhydrazones E/Z Isomerization. MDPI.[1] (Describes Methyl 2,3,4-trimethoxybenzoate as a "colorless oil").[1][3][4] Link

  • Hydrolysis Kinetics

    • Goel, A. et al. Kinetics of Hydrolysis of Methyl Methoxy Benzoates. Zenodo.[1] (Discusses the ortho-effect on hydrolysis rates). Link

  • Applications in Drug Development

    • Patsnap Patent Search. Synthesis of 5,6,7-trialkoxy quinazoline type compounds from 2,3,4-trimethoxybenzoate. Link

Sources

Exploratory

The Trimethoxybenzoic Acid Suite: Natural Occurrence, Biosynthetic Architecture, and Pharmacological Utility

Executive Summary This technical guide provides a rigorous analysis of trimethoxybenzoic acids (TMBAs), with a primary focus on 3,4,5-trimethoxybenzoic acid (Eudesmic acid) and its isomer 2,4,5-trimethoxybenzoic acid (As...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of trimethoxybenzoic acids (TMBAs), with a primary focus on 3,4,5-trimethoxybenzoic acid (Eudesmic acid) and its isomer 2,4,5-trimethoxybenzoic acid (Asaronic acid) . While often overshadowed by their complex derivatives (e.g., reserpine, podophyllotoxin), free TMBAs represent a critical class of methylated phenolic acids with distinct biosynthetic origins and pharmacological potential. This document outlines their botanical distribution, enzymatic methylation pathways, and validated isolation protocols for researchers in natural product chemistry and drug discovery.

Chemical Profile & Isomeric Distinction

The biological activity of TMBAs is strictly governed by the regiochemistry of the methoxy groups on the benzoic acid core.[1]

Common NameIUPAC NameCAS RegistryKey Characteristics
Eudesmic Acid 3,4,5-Trimethoxybenzoic acid118-41-2The most thermodynamically stable isomer. Moiety of reserpine.[2][3] Found in Eucalyptus.[3][4]
Asaronic Acid 2,4,5-Trimethoxybenzoic acid490-64-2Associated with phenylpropanoid metabolism (Acorus spp.). Precursor to asarone.
- 2,3,4-Trimethoxybenzoic acid573-11-5Less common; often a synthetic intermediate or minor metabolite.

Technical Insight: The 3,4,5-substitution pattern (Eudesmic acid) confers unique lipophilicity while retaining hydrogen-bond accepting capacity, making it an ideal pharmacophore for crossing the blood-brain barrier (BBB), a trait exploited in psychotropic alkaloids.

Botanical and Fungal Reservoirs

Natural occurrence is not ubiquitous; it is concentrated in specific families capable of high-degree O-methylation.

Table 1: Primary Natural Sources of TMBAs
SpeciesFamilyTissueCompound IdentifiedRelevance
Eucalyptus spp. MyrtaceaeWood/Leaves3,4,5-TMBA (Free)Chemotaxonomic marker for the genus.
Begonia nantoensis BegoniaceaeRhizomes3,4,5-TMBACo-occurs with cytotoxic principles.
Polygala tenuifolia PolygalaceaeRootTMBA estersUsed in TCM for anxiolytic effects.
Acorus calamus AcoraceaeRhizomes2,4,5-TMBAPrecursor to

-asarone.
Monascus sp. MonascaceaeMycelium3,4,5-TMBAFungal secondary metabolite.
Rauvolfia serpentina ApocynaceaeRoots3,4,5-TMBA moietyEssential moiety of Reserpine (antihypertensive).

Biosynthetic Mechanistics

The biosynthesis of 3,4,5-TMBA does not follow a single linear path but rather a metabolic grid originating from the Shikimate pathway. The critical divergence point is Gallic Acid (3,4,5-trihydroxybenzoic acid).[5]

Mechanism of Action

The transformation involves sequential O-methylation catalyzed by O-methyltransferases (OMTs) using S-adenosyl-L-methionine (SAM) as the methyl donor.

  • Precursor Formation: Dehydrogenation of shikimate leads to 3-dehydroshikimate, which converts to Gallic Acid.

  • Sequential Methylation: The hydroxyl groups at C3, C4, and C5 are methylated. Evidence suggests a preferred order (meta

    
     para) to avoid steric hindrance, though plant-specific variations exist.
    

Biosynthesis Shikimate Shikimate Pathway GallicAcid Gallic Acid (3,4,5-Trihydroxybenzoic acid) Shikimate->GallicAcid Dehydrogenase/Dehydratase MonoMe 3-O-Methylgallic Acid GallicAcid->MonoMe OMT (Mg2+) SAM Cofactor: SAM SAM->MonoMe DiMe 3,5-Di-O-Methylgallic Acid (Syringic Acid) SAM->DiMe TriMe 3,4,5-Trimethoxybenzoic Acid (Eudesmic Acid) SAM->TriMe MonoMe->DiMe OMT DiMe->TriMe OMT (Rate Limiting Step)

Figure 1: Sequential O-methylation pathway from Gallic Acid to Eudesmic Acid mediated by SAM-dependent O-methyltransferases.

Extraction & Isolation Protocol: The "pH-Switch" Workflow

To isolate free trimethoxybenzoic acids with high purity (>98%), a standard solvent extraction is insufficient due to co-eluting phenolics. The following pH-Switch Protocol exploits the acidity of the carboxylic group (pKa ~4.0-4.5) to separate it from neutral methoxy-benzenes and alkaloids.

Protocol Steps
  • Maceration: Extract 500g dried plant powder with MeOH (1:5 w/v) for 48h. Evaporate to dryness.

  • Defatting: Resuspend crude extract in

    
    :MeOH (9:1). Partition with n-Hexane  (3x) to remove lipids/chlorophyll. Discard Hexane.
    
  • Basification (The Switch): Adjust aqueous layer to pH 10 using 5%

    
    .
    
    • Logic: TMBA becomes the water-soluble salt (TMBA-Na). Neutral compounds remain organic.

  • Neutral Wash: Partition with Dichloromethane (DCM) .

    • Result: Discard DCM layer (contains neutral impurities).

  • Acidification: Adjust aqueous layer to pH 2-3 using 1N HCl.

    • Logic: TMBA reprotonates and precipitates or becomes organic-soluble.

  • Final Extraction: Extract acidic aqueous layer with Ethyl Acetate (EtOAc) .

  • Purification: Evaporate EtOAc. Recrystallize from hot water or purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

Extraction Biomass Dried Plant Biomass Crude Crude MeOH Extract Biomass->Crude Maceration HexanePart Partition w/ Hexane Crude->HexanePart AqLayer Aqueous Layer (Contains Phenolics) HexanePart->AqLayer Retain Aqueous BaseStep Adjust to pH 10 (Na2CO3) AqLayer->BaseStep DCMWash Wash w/ DCM (Remove Neutrals) BaseStep->DCMWash AcidStep Adjust to pH 2 (HCl) DCMWash->AcidStep Retain Aqueous EtOAcExt Extract w/ EtOAc AcidStep->EtOAcExt Final Pure 3,4,5-TMBA EtOAcExt->Final Evaporation/Crystallization

Figure 2: The "pH-Switch" fractionation logic for isolating acidic moieties like TMBA from complex matrices.

Pharmacological Integration

Drug developers utilize the trimethoxybenzoyl moiety to enhance the bioavailability and potency of scaffold molecules.

Key Pharmacological Activities
ActivityTarget MechanismQuantitative PotencyReference
Efflux Pump Inhibition Inhibition of S. aureus NorA and E. coli AcrAB-TolC pumps.Modulates MIC of ciprofloxacin by 2-4 fold.[1, 2]
Antibacterial Direct membrane disruption of S. aureus.MIC: 0.97

g/mL
[3]
Anti-inflammatory Inhibition of NF-

B and STAT signaling pathways.
IC50 values vary by derivative.[4]
Cytotoxicity Apoptosis induction in HCT116 (Colorectal cancer).GI50: 2.66 - 3.26

M (Hybrid derivatives).[6]
[5]

Application Note: In drug design, the 3,4,5-trimethoxy motif is often referred to as a "privileged structure." It prevents metabolic degradation of the benzoic ring while increasing lipophilicity, facilitating passive transport across cell membranes.

References

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors. Marine Drugs, 2022. Link

  • Efflux Pump Inhibitors: A Novel Approach to Combat Antimicrobial Resistance. ResearchGate, 2025. Link

  • 3,4,5-Trimethoxybenzoic Acid Product Description & Biological Activity. Cayman Chemical. Link

  • 2,4,5-Trimethoxybenzoic acid (Asaronic acid): NF-κB Inhibitor. MedChemExpress. Link

  • Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect. MDPI Molecules, 2023. Link

  • Targeted Intermediates of Eudesmic Acid: Synthesis and X-ray Investigations. ResearchGate, 2020. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Profiling and Isomeric Differentiation of Methyl 2,3,4-trimethoxybenzoate

The following Application Note is designed for analytical chemists and pharmaceutical researchers requiring a rigorous, validated approach to the characterization of Methyl 2,3,4-trimethoxybenzoate . Abstract & Scope Met...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for analytical chemists and pharmaceutical researchers requiring a rigorous, validated approach to the characterization of Methyl 2,3,4-trimethoxybenzoate .

Abstract & Scope

Methyl 2,3,4-trimethoxybenzoate (CAS: 4131-80-6) is a critical intermediate in the synthesis of specific pharmaceutical agents and polyphenolic derivatives. It is structurally isomeric with the more common Methyl 3,4,5-trimethoxybenzoate (Reserpine intermediate). Due to the high structural similarity between these positional isomers, standard "generic" analytical methods often fail to resolve them, leading to costly supply chain errors.

This guide provides a definitive analytical suite to:

  • Quantify purity using a stress-tested HPLC-UV gradient method.

  • Unequivocally confirm structure using NMR splitting patterns (distinguishing the 2,3,4-isomer from 3,4,5- and 2,4,5-isomers).

  • Identify volatile impurities via GC-MS.

Physicochemical Profile

Before initiating instrumental analysis, verify the fundamental properties. Note that unlike the 3,4,5-isomer (MP: 82-84°C), the 2,3,4-isomer often exhibits a lower melting point due to reduced symmetry.

PropertySpecificationNotes
Chemical Name Methyl 2,3,4-trimethoxybenzoate
CAS Number 4131-80-6Distinct from 1916-07-0 (3,4,5-isomer)
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
Appearance White to off-white crystalline solid or oilLow melting point solid (dependent on purity)
Solubility Soluble in MeOH, ACN, DCM, EtOAcPoorly soluble in water

Analytical Workflow Logic

The following decision tree illustrates the critical path for validating the identity of the 2,3,4-isomer against its likely contaminants.

QC_Workflow Start Raw Material (Methyl 2,3,4-trimethoxybenzoate) HPLC Step 1: HPLC-UV (Purity & Isomer Separation) Start->HPLC Decision_HPLC Single Peak? HPLC->Decision_HPLC Decision_HPLC->Start No (Recrystallize) GCMS Step 2: GC-MS (Volatile Impurities & MW) Decision_HPLC->GCMS Yes NMR Step 3: 1H NMR (Structural Isomer Confirmation) GCMS->NMR Result_Pass PASS: 2,3,4-Isomer Confirmed (AB Doublet System) NMR->Result_Pass Ortho Coupling (d, d) Result_Fail FAIL: Wrong Isomer (Singlet = 3,4,5 or 2,4,5) NMR->Result_Fail Para/Symm (s)

Figure 1: Analytical decision matrix emphasizing the necessity of NMR for final isomeric confirmation.

Method 1: High-Performance Liquid Chromatography (HPLC)

Objective: Separation of the 2,3,4-isomer from potential regioisomers (2,4,5- and 3,4,5-trimethoxybenzoates) and hydrolysis products (2,3,4-trimethoxybenzoic acid).

Senior Scientist Insight: Standard C18 columns may co-elute positional isomers. A Phenyl-Hexyl column is recommended if available, as it leverages


 interactions to separate the electron-rich aromatic rings based on substitution patterns. If using C18, a shallower gradient is required.
Protocol Parameters
ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenyl-Hexyl equivalent
Mobile Phase A Water + 0.1% Formic Acid (improves peak shape for acidic impurities)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (aromatic) and 210 nm (general)
Injection Volume 5-10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.020%Equilibration
15.080%Linear Gradient (Elution of esters)
18.095%Wash
20.095%Hold
20.120%Re-equilibration
25.020%End

Acceptance Criteria:

  • Retention Time (RT): ~10-12 min (dependent on system dwell volume).

  • Resolution (Rs): > 1.5 between the main peak and any isomer standards.

  • Tailing Factor: < 1.5.[1]

Method 2: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof. This is the only method that guarantees the specific 2,3,4-substitution pattern without requiring isomer standards for comparison.

Mechanism:

  • 3,4,5-Isomer: Symmetrical. Protons at C2 and C6 are equivalent → Singlet (2H) .

  • 2,4,5-Isomer: Para protons. No coupling → Two Singlets (1H each) .

  • 2,3,4-Isomer (Target): Protons at C5 and C6 are adjacent (ortho). They are chemically non-equivalent. → Two Doublets (AB system, J ≈ 8-9 Hz) .

1H NMR Protocol (400 MHz, CDCl₃)
  • Sample Prep: Dissolve ~10 mg sample in 0.6 mL CDCl₃.

  • Key Assignments (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentDiagnostic Value
7.6 - 7.8 Doublet (J=8.8 Hz)1HH-6 (Ortho to Ester)High: Deshielded by Ester
6.6 - 6.8 Doublet (J=8.8 Hz)1HH-5 (Ortho to OMe)High: Shielded by OMe
3.8 - 4.0 3 x Singlets12H Total-OCH₃ (Ester + 3 Ethers)Medium: Confirm methoxy count

Interpretation: If you observe a singlet in the aromatic region (~7.2-7.4 ppm), you have the incorrect isomer (likely 3,4,5-trimethoxybenzoate). You must observe the AB doublet system to release the batch.

Method 3: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Identification of volatile impurities and confirmation of molecular weight (MW 226).

Protocol Parameters
  • System: Agilent 7890/5977 or equivalent.

  • Column: HP-5ms or DB-5 (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C (Split 20:1).

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), Source Temp 230°C.

Mass Spectrum Interpretation
  • Molecular Ion (M+): m/z 226 (Base peak or high intensity).

  • Fragment m/z 211: [M - CH₃]⁺ (Loss of methyl group).

  • Fragment m/z 195: [M - OCH₃]⁺ (Loss of methoxy).

  • Ortho Effect: The 2,3,4-isomer may show a distinctive loss of alcohols (M-32) or formaldehyde fragments due to the proximity of the 2-OMe and the ester group, distinguishing it subtly from the 3,4,5-isomer if reference spectra are available.

References

  • Synthesis of Trimethoxybenzoates: CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate.[2] (Context for isomer synthesis routes).

  • NMR Methodology for Isomer Differentiation: Supporting information NMR methodology for complex mixture separation. Royal Society of Chemistry.[3] (Detailed discussion on distinguishing methoxy-substituted aromatic isomers).

  • General Analytical Data (Isomer Comparison): Methyl 3,4,5-trimethoxybenzoate NMR and Physical Data. ChemicalBook/Sigma-Aldrich. (Used as a negative control reference for the 2,3,4-isomer).

  • HPLC Separation of Positional Isomers: Separation of Benzoic acid, 3,4,5-trimethoxy-, methyl ester isomers. SIELC Technologies.[2] (Application of specific columns for isomer resolution).

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of Methyl 2,3,4-trimethoxybenzoate

Abstract This application note presents a detailed, reliable, and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2,3,4-trimethoxybenzoate. This method is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2,3,4-trimethoxybenzoate. This method is designed for researchers, scientists, and professionals in the drug development and chemical industries who require accurate determination of this compound for quality control, purity assessment, and stability studies. The described protocol utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring both efficiency and accessibility. This document provides a comprehensive guide, including the scientific rationale behind the methodological choices, detailed experimental protocols, and guidelines for ensuring data integrity through system suitability testing.

Introduction

Methyl 2,3,4-trimethoxybenzoate is a substituted aromatic ester with potential applications as a building block in the synthesis of various organic molecules and pharmaceutical intermediates. Accurate and precise analytical methods are paramount for ensuring the quality and consistency of such compounds throughout the research, development, and manufacturing processes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the analysis of Methyl 2,3,4-trimethoxybenzoate.[1]

This application note details a reversed-phase HPLC (RP-HPLC) method developed for the routine analysis of Methyl 2,3,4-trimethoxybenzoate. The methodology is built upon established principles of chromatography for aromatic compounds and is designed to be both robust and readily implementable in a standard analytical laboratory.

Physicochemical Properties of Methyl 2,3,4-trimethoxybenzoate

A foundational understanding of the analyte's properties is critical for effective HPLC method development.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₅PubChem
Molecular Weight 226.23 g/mol PubChem
Appearance White to off-white crystalline powder
Solubility While specific data for methanol and acetonitrile is limited, it is recommended to dissolve the compound in the mobile phase to ensure compatibility.General Practice
UV Absorbance As a substituted benzoate, it is expected to have significant UV absorbance. Based on structurally similar compounds, a detection wavelength in the range of 210-280 nm is appropriate.

Chromatographic Method

The selection of the chromatographic conditions is based on the chemical nature of Methyl 2,3,4-trimethoxybenzoate. A reversed-phase method is chosen due to the compound's moderate polarity.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and proven performance with aromatic compounds.

  • Mobile Phase: A mixture of HPLC-grade acetonitrile and water (with a small amount of acid, such as 0.1% formic acid, to ensure good peak shape).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Filters: 0.45 µm syringe filters for sample preparation.

  • Vials: Amber glass vials to protect the analyte from light.

Chromatographic Parameters

The following parameters have been optimized for a robust and efficient separation:

ParameterRecommended ConditionRationale
Stationary Phase C18 (octadecylsilyl silica gel)Provides excellent hydrophobic interaction for the retention of aromatic esters.
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic AcidA common and effective mobile phase for reversed-phase chromatography of moderately polar compounds. The organic modifier (acetonitrile) controls the retention, while the acidified water ensures the analyte is in a single ionic form, leading to sharp, symmetrical peaks.[2]
Elution Mode IsocraticSimplifies the method, improves reproducibility, and is suitable for the analysis of a single target compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmBased on the UV absorbance of similar aromatic esters, 254 nm provides good sensitivity. A PDA detector can be used to determine the optimal wavelength (λmax) if available.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Run Time 10 minutesSufficient time to elute the analyte and any potential early-eluting impurities.

Experimental Protocols

Mobile Phase Preparation
  • Aqueous Component: To 500 mL of HPLC-grade water in a clean glass bottle, add 0.5 mL of formic acid. Mix thoroughly.

  • Organic Component: Measure 500 mL of HPLC-grade acetonitrile.

  • Final Mobile Phase: Combine the aqueous and organic components in a 1 L bottle. Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of Methyl 2,3,4-trimethoxybenzoate reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase. Use sonication if necessary to ensure complete dissolution.

  • Bring the flask to volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Sample Preparation
  • Accurately weigh an appropriate amount of the sample to be analyzed.

  • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram illustrates the overall workflow for the HPLC analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation Standard_Sol Standard Solution Preparation Mobile_Phase->Standard_Sol Sample_Sol Sample Solution Preparation Mobile_Phase->Sample_Sol System_Suitability System Suitability Testing Standard_Sol->System_Suitability Sample_Injection Sample Injection & Data Acquisition Sample_Sol->Sample_Injection System_Suitability->Sample_Injection If Pass Integration Peak Integration & Quantification Sample_Injection->Integration Report Report Generation Integration->Report Separation_Logic Analyte Methyl 2,3,4- trimethoxybenzoate Stationary_Phase C18 Stationary Phase (Non-polar) Analyte->Stationary_Phase Hydrophobic Interaction Elution Elution Stationary_Phase->Elution Mobile_Phase Acetonitrile/Water (Polar) Mobile_Phase->Analyte Solvation Mobile_Phase->Elution

Sources

Method

1H NMR spectrum of "Methyl 2,3,4-trimethoxybenzoate"

Application Note: High-Resolution 1H NMR Profiling of Methyl 2,3,4-Trimethoxybenzoate Introduction & Strategic Context Methyl 2,3,4-trimethoxybenzoate is a critical intermediate in the synthesis of polyphenolic natural p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 1H NMR Profiling of Methyl 2,3,4-Trimethoxybenzoate

Introduction & Strategic Context

Methyl 2,3,4-trimethoxybenzoate is a critical intermediate in the synthesis of polyphenolic natural products and pharmaceutical agents, particularly in the development of specific kinase inhibitors and reserpine analogues. In medicinal chemistry, the precise substitution pattern of the methoxy groups on the benzene ring is the primary determinant of biological activity.

The Challenge: The synthesis of polymethoxylated benzoates often yields regioisomers (e.g., the symmetric 3,4,5-trimethoxy isomer or the 2,4,5-isomer). Standard chromatographic methods (TLC/HPLC) may struggle to resolve these isomers efficiently due to similar polarity.

The Solution: High-Resolution Proton Nuclear Magnetic Resonance (


H NMR) provides a definitive, self-validating method for structural confirmation. This protocol focuses on distinguishing the unique asymmetric substitution pattern  of the 2,3,4-isomer from its symmetric counterparts.

Structural Logic & Predictive Analysis

Before acquiring data, one must understand the electronic environment of the molecule to interpret the spectrum correctly.

  • Symmetry: Unlike the 3,4,5-isomer (which possesses a

    
     axis of symmetry), Methyl 2,3,4-trimethoxybenzoate is asymmetric.
    
  • Aromatic Protons: There are only two aromatic protons, H-5 and H-6. They are adjacent (ortho-positioned), leading to a specific coupling pattern.

    • H-6: Located ortho to the electron-withdrawing ester group (-COOMe). This proton will be significantly deshielded (shifted downfield).

    • H-5: Located ortho to the electron-donating methoxy group at position 4. This proton will be shielded (shifted upfield).

  • Methoxy Groups: The molecule contains four methyl groups (one ester, three ethers). The 2-methoxy group is sterically crowded, often resulting in a unique chemical shift compared to the 3- and 4-methoxy groups.

Figure 1: Structural Logic & Electronic Effects

G Struct Methyl 2,3,4-trimethoxybenzoate H6 H-6 Proton (Ortho to Ester) Deshielded (~7.6 ppm) Struct->H6 Electronic Effect H5 H-5 Proton (Ortho to OMe) Shielded (~6.7 ppm) Struct->H5 Electronic Effect Methyls Methyl Forest (3.8 - 3.9 ppm) 4 Singlets Struct->Methyls Coupling Ortho Coupling (J ≈ 8.0 - 9.0 Hz) H6->Coupling Vicinal H5->Coupling

Caption: Electronic environments dictating the chemical shifts of Methyl 2,3,4-trimethoxybenzoate.

Experimental Protocol

This protocol is designed for a 400 MHz (or higher) NMR spectrometer.[1]

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
    
    • Why:

      
       provides excellent solubility for methyl esters and minimizes solvent peak interference in the aromatic region.
      
  • Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of solvent.

    • Note: Ensure the solution is clear. Filter through a cotton plug if particulate matter is visible to prevent line broadening.

Acquisition Parameters
ParameterSettingRationale
Pulse Sequence zg30 (or equivalent)Standard 30° pulse for quantitative reliability.
Spectral Width -2 to 14 ppmCovers all signals plus baseline for correction.
Relaxation Delay (D1)

2.0 seconds
Essential for accurate integration of methyl singlets.
Scans (NS) 16 or 32Sufficient S/N ratio for >10 mg samples.
Temperature 298 K (25°C)Standard ambient temperature.
Processing Workflow
  • Phasing: Apply manual phasing to ensure flat baselines around the methyl "forest" (3.8–4.0 ppm).

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) to ensure accurate integration.

  • Referencing: Calibrate the TMS signal to 0.00 ppm (or residual

    
     to 7.26 ppm).
    

Results & Discussion

The 1H NMR spectrum of Methyl 2,3,4-trimethoxybenzoate in


 exhibits a characteristic AB system  (or AX system at higher fields) in the aromatic region, distinguishing it from the singlet observed in the 3,4,5-isomer.
Table 1: Chemical Shift Assignments
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Assignment
7.56 Doublet (d)1H

Hz
H-6 (Aromatic)
6.66 Doublet (d)1H

Hz
H-5 (Aromatic)
3.89 Singlet (s)3H--COOCH

(Ester)*
3.86 Singlet (s)3H--OCH

3.84 Singlet (s)3H--OCH

3.83 Singlet (s)3H--OCH

*Note: The assignment of the specific methyl groups in the 3.83–3.89 range often requires 2D HMBC experiments for absolute certainty, but the presence of four distinct singlets is the key purity indicator.

Detailed Analysis
  • The Aromatic Fingerprint (7.56 & 6.66 ppm): The large chemical shift difference (

    
     ppm) between H-6 and H-5 is the definitive signature of the 2,3,4-substitution pattern.
    
    • H-6 (7.56 ppm): This proton is deshielded by the magnetic anisotropy of the adjacent carbonyl group of the ester.

    • H-5 (6.66 ppm): This proton is strongly shielded by the electron-donating resonance effect of the methoxy group at position 4.

    • Coupling (

      
       Hz):  The coupling constant is characteristic of ortho protons on a benzene ring.
      
  • The Methyl Region (3.80 – 3.90 ppm): Unlike the 3,4,5-isomer, which typically shows only two methyl signals (one ester singlet and one large signal for the symmetric meta-methoxy groups), the 2,3,4-isomer displays four distinct singlets due to the lack of symmetry.

Troubleshooting & Validation Workflow

Use the following logic flow to validate your sample against common impurities (e.g., regioisomers or starting materials).

Figure 2: Purity Assessment Logic

Validation Start Acquire 1H Spectrum CheckAromatic Analyze Aromatic Region (6.5 - 8.0 ppm) Start->CheckAromatic Decision1 Pattern? CheckAromatic->Decision1 Isomer234 Two Doublets (J=8Hz) Confirmed 2,3,4-Isomer Decision1->Isomer234 AB System (7.56, 6.66) Isomer345 Single Singlet (~7.3 ppm) Impurity: 3,4,5-Isomer Decision1->Isomer345 Singlet (7.31) Acid Broad Singlet >10 ppm? Impurity: Hydrolyzed Acid Decision1->Acid Check Offset

Caption: Decision tree for identifying the correct isomer and common impurities.

Common Impurities:

  • Methyl 3,4,5-trimethoxybenzoate: Look for a singlet at 7.31 ppm .

  • 2,3,4-Trimethoxybenzoic acid: If the esterification is incomplete, the H-6 doublet will shift further downfield to ~7.9 ppm (due to the stronger electron-withdrawing nature of the free acid) and the methyl ester peak (3.89 ppm) will be missing.

References

  • National Institute of Standards and Technology (NIST). Methyl 3-methoxy-4-nitrobenzoate (Related Structure Data & Protocols). NIST Chemistry WebBook. [Link]

  • PubChem. Methyl 2,3,4-trimethoxybenzoate Compound Summary. National Library of Medicine. [Link]

  • Xu, L., et al. (2013). "Copper-Catalyzed Methyl Esterification Reactions via C-C Bond Cleavage." The Journal of Organic Chemistry.

    
     7.56, 6.66). [Link]
    
  • SDBS. Spectral Database for Organic Compounds. (General reference for benzoate chemical shifts). [Link]

Sources

Application

Application Note: Methyl 2,3,4-trimethoxybenzoate in Pharmaceutical Synthesis

Executive Summary Methyl 2,3,4-trimethoxybenzoate (CAS: 6395-18-2) is a specialized aromatic ester primarily utilized as a high-purity regioisomeric precursor in the synthesis of Trimetazidine , a cytoprotective anti-ang...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,3,4-trimethoxybenzoate (CAS: 6395-18-2) is a specialized aromatic ester primarily utilized as a high-purity regioisomeric precursor in the synthesis of Trimetazidine , a cytoprotective anti-anginal agent. Unlike its more common isomer, methyl 3,4,5-trimethoxybenzoate (derived from gallic acid), the 2,3,4-isomer requires specific synthetic handling to maintain the "vicinal" (1,2,3) oxygenation pattern essential for pharmacological activity.

This guide details the physicochemical profile, synthesis, and downstream applications of Methyl 2,3,4-trimethoxybenzoate, providing validated protocols for its reduction to 2,3,4-trimethoxybenzyl alcohol —the gateway intermediate for alkylating piperazine pharmacophores.

Chemical Profile & Identification

The distinction between the 2,3,4-isomer and the 3,4,5-isomer is critical. The 2,3,4-substitution pattern is sterically more congested, influencing reaction kinetics during hydrolysis and reduction.

PropertySpecification
Chemical Name Methyl 2,3,4-trimethoxybenzoate
CAS Number 6395-18-2 (Distinct from 1916-07-0 for 3,4,5-isomer)
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 54–56 °C (Lower than 3,4,5-isomer's 82–84 °C)
Solubility Soluble in MeOH, EtOH, THF, DCM; Insoluble in water
Key Impurities Methyl 2,4,5-trimethoxybenzoate; Methyl 3,4,5-trimethoxybenzoate

Synthesis & Sourcing Strategy

While often purchased, the synthesis of Methyl 2,3,4-trimethoxybenzoate typically proceeds from pyrogallol (1,2,3-trihydroxybenzene) rather than gallic acid. Understanding this upstream pathway is vital for impurity profiling.

Upstream Pathway (The "Pyrogallol Route")
  • Methylation: Pyrogallol is exhaustively methylated (DMS/NaOH) to form 1,2,3-trimethoxybenzene.

  • Formylation: Vilsmeier-Haack reaction introduces an aldehyde group at the 4-position (para to the 2-methoxy) to yield 2,3,4-trimethoxybenzaldehyde .

  • Oxidation & Esterification: The aldehyde is oxidized to the acid and subsequently esterified to the target Methyl 2,3,4-trimethoxybenzoate .

Note: The ester is often preferred over the aldehyde for bulk storage due to higher stability against autoxidation.

Application Protocols: Downstream Synthesis

The primary utility of Methyl 2,3,4-trimethoxybenzoate is its conversion to 2,3,4-trimethoxybenzyl alcohol , which is subsequently halogenated to create the electrophile for Trimetazidine synthesis.

Protocol A: Chemoselective Reduction to 2,3,4-Trimethoxybenzyl Alcohol

Objective: Reduce the ester to the alcohol without demethylating the sensitive methoxy groups.

Reagents:

  • Methyl 2,3,4-trimethoxybenzoate (1.0 eq)

  • Sodium Borohydride (NaBH₄) (2.0 eq)

  • Methanol (MeOH) (Solvent/Reagent)[1]

  • Tetrahydrofuran (THF) (Co-solvent)

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with Methyl 2,3,4-trimethoxybenzoate (10 g, 44.2 mmol) and anhydrous THF (50 mL).

  • Catalyst Addition: Add NaBH₄ (3.34 g, 88.4 mmol) in one portion under nitrogen atmosphere.

  • Activation: Heat the mixture to 50°C.

  • Methanol Addition: Add Methanol (15 mL) dropwise over 60 minutes. Caution: Hydrogen gas evolution. Ensure proper venting.

    • Mechanism:[2][3][4][5] In situ formation of alkoxyborohydrides enhances reducing power.

  • Reflux: Reflux the mixture (approx. 65°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) until the ester spot (Rf ~0.7) disappears and the alcohol spot (Rf ~0.3) dominates.

  • Quench: Cool to 0°C. Slowly add saturated NH₄Cl solution (20 mL) to quench excess hydride.

  • Workup: Evaporate THF/MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Yield: Expect 8.0–8.5 g (90–95%) of a viscous colorless oil or low-melting solid.

Protocol B: Conversion to Trimetazidine Dihydrochloride

Objective: Alkylation of piperazine using the activated benzyl moiety.

Reagents:

  • 2,3,4-Trimethoxybenzyl alcohol (from Protocol A)

  • Thionyl Chloride (SOCl₂)[2]

  • Piperazine (anhydrous)

  • Toluene[4]

Procedure:

  • Chlorination: Dissolve the alcohol (8.0 g) in Toluene (40 mL). Cool to 0°C. Add SOCl₂ (1.2 eq) dropwise. Stir at room temperature for 2 hours. Evaporate solvent/excess SOCl₂ to obtain 2,3,4-trimethoxybenzyl chloride (unstable oil, use immediately).

  • Alkylation: Dissolve anhydrous Piperazine (4.0 eq, large excess to prevent bis-alkylation) in refluxing Toluene (50 mL).

  • Addition: Add the crude benzyl chloride solution dropwise to the refluxing piperazine solution over 1 hour.

  • Reaction: Reflux for an additional 3 hours.

  • Isolation: Cool to RT. Filter off piperazine hydrochloride salts. Wash the filtrate with water to remove excess piperazine.

  • Salt Formation: Treat the organic layer with HCl gas or conc. HCl/EtOH to precipitate Trimetazidine Dihydrochloride . Recrystallize from Ethanol.

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation of the intermediate into the final pharmaceutical active ingredient (API).

Trimetazidine_Synthesis Figure 1: Synthetic conversion of Methyl 2,3,4-trimethoxybenzoate to Trimetazidine. Ester Methyl 2,3,4-trimethoxybenzoate (CAS: 6395-18-2) Alcohol 2,3,4-Trimethoxybenzyl alcohol Ester->Alcohol Reduction (NaBH4/MeOH or LiAlH4) Chloride 2,3,4-Trimethoxybenzyl chloride (Transient Electrophile) Alcohol->Chloride Chlorination (SOCl2/Toluene) Trimetazidine Trimetazidine Dihydrochloride (API) Chloride->Trimetazidine Alkylation (+ Piperazine, reflux) Piperazine Piperazine (Nucleophile) Piperazine->Trimetazidine Excess used to prevent bis-alkylation

Caption: Step-wise conversion of the ester intermediate to the anti-anginal drug Trimetazidine.[2][1][3][4][5][6][7][8][9][10]

Critical Quality Attributes (CQA) & Troubleshooting

When using Methyl 2,3,4-trimethoxybenzoate, specific impurities can compromise the final drug substance.

IssueCauseRemediation
Low Yield in Reduction Steric hindrance at C-1 (flanked by C-2 methoxy).Use LiAlH₄ in THF if NaBH₄ is too slow, or increase temperature to reflux. Ensure MeOH is added slowly to generate active species in situ.
Impurity: Bis-alkylation Formation of 1,4-bis(2,3,4-trimethoxybenzyl)piperazine during Protocol B.Maintain a high molar ratio of Piperazine to Benzyl Chloride (at least 3:1 or 4:1).
Regioisomer Contamination Presence of 3,4,5-isomer (from Gallic acid sources).[4]Verify starting material melting point (54°C vs 82°C). Use 1H-NMR: 2,3,4-isomer shows characteristic AB system for aromatic protons (if C5/C6 unsubstituted) or specific splitting distinct from the singlet of the symmetric 3,4,5-isomer.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6931539, 2,3,4-Trimethoxybenzoate. Retrieved from [Link]

  • Google Patents. (2013). CN102850296B - Preparation method of trimetazidine.
  • ScienceMadness. (2017). Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4 (Analogous Protocol). Retrieved from [Link]

Sources

Method

The Strategic deployment of Substituted Trimethoxybenzoates in Medicinal Chemistry: A-Focus on the Under-Explored Methyl 2,3,4-trimethoxybenzoate

In the landscape of medicinal chemistry, the trimethoxy-substituted benzene ring is a privileged scaffold, frequently incorporated into the design of novel therapeutic agents. The specific arrangement of the three methox...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the trimethoxy-substituted benzene ring is a privileged scaffold, frequently incorporated into the design of novel therapeutic agents. The specific arrangement of the three methoxy groups on the aromatic core profoundly influences the molecule's steric and electronic properties, thereby dictating its biological activity. While the 3,4,5-trimethoxyphenyl moiety has been extensively utilized and is a cornerstone in the synthesis of numerous blockbuster drugs, its 2,3,4- and 2,4,5-isomers represent a more nascent, yet promising, frontier in drug discovery.

This comprehensive guide delves into the application of "Methyl 2,3,4-trimethoxybenzoate" in medicinal chemistry. Given the relative scarcity of direct literature on this specific ester, we will first provide a comparative overview of the well-established 3,4,5-isomer to highlight the significance of methoxy group positioning. Subsequently, we will explore the known and potential applications of the 2,3,4-trimethoxy scaffold by examining the synthetic utility of its parent acid and aldehyde. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to explore the therapeutic potential of this underutilized building block.

The Tale of Two Isomers: Why Methoxy Positioning Matters

The biological and chemical properties of trimethoxy-substituted phenyl compounds are highly dependent on the substitution pattern. The 3,4,5-isomer, often found in potent anticancer agents like combretastatin A-4, provides a sterically accessible and electronically rich phenyl ring that can engage in crucial interactions with biological targets.[1] In contrast, the 2,3,4-substitution pattern presents a different steric and electronic profile, which can be strategically exploited to achieve alternative binding modes or improved pharmacokinetic properties.

IsomerKey Structural FeaturesProminent Applications in Medicinal Chemistry
3,4,5-Trimethoxy Symmetrical substitution, high electron density.Anticancer (tubulin polymerization inhibitors), antibacterial, antiviral.[2][3][4]
2,3,4-Trimethoxy Asymmetrical substitution, potential for intramolecular hydrogen bonding.Precursor to neurological disorder-targeting agents, synthesis of alkaloids.[5]
2,4,5-Trimethoxy Asymmetrical substitution.Precursor to gastroprokinetic agents (e.g., Acotiamide), anti-inflammatory and anticancer agents.[6]

The Unexplored Potential of the 2,3,4-Trimethoxy Scaffold

While "Methyl 2,3,4-trimethoxybenzoate" itself is not extensively documented in medicinal chemistry literature, its parent compounds, 2,3,4-trimethoxybenzoic acid and 2,3,4-trimethoxybenzaldehyde, serve as valuable precursors to biologically active molecules. This indicates a significant, yet largely untapped, potential for the methyl ester as a versatile building block.

Precursor to Tropoloisoquinoline Alkaloids

2,3,4-Trimethoxybenzoic acid has been successfully employed in the total synthesis of pareitropone, a tropoloisoquinoline alkaloid. This class of natural products exhibits a range of biological activities, and the 2,3,4-trimethoxy substitution pattern is crucial for the structural integrity and bioactivity of the final molecule.

G cluster_0 Synthesis of Pareitropone 2,3,4-Trimethoxybenzoic_acid 2,3,4-Trimethoxybenzoic Acid Intermediate_1 Multi-step Conversion 2,3,4-Trimethoxybenzoic_acid->Intermediate_1 14 steps Pareitropone Pareitropone (Tropoloisoquinoline Alkaloid) Intermediate_1->Pareitropone

Caption: Synthetic pathway from 2,3,4-trimethoxybenzoic acid to Pareitropone.

A Gateway to Neurological Therapeutics

2,3,4-Trimethoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical agents, with a particular emphasis on those targeting neurological disorders.[5] The aldehyde functionality provides a reactive handle for the construction of more complex molecular architectures. A notable application is in the preparation of intermediates for trimetazidine, a drug used to treat angina pectoris and vertigo, which also exhibits neuroprotective effects.[7]

Experimental Protocols

The following protocols provide a foundational framework for the synthesis and utilization of the 2,3,4-trimethoxy scaffold in a medicinal chemistry setting.

Protocol 1: Synthesis of 2,3,4-Trimethoxybenzoic Acid

This protocol outlines a multi-step synthesis of 2,3,4-trimethoxybenzoic acid starting from pyrogallol, as described in patent literature.[8][9]

Workflow Diagram:

G Pyrogallol Pyrogallol Etherification Etherification (Dimethyl Carbonate, Ionic Liquid) Pyrogallol->Etherification 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene Etherification->1,2,3-Trimethoxybenzene Bromination Bromination (NBS) 1,2,3-Trimethoxybenzene->Bromination 2,3,4-Trimethoxybromobenzene 2,3,4-Trimethoxybromobenzene Bromination->2,3,4-Trimethoxybromobenzene Cyanation Cyanation (Cuprous Cyanide) 2,3,4-Trimethoxybromobenzene->Cyanation 2,3,4-Trimethoxycyanobenzene 2,3,4-Trimethoxycyanobenzene Cyanation->2,3,4-Trimethoxycyanobenzene Hydrolysis Hydrolysis 2,3,4-Trimethoxycyanobenzene->Hydrolysis 2,3,4-Trimethoxybenzoic_acid 2,3,4-Trimethoxybenzoic Acid Hydrolysis->2,3,4-Trimethoxybenzoic_acid

Caption: Multi-step synthesis of 2,3,4-trimethoxybenzoic acid.

Step-by-Step Methodology:

  • Etherification: React pyrogallol with dimethyl carbonate in the presence of an ionic liquid catalyst to yield 1,2,3-trimethoxybenzene.

  • Bromination: Treat 1,2,3-trimethoxybenzene with N-bromosuccinimide (NBS) to obtain 2,3,4-trimethoxy bromobenzene.

  • Cyanation: React 2,3,4-trimethoxy bromobenzene with cuprous cyanide in a suitable solvent like DMF to yield 2,3,4-trimethoxy cyanobenzene.

  • Hydrolysis: Hydrolyze the cyanobenzene derivative to afford the final product, 2,3,4-trimethoxybenzoic acid.

Self-Validation: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material. The structure and purity of the final product should be confirmed by NMR spectroscopy and melting point analysis.

Protocol 2: Synthesis of Methyl 2,3,4-trimethoxybenzoate

This protocol describes the esterification of 2,3,4-trimethoxybenzoic acid to its corresponding methyl ester. This is a standard and high-yielding chemical transformation.

Reaction Scheme:

G 2,3,4-Trimethoxybenzoic_acid 2,3,4-Trimethoxybenzoic Acid Methyl_2,3,4-trimethoxybenzoate Methyl 2,3,4-trimethoxybenzoate 2,3,4-Trimethoxybenzoic_acid->Methyl_2,3,4-trimethoxybenzoate Methanol Methanol (Excess) Methanol->Methyl_2,3,4-trimethoxybenzoate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Methyl_2,3,4-trimethoxybenzoate

Caption: Fischer esterification of 2,3,4-trimethoxybenzoic acid.

Step-by-Step Methodology:

  • Dissolve 2,3,4-trimethoxybenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure Methyl 2,3,4-trimethoxybenzoate.

Expected Outcome: This reaction typically proceeds with high yield (>90%). The final product should be a solid or oil, and its identity and purity should be confirmed by NMR and mass spectrometry.

Future Perspectives and Conclusion

While the direct application of "Methyl 2,3,4-trimethoxybenzoate" in medicinal chemistry is not yet widely reported, the established utility of its parent acid and aldehyde as precursors to bioactive molecules strongly suggests its potential as a valuable building block. The unique substitution pattern of the 2,3,4-trimethoxy scaffold offers an opportunity to explore novel chemical space and develop new therapeutic agents with potentially improved efficacy and pharmacokinetic profiles.

The protocols provided herein offer a starting point for the synthesis and derivatization of this promising, yet under-explored, chemical entity. By leveraging the principles of medicinal chemistry and exploring the reactivity of the 2,3,4-trimethoxy scaffold, researchers can unlock new avenues for drug discovery and development. The comparative analysis with the well-established 3,4,5- and 2,4,5-isomers underscores the importance of isomeric substitution in fine-tuning the biological activity of small molecules. It is our hope that this guide will stimulate further investigation into the therapeutic potential of "Methyl 2,3,4-trimethoxybenzoate" and its derivatives.

References

  • Chari, M. A., & Syamasundar, K. (2005). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & medicinal chemistry letters, 15(4), 1047–1050.
  • Abdel-Maksoud, M. S., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(11), 3241.
  • Romagnoli, R., et al. (2010). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Journal of medicinal chemistry, 53(11), 4248–4258.
  • Google Patents. (2013). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • ResearchGate. (2010). New synthesis process for 2,3,4-trimethoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]

  • South Dakota State University Open PRAIRIE. (2018). 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth. Retrieved from [Link]

  • CNR-IRIS. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • National Institutes of Health. (2023). In Vitro Evaluation of Skin-Related Physicochemical Properties and Biological Activities of Astaxanthin Isomers. Retrieved from [Link]

  • Google Patents. (2016). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • National Institutes of Health. (2021). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Retrieved from [Link]

  • University of Calgary. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Retrieved from [Link]

  • Google Patents. (2010). CN101792387B - Preparation method of 2,3,4-trimethoxybenzoic acid.
  • ResearchGate. (2022). Carotenoid isomers: A systematic review of the analysis, biological activity, physicochemical property, and methods for isomerization. Retrieved from [Link]

  • Semantic Scholar. (2022). Carotenoid isomers: A systematic review of the analysis, biological activity, physicochemical property, and methods for isomerization. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis and antiproliferative activity of 2-aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazol derivatives as microtubule-destabilizing agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Partial lysergamide. Retrieved from [Link]

  • PubMed Central. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Retrieved from [Link]

Sources

Application

Application Note: High-Yield Methyl Esterification of 2,3,4-Trimethoxybenzoic Acid

Abstract & Scope This application note details the optimized protocol for the methylation (esterification) of 2,3,4-trimethoxybenzoic acid (CAS: 4131-80-0) to synthesize methyl 2,3,4-trimethoxybenzoate . While acid-catal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the methylation (esterification) of 2,3,4-trimethoxybenzoic acid (CAS: 4131-80-0) to synthesize methyl 2,3,4-trimethoxybenzoate . While acid-catalyzed Fischer esterification is common, this guide prioritizes a Base-Mediated Nucleophilic Substitution (


)  using Methyl Iodide (

) and Potassium Carbonate (

).

Why this method?

  • Substrate Stability: Avoids strong acidic conditions that could potentially cleave the sensitive methoxy ethers on the electron-rich aromatic ring.

  • Operational Simplicity: Offers a cleaner impurity profile and simplified workup compared to equilibrium-limited Fischer esterification.

  • Yield: Consistently delivers yields >95% in research-scale applications.

Reaction Mechanism & Strategy

The reaction proceeds via an


 mechanism. The mild base (

) deprotonates the carboxylic acid to form a carboxylate anion. This nucleophile then attacks the electrophilic methyl group of methyl iodide, displacing iodide as the leaving group.
Reaction Scheme



(Where Ar = 2,3,4-trimethoxyphenyl)
Mechanistic Visualization

The following diagram illustrates the logical flow and critical control points of the synthesis.

G Start Start: 2,3,4-Trimethoxybenzoic Acid Base Deprotonation: Add K2CO3 (1.5 eq) Start->Base DMF/Acetone Solv. Intermediate Intermediate: Carboxylate Anion Base->Intermediate CO2 Release Reagent Alkylation: Add MeI (1.2 eq) Intermediate->Reagent SN2 Attack Product End Product: Methyl Ester Reagent->Product -KI (Salt)

Figure 1: Mechanistic pathway for base-mediated esterification.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.MW ( g/mol )Hazards
2,3,4-Trimethoxybenzoic Acid Substrate1.0212.20Irritant
Potassium Carbonate (

)
Base1.5138.21Irritant, Hygroscopic
Methyl Iodide (MeI) Electrophile1.2 - 1.5141.94Toxic, Carcinogen, Volatile
DMF (N,N-Dimethylformamide) SolventN/A73.09Reprotoxic, Absorbable
Ethyl Acetate / Brine WorkupN/A-Flammable
Step-by-Step Methodology

Safety Pre-requisite: Perform all steps involving Methyl Iodide in a functioning fume hood. Wear double nitrile gloves.

Step 1: Solubilization and Activation
  • Charge a round-bottom flask with 2,3,4-trimethoxybenzoic acid (1.0 equiv).

  • Add anhydrous DMF (approx. 5-10 mL per gram of substrate).

    • Expert Insight: DMF is chosen over Acetone here because its higher boiling point prevents solvent loss if the reaction exotherms, and it solvates the carboxylate anion effectively, accelerating the

      
       rate.
      
  • Add

    
      (1.5 equiv) in a single portion.
    
  • Stir the suspension at room temperature (RT) for 15–20 minutes.

    • Observation: Evolution of gas (

      
      ) may be observed. The mixture will remain a suspension.
      
Step 2: Alkylation
  • Cool the mixture slightly to 0°C using an ice bath (Optional but recommended to control initial exotherm).

  • Add Methyl Iodide (1.2 to 1.5 equiv) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to Room Temperature.

  • Stir for 2–4 hours.

    • Process Check: Monitor reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes). The starting material (acid) will stay at the baseline or streak; the product (ester) will move to

      
      .
      
Step 3: Quench and Workup
  • Pour the reaction mixture into Ice Water (5x reaction volume).

    • Why: This dissolves the inorganic salts (

      
      , excess 
      
      
      
      ) and precipitates the organic product if it is solid, or creates an emulsion for extraction.
  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash the combined organic layers with:

    • Water (

      
      ) to remove residual DMF.
      
    • Brine (

      
      ) to dry the organic layer.
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotary Evaporator).
    
Step 4: Purification
  • Assessment: The crude product is often >95% pure.

  • Recrystallization (if needed): Recrystallize from minimal hot Methanol or Hexane/Ethyl Acetate mixture.

  • Flash Chromatography (if needed): Silica gel, eluting with 0-20% EtOAc/Hexanes.

Quality Control & Validation

Expected Data Profile
ParameterSpecificationNotes
Appearance White to off-white solid
Melting Point 52-54 °CLit. value for Methyl 2,3,4-trimethoxybenzoate
Yield 92% - 98%Typical for MeI/K2CO3 method
NMR Validation (Self-Validating Logic)

To confirm the transformation, look for the diagnostic signals in the


-NMR (

):
  • Disappearance: The broad singlet of the carboxylic acid proton (

    
    , usually >10 ppm) must be absent.
    
  • Appearance: A new sharp singlet integrating for 3 protons around 3.8 – 3.9 ppm (The new ester methyl group:

    
    ).
    
  • Retention: Three singlets (or overlapping signals) between 3.8 – 4.0 ppm corresponding to the existing methoxy groups on the ring.

Workflow Visualization

The following diagram outlines the operational workflow, highlighting safety checkpoints and phase separations.

Workflow Start Start: Raw Materials Reaction Reaction Phase (DMF, K2CO3, MeI) Start->Reaction Mix & Stir 4h Quench Quench Phase (Pour into Ice Water) Reaction->Quench Complete (TLC) Extraction Extraction Phase (Ethyl Acetate) Quench->Extraction Phase Sep. Wash Wash Phase (H2O, Brine) Extraction->Wash Remove DMF Drying Drying & Concentration Wash->Drying Na2SO4 QC QC: NMR & MP Drying->QC Final Product

Figure 2: Operational workflow for the isolation of Methyl 2,3,4-trimethoxybenzoate.

References

  • PubChem Compound Summary. "2,3,4-Trimethoxybenzoic acid.

  • Reich, H. J., & Rigby, J. H. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. Wiley. (Reference for standard

    
    /MeI alkylation protocols).
    
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

    
     esterification mechanisms).
    
    
  • Sigma-Aldrich (Merck).
Method

Application Note: Cell-Based Evaluation of Methyl 2,3,4-trimethoxybenzoate

Introduction & Biological Context Methyl 2,3,4-trimethoxybenzoate (TMBA-Me) is a lipophilic ester derivative of 2,3,4-trimethoxybenzoic acid. While often utilized as a synthetic intermediate for complex alkaloids (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Methyl 2,3,4-trimethoxybenzoate (TMBA-Me) is a lipophilic ester derivative of 2,3,4-trimethoxybenzoic acid. While often utilized as a synthetic intermediate for complex alkaloids (e.g., tropoloisoquinolines), it serves as a critical pharmacological probe in Structure-Activity Relationship (SAR) studies targeting the colchicine-binding site of tubulin.

The trimethoxybenzene moiety is a privileged scaffold in medicinal chemistry, functioning as the primary pharmacophore for microtubule destabilizing agents (MDAs). Unlike its isomer Methyl 3,4,5-trimethoxybenzoate (a derivative of gallic acid), the 2,3,4-substitution pattern induces distinct steric clashes within the tubulin


-subunit. Consequently, this compound is essential for:
  • Basal Cytotoxicity Profiling: Establishing baseline toxicity of the trimethoxy-motif in cancer cell lines (e.g., MCF-7, HeLa).

  • Microtubule Dynamics Assays: Acting as a simplified structural control to distinguish between specific colchicine-site binding and non-specific cellular stress.

  • Anti-inflammatory Screening: Evaluating potential inhibition of NF-

    
    B pathways in macrophage models, a secondary property often observed in polymethoxylated benzenes.
    

This guide details the protocols for evaluating TMBA-Me's cytostatic potential, focusing on viability , cell cycle arrest (G2/M) , and cytoskeletal architecture .

Mechanism of Action (MOA)

The primary hypothesized mechanism involves the interaction of the trimethoxyphenyl ring with the hydrophobic pocket of


-tubulin. This binding inhibits microtubule polymerization, preventing mitotic spindle formation, which triggers the Spindle Assembly Checkpoint (SAC).
MOA Pathway Diagram

MOA_Pathway Compound Methyl 2,3,4-trimethoxybenzoate (Cell Permeable) Tubulin binds u03b2-Tubulin (Colchicine Site) Compound->Tubulin Diffusion Polymerization Inhibits Microtubule Polymerization Tubulin->Polymerization Steric Hindrance Spindle Mitotic Spindle Collapse Polymerization->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M Cell Cycle Arrest (G2/M Phase) SAC->G2M Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Prolonged Arrest

Caption: Mechanistic cascade of Methyl 2,3,4-trimethoxybenzoate inducing mitotic arrest via tubulin destabilization.

Experimental Protocols

Preparation of Stock Solutions
  • Compound: Methyl 2,3,4-trimethoxybenzoate (MW: ~226.23 g/mol ).

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Solubility: High in DMSO (>50 mM). Poor in aqueous media.

Procedure:

  • Dissolve 10 mg of compound in 442

    
    L of DMSO to create a 100 mM Stock .
    
  • Aliquot into amber tubes (light sensitive) and store at -20°C.

  • Working Solution: Dilute stock 1:1000 in culture medium to achieve 100

    
    M (0.1% DMSO final). Serial dilute for IC
    
    
    
    curves.
    • Critical Control: Ensure Vehicle Control (VC) contains 0.1% DMSO.

Assay 1: Cytotoxicity Screening (CCK-8 / MTT)

Objective: Determine the IC


 value in HeLa (cervical cancer) or MCF-7 (breast cancer) cells.

Materials:

  • HeLa cells (ATCC® CCL-2™).

  • CCK-8 Reagent (Cell Counting Kit-8).

  • 96-well clear bottom plates.

Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 100

    
    L media. Incubate 24h for attachment.
    
  • Treatment: Aspirate media. Add 100

    
    L fresh media containing TMBA-Me at concentrations: 0, 1, 5, 10, 25, 50, 100 
    
    
    
    M. (Triplicate wells).
  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add 10

    
    L CCK-8 reagent per well. Incubate 1-4 hours until orange color develops.
    
  • Measurement: Measure Absorbance at 450 nm.

Data Analysis:



Plot log(concentration) vs. Viability to calculate IC

.
Assay 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest, a hallmark of tubulin inhibitors.

Protocol:

  • Seeding: Plate

    
     cells/well in a 6-well plate.
    
  • Synchronization (Optional): Serum starve for 12h to synchronize cells in G0/G1.

  • Treatment: Treat with IC

    
     and 
    
    
    
    IC
    
    
    concentrations of TMBA-Me for 24 hours. Include a Colchicine (0.1
    
    
    M)
    positive control.
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300

    
    L PBS. Add 700 
    
    
    
    L ice-cold 70% Ethanol dropwise while vortexing. Fix overnight at -20°C.
  • Staining:

    • Wash cells

      
       with PBS.
      
    • Resuspend in 500

      
      L PI/RNase Staining Buffer (Propidium Iodide + RNase A).
      
    • Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze on Flow Cytometer (excitation 488 nm, emission ~600 nm).

  • Result: Expect an increase in the G2/M peak (4N DNA content) from ~15% (control) to >40% (treated) if tubulin binding is effective.

Assay 3: Immunofluorescence of Microtubule Architecture

Objective: Visualize microtubule depolymerization/disruption.

Protocol:

  • Culture: Seed cells on sterile glass coverslips in 24-well plates.

  • Treatment: Treat with 25

    
    M TMBA-Me for 6 hours (acute exposure).
    
  • Fixation:

    • Wash with PBS.

    • Fix with 4% Paraformaldehyde (15 min) OR ice-cold Methanol (10 min) to preserve cytoskeletal structure.

  • Permeabilization: 0.1% Triton X-100 in PBS (10 min).

  • Blocking: 1% BSA in PBS (30 min).

  • Primary Antibody: Anti-

    
    -Tubulin (Mouse Monoclonal, 1:200) overnight at 4°C.
    
  • Secondary Antibody: Goat anti-Mouse Alexa Fluor 488 (Green, 1:500) + DAPI (Blue, nuclear stain) for 1h at RT.

  • Imaging: Confocal microscopy.

    • Phenotype:[1][2][3][4][5][6][7] Look for loss of filamentous network, cell rounding, and fragmented tubulin aggregates compared to vehicle control.

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Assay Workflows Stock Stock Prep 100mM in DMSO Seeding Cell Seeding (HeLa/MCF-7) Stock->Seeding MTT Cytotoxicity (48h) Readout: OD450 Seeding->MTT 96-well FACS Cell Cycle (24h) Readout: PI Staining Seeding->FACS 6-well IF Microscopy (6h) Readout: Tubulin Morphology Seeding->IF Coverslips

Caption: Parallel workflow for validating the cytostatic properties of Methyl 2,3,4-trimethoxybenzoate.

Expected Results & Data Interpretation

AssayParameterExpected Outcome (Active)Negative Control Outcome
MTT / CCK-8 IC

Value
10 - 50

M (Moderate potency)
> 100

M (Inactive)
Flow Cytometry G2/M FractionIncrease (>40% population)Baseline (~15-20%)
Microscopy Tubulin IntegrityDiffuse staining, cell roundingFilamentous network intact
Morphology Nuclear StateCondensed chromatin (Apoptotic bodies)Normal nuclei

Technical Note: If Methyl 2,3,4-trimethoxybenzoate shows weak activity (IC


 > 50 

M), it suggests the compound acts as a "scaffold" rather than a lead drug. In this case, it serves as a perfect negative control for more complex derivatives (e.g., chalcones or benzofurans) to prove that the attached moiety is required for high-affinity binding, not just the trimethoxy ring.

References

  • PubChem. Methyl 2,3,4-trimethoxybenzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[3][6][8] 291. Isolation and structure of combretastatins A-1 and B-1. Journal of Natural Products. (Contextual reference for trimethoxy-pharmacophore in tubulin binding). Available at: [Link]

  • Ducki, S., et al. (1998). Potent antimitotic and cell growth inhibitory properties of substituted chalcones.[9] Bioorganic & Medicinal Chemistry Letters. (Establishes trimethoxy-ring role in G2/M arrest).[1] Available at: [Link]

  • Lee, S. Y., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives.[3] Anticancer Research.[3][6] (Comparative study on trimethoxybenzoate derivatives). Available at: [Link]

Sources

Application

Application Note: Methyl 2,3,4-trimethoxybenzoate for Biological Screening

[1] Executive Summary & Scientific Significance Methyl 2,3,4-trimethoxybenzoate (2,3,4-TMB-Me) is a critical regioisomer of the widely utilized 3,4,5-trimethoxybenzoate (a pharmacophore found in reserpine, trimethoprim,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Significance

Methyl 2,3,4-trimethoxybenzoate (2,3,4-TMB-Me) is a critical regioisomer of the widely utilized 3,4,5-trimethoxybenzoate (a pharmacophore found in reserpine, trimethoprim, and podophyllotoxin).[1] While the 3,4,5-isomer is classically associated with tubulin binding and antimicrobial synergy, the 2,3,4-isomer serves a distinct and vital role in modern drug discovery:

  • Structure-Activity Relationship (SAR) Control: It acts as a stringent regiochemical probe to validate the binding specificity of trimethoxy-containing drugs. If a biological effect is retained only by the 3,4,5-isomer and lost in the 2,3,4-isomer, the mechanism is likely specific receptor engagement rather than non-specific membrane perturbation.[1]

  • Fragment-Based Drug Discovery (FBDD): It is a validated fragment scaffold for developing Quinazoline-based EGFR inhibitors and soft-drug PDE4 inhibitors.

  • Metabolic Stability Probe: The steric crowding of the methoxy groups at the 2,3,4-positions offers unique resistance/susceptibility profiles to esterases compared to less crowded isomers.[1]

This guide details the protocols for solubilization, stability testing, and biological screening of 2,3,4-TMB-Me, emphasizing its use as both a bioactive fragment and a mechanistic control.[1]

Physicochemical Properties & Handling[2][3][4]

Before initiating biological assays, the compound must be correctly solubilized to prevent precipitation-induced artifacts (pan-assay interference).[1]

PropertySpecificationBiological Implication
CAS Number 6395-18-2Unique identifier for procurement.[2]
MW 226.23 g/mol Small molecule fragment (<300 Da).
Appearance White solid / Colorless oilPurity indicator; yellowing suggests oxidation.
LogP (Calc) ~1.97 - 2.1Moderate lipophilicity; cell-permeable.
Solubility DMSO (>50 mM), EthanolWater insoluble. Requires carrier solvent.[1]
Stability Ester bondSusceptible to hydrolysis in plasma/media (t½ > 6h).
Protocol 1: Preparation of Stock Solutions

Objective: Create a stable 50 mM stock solution for screening.

  • Weighing: Weigh 11.3 mg of Methyl 2,3,4-trimethoxybenzoate into a sterile glass vial.

    • Note: Avoid plastic microfuge tubes for long-term storage of concentrated esters to prevent leaching.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Mixing: Vortex vigorously for 30 seconds. If oil droplets persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE syringe filter if using in long-term cell culture.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 3 months.

    • Critical: Avoid repeated freeze-thaw cycles which introduce moisture and accelerate ester hydrolysis.

Biological Screening Protocols

Experiment A: Tubulin Polymerization Inhibition Assay (Turbidimetry)

Rationale: The trimethoxybenzene motif is a hallmark of colchicine-site binders. This assay determines if the 2,3,4-substitution pattern mimics the antimitotic activity of the 3,4,5-isomer (positive control) or serves as an inactive negative control.[1]

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source).[1]

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[1]

  • Control: Colchicine (Positive), DMSO (Vehicle).[1]

Workflow:

  • Preparation: Dilute 2,3,4-TMB-Me stock to 2x final concentration (e.g., 20 µM, 100 µM) in PEM buffer containing 2 mM GTP. Final DMSO concentration must be <1%.

  • Baselines: Pre-warm a 96-well half-area plate to 37°C.

  • Initiation: Add 50 µL of Tubulin solution (3 mg/mL in PEM) to 50 µL of compound solution.

  • Measurement: Immediately place in a kinetic plate reader (e.g., Tecan/Biotek).[1]

  • Readout: Measure Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

Data Interpretation:

  • Polymerization Curve: Plot OD340 vs. Time.

  • Inhibition: A flat line indicates inhibition (antimitotic). A sigmoidal curve matching the vehicle indicates no interaction.

  • Expected Result: 2,3,4-TMB-Me typically shows significantly lower inhibition than the 3,4,5-isomer, validating the strict steric requirement of the colchicine pocket.[1]

Experiment B: Cell Viability Screening (MTT Assay)

Rationale: To assess general cytotoxicity or specific anticancer activity (e.g., against EGFR-dependent lines like A549 or HeLa).[1]

Protocol:

  • Seeding: Seed cells (e.g., HeLa, A549) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Dosing: Prepare serial dilutions of 2,3,4-TMB-Me (0.1 µM to 100 µM) in complete media.

    • Vehicle Control: Media + 0.5% DMSO.

    • Positive Control: Doxorubicin or Paclitaxel.[1]

  • Incubation: Treat cells for 48 or 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve crystals.

  • Quantification: Read Absorbance at 570 nm (Ref 630 nm).

Calculation:


[1]

Mechanism of Action & Pathway Visualization[1]

When used as a fragment or intermediate, Methyl 2,3,4-trimethoxybenzoate operates within specific synthesis and signaling logic.[1] Below is the workflow for its application in Fragment-Based Drug Discovery (FBDD) .

G Compound Methyl 2,3,4-trimethoxybenzoate (Fragment Scaffold) Screening Primary Screening (Tubulin / Kinase) Compound->Screening Solubilization Hit Hit Validation (Isomer Comparison) Screening->Hit Activity > 50% Hit->Compound Negative Control (Regioselectivity Check) Synthesis Chemical Evolution (Linker Attachment) Hit->Synthesis SAR Expansion Drug Lead Candidate (e.g. Quinazoline EGFR Inhibitor) Synthesis->Drug Optimization

Figure 1: Application workflow for Methyl 2,3,4-trimethoxybenzoate in drug discovery. The compound serves as both a starting scaffold and a specificity control.[1]

Troubleshooting & Critical Controls

IssueProbable CauseSolution
Precipitation in Media High concentration (>100 µM) or cold media.Pre-warm media to 37°C before adding compound. Limit stock concentration to 1000x of final.
Inconsistent IC50 Hydrolysis of the methyl ester.Use fresh stock solutions. Avoid prolonged incubation (>72h) without refreshing media.
High Background Toxicity DMSO concentration >1%.[3]Ensure final DMSO is <0.5% v/v. Include a "DMSO-only" control well.
No Activity Observed Compound is a prodrug?Some esters require intracellular esterases to become the active benzoic acid form. Verify cell line esterase expression.

References

  • Synthesis & Chemical Properties

    • Title: Copper-Catalyzed Methyl Esterification Reactions via C–C Bond Cleavage.[4]

    • Source:Journal of Organic Chemistry (2013).[4]

    • Context: Describes the synthesis and NMR characterization of Methyl 2,3,4-trimethoxybenzo
    • URL:[Link][1]

  • Biological Application (Anticancer/Quinazoline)

    • Title: 5,6,7-trialkoxy quinazoline type compound as well as preparation method and application.[1][5]

    • Source:P
    • Context: Uses Methyl 2,3,4-trimethoxybenzoate as a key intermediate for synthesizing EGFR tyrosine kinase inhibitors.[1]

    • URL
  • Biological Application (PDE4 Inhibitors)

    • Title: Discovery and Early Clinical Development of LEO 29102, a Soft-Drug Inhibitor of Phosphodiesterase 4.[1]

    • Source:Journal of Medicinal Chemistry (2014).
    • Context: Details the use of methyl 2,3,4-trimethoxybenzoate to create the linker region of soft-drug candid
    • URL:[Link][1]

  • Isomer Comparison (Reserpine Context)

    • Title: Determination of Reserpine and Rel
    • Source:ResearchG
    • Context: Discusses the pharmacological distinction between the 3,4,5-trimethoxybenzoyl moiety and other isomers.
    • URL:[Link][1]

  • Safety & Handling

    • Title: Safety Data Sheet - Methyl 2,3,4-trimethoxybenzoate (CAS 6395-18-2).[6][7][8]

    • Source:BLD Pharm / PubChem.
    • URL:[Link][1]

Sources

Method

Quantitative Analysis of Methyl 2,3,4-trimethoxybenzoate: A Guide to HPLC-UV, GC-MS, and qNMR Methodologies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2,3,4-trimethoxybenzoate is a key chemical intermediate, notably utilized in the synthesis of various pharmaceutical com...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3,4-trimethoxybenzoate is a key chemical intermediate, notably utilized in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration are critical parameters that directly impact the yield, purity, and safety of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for the quantitative analysis of Methyl 2,3,4-trimethoxybenzoate, detailing three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, adherence to validation standards, and practical implementation for quality control and research applications.

Introduction and Compound Profile

Methyl 2,3,4-trimethoxybenzoate (CAS No. not explicitly found, isomer CAS: 1916-07-0 for 3,4,5-isomer) is an aromatic ester whose structural characteristics make it a versatile precursor in organic synthesis.[2] The accurate determination of its concentration in reaction mixtures, intermediates, and final products is essential for process optimization, quality assurance, and regulatory compliance in drug development. This guide provides validated methods to ensure that analyses are reliable, accurate, and fit for their intended purpose, in line with international standards such as the ICH Q2(R2) guidelines.[3][4]

Compound Physicochemical Data:

PropertyValueSource
Molecular Formula C₁₁H₁₄O₅[5]
Molecular Weight 226.23 g/mol
Appearance White crystalline powder (for 3,4,5-isomer)[2]
Melting Point 82-84 °C (for 3,4,5-isomer)
Boiling Point 274-275 °C (for 3,4,5-isomer)

Method 1: Quantitative Analysis by HPLC-UV

2.1. Rationale and Applicability

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and reproducibility. For a non-volatile, UV-active compound like Methyl 2,3,4-trimethoxybenzoate, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is the most common and reliable approach for routine quality control. The method separates the analyte from impurities based on its polarity, and the UV detector quantifies it by measuring its absorbance at a specific wavelength. Purity analysis by HPLC is a standard step in synthetic procedures for this class of compounds.[6][7]

2.2. Experimental Protocol: HPLC-UV

A. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and methanol.

  • Ultrapure water (18.2 MΩ·cm).

  • Methyl 2,3,4-trimethoxybenzoate reference standard (certified purity).

B. Chromatographic Conditions

ParameterRecommended SettingRationale
Mobile Phase Acetonitrile:Water (60:40, v/v)Provides optimal retention and peak shape for this moderately polar analyte on a C18 column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing a strong chromophoric response. A full UV scan of the reference standard is recommended to determine the absorbance maximum (λmax) for maximum sensitivity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient to elute the analyte and any common impurities.

C. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standards (1-100 µg/mL): Prepare a series of five calibration standards by serial dilution of the stock solution with the mobile phase. These will be used to establish the linearity of the method.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This creates a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection if particulates are present.

2.3. HPLC Analysis Workflow

Sources

Technical Notes & Optimization

Troubleshooting

"Methyl 2,3,4-trimethoxybenzoate" synthesis yield improvement

Technical Support Center: Methyl 2,3,4-Trimethoxybenzoate Synthesis Executive Summary & Molecule Profile Target Molecule: Methyl 2,3,4-trimethoxybenzoate CAS: 4131-80-6 Key Application: Critical intermediate for Trimetaz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2,3,4-Trimethoxybenzoate Synthesis

Executive Summary & Molecule Profile

Target Molecule: Methyl 2,3,4-trimethoxybenzoate CAS: 4131-80-6 Key Application: Critical intermediate for Trimetazidine (anti-anginal agent).[1] Primary Challenge: The 2,3,4-substitution pattern creates significant steric hindrance around the carbonyl carbon (position 1). The ortho-methoxy group (position 2) acts as a steric shield, rendering standard Fischer esterification (acid-catalyzed reflux in methanol) sluggish and equilibrium-limited, often capping yields at 60-70%.

This guide provides two high-yield protocols designed to bypass this steric barrier and a troubleshooting module for common failure modes.

Synthesis Decision Matrix (Workflow)

Before selecting a protocol, identify your starting material and constraints.[1]

SynthesisWorkflow Start Select Starting Material Acid 2,3,4-Trimethoxybenzoic Acid Start->Acid Phenol 2,3,4-Trihydroxybenzoic Acid (or Methyl Ester) Start->Phenol Decision1 Is anhydrous conditions strictly possible? Acid->Decision1 RouteB Route B: Exhaustive Methylation (DMS/Base) Phenol->RouteB One-Pot Alkylation RouteA Route A: Acid Chloride Activation (Recommended for Max Yield) Decision1->RouteA Yes (High Yield) Fischer Standard Fischer Esterification (NOT RECOMMENDED) Decision1->Fischer No (Low Yield) Product Methyl 2,3,4-trimethoxybenzoate RouteA->Product RouteB->Product Fischer->Product Low Conversion

Figure 1: Strategic decision tree for synthesis. Route A is preferred for the carboxylic acid precursor due to steric factors.

Protocol A: The Acid Chloride Activation (Yield Target: >92%)

Context: Standard esterification fails because the ortho-methoxy group blocks the approach of the methanol nucleophile. We must upgrade the electrophile from a carboxylic acid to an acid chloride (


), which is exponentially more reactive.[1]
Reagents & Stoichiometry
ComponentEquiv.Role
2,3,4-Trimethoxybenzoic Acid1.0Substrate
Thionyl Chloride (

)
1.5 - 2.0Activating Agent
Methanol (Anhydrous)ExcessNucleophile & Solvent
DMF (Dimethylformamide)0.05 (Cat.)[1]Catalyst (Vilsmeier-Haack intermediate)
Step-by-Step Methodology
  • Activation: In a dry round-bottom flask under inert atmosphere (

    
    ), suspend the acid in dry Toluene (or DCM).
    
  • Catalysis: Add catalytic DMF (critical for speed).

  • Chlorination: Add

    
     dropwise at room temperature. Heat to reflux (70-80°C)  for 2-3 hours.
    
    • Checkpoint: Evolution of

      
       and 
      
      
      
      gas will cease when complete.[1] The solution should become clear.
  • Evaporation (Crucial): Evaporate the solvent and excess

    
     under reduced pressure. Do not skip this.  Excess 
    
    
    
    will generate
    
    
    in the next step, potentially cleaving the ether bonds if temperature is uncontrolled.
  • Esterification: Dissolve the residue (crude acid chloride) in anhydrous DCM. Cool to 0°C.[1]

  • Quench: Add anhydrous Methanol (excess) slowly. Stir at room temperature for 1 hour.

  • Workup: Wash with saturated

    
     (removes HCl traces), dry over 
    
    
    
    , and concentrate.

Why this improves yield: The acid chloride is so reactive that the steric hindrance of the 2-methoxy group cannot stop the reaction. The conversion is irreversible, unlike Fischer esterification.[1]

Protocol B: Exhaustive Methylation (Yield Target: 85-90%)[1]

Context: If starting from the poly-phenol (2,3,4-trihydroxybenzoic acid) or if you wish to avoid thionyl chloride.

Reagents
ComponentRoleNotes
Dimethyl Sulfate (DMS)Methylating AgentToxic: Handle in fume hood. More reactive than MeI.
Potassium Carbonate (

)
BaseMust be anhydrous/finely ground.[1]
Acetone (Dry)SolventPolar aprotic promotes

.
Optimization Steps
  • Stoichiometry: Use 1.2 equivalents of DMS and Base per functional group to be methylated. (If starting from acid: 4 groups total = ~5.0 eq DMS).[1]

  • Temperature: Reflux is required.[1][2][3][4] The 2-hydroxyl position is hydrogen-bonded to the carbonyl, making it less nucleophilic. Heat breaks this bond.[1]

  • Order of Addition: Add DMS portion-wise (e.g., 3 batches over 1 hour) rather than all at once. This prevents DMS hydrolysis by trace water before it can react with the phenol.

Troubleshooting & FAQs

Q1: My yield is stuck at 60% using Sulfuric Acid/Methanol reflux. Why?

Diagnosis: Equilibrium limitation and Steric Hindrance.[1] Technical Explanation: The 2-methoxy group creates a "steric wall." Additionally, Fischer esterification produces water.[1] As water builds up, the equilibrium shifts back to the starting material. Fix: Switch to Protocol A (Thionyl Chloride) . If you must use sulfuric acid, you must use a Dean-Stark trap (with benzene/toluene) or molecular sieves to physically remove water from the reaction matrix.[1]

Q2: The product is dark brown/red instead of white/colorless.

Diagnosis: Oxidation of the electron-rich aromatic ring. Technical Explanation: Polymethoxy benzenes are electron-rich and prone to oxidation by air, especially in basic conditions (Protocol B) or if traces of phenol remain unreacted.[1] Fix:

  • Perform all reactions under Nitrogen/Argon.

  • Add a pinch of Sodium Bisulfite (

    
    ) during the aqueous workup to reduce oxidized quinone-like impurities.[1]
    
  • Recrystallize from Methanol/Water or Hexane/Ethyl Acetate.[1]

Q3: In Protocol A, I see "demethylated" byproducts (e.g., hydroxy-dimethoxybenzoate).

Diagnosis: Ether cleavage by strong acid. Technical Explanation: If excess Thionyl Chloride is not removed (Step 4) before adding methanol, it generates a high concentration of HCl gas.[1] High concentrations of HCl can cleave methyl ethers (demethylation), reverting methoxy groups to hydroxyls.[1] Fix: Ensure thorough vacuum evaporation of


 before adding methanol. Add a base scavenger (like Triethylamine or Pyridine) during the methanol quench step to neutralize HCl instantly.[1]
Q4: Can I use Dimethyl Carbonate (DMC) instead of DMS?

Diagnosis: Green Chemistry substitution. Insight: Yes, but it requires higher temperatures (>150°C) and often an autoclave or specific catalysts (like ionic liquids or DBU).[1] Under standard lab reflux (Acetone/60°C), DMC is not reactive enough for the hindered 2-position. Stick to DMS or MeI for lab-scale reliability unless you have high-pressure equipment.

References

  • Synthesis of Trimetazidine Intermediates

    • Patent: CN101792387B.[1] "Preparation method of 2,3,4-trimethoxybenzoic acid." (Describes the methylation and hydrolysis route).

  • Acid Chloride Activation Mechanism

    • Master Organic Chemistry: "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides."

  • Methylation of Phenols (DMS vs. DMC)

    • Organic Syntheses: "Trimethylgallic Acid."[1][5] (Classic protocol for methylating poly-hydroxy benzoic acids).[1] [1]

  • Trimetazidine Synthesis Context

    • BenchChem Application Note: "Large-Scale Synthesis of Trimetazidine via an N-Boc Protected Intermediate."[6]

Sources

Optimization

Technical Support Center: Purification of Methyl 2,3,4-trimethoxybenzoate

Welcome to the technical support center for the purification of Methyl 2,3,4-trimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2,3,4-trimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound from a reaction mixture. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

Methyl 2,3,4-trimethoxybenzoate is commonly synthesized via the Fischer esterification of 2,3,4-trimethoxybenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid. While this reaction is straightforward, the work-up and purification stages are critical for removing unreacted starting materials, by-products, and residual catalyst. The structural similarity between the product and certain impurities can present significant purification challenges. This guide will address these challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of Methyl 2,3,4-trimethoxybenzoate.

Initial Work-up and Extraction

Question 1: What is the best way to quench the reaction and perform the initial extraction?

Answer: After the reaction is complete (monitored by Thin Layer Chromatography, TLC), the mixture should be cooled to room temperature. The excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

This organic solution should be washed sequentially with:

  • Saturated sodium bicarbonate (NaHCO₃) solution: This is crucial to neutralize the acidic catalyst (e.g., sulfuric acid) and to remove any unreacted 2,3,4-trimethoxybenzoic acid by converting it to its water-soluble sodium salt.

  • Brine (saturated NaCl solution): This wash helps to remove any remaining water from the organic layer and aids in breaking up emulsions that may have formed.

Troubleshooting:

  • Persistent Emulsion: If an emulsion forms between the organic and aqueous layers, adding more brine and gently swirling can help. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

  • Incomplete Removal of Acid: If the organic layer is still acidic after the bicarbonate wash (test with pH paper), repeat the wash until the aqueous layer is basic. Incomplete neutralization can lead to product degradation or complications in subsequent purification steps.

Recrystallization

Question 2: My crude product is an oil/waxy solid. How can I effectively purify it by recrystallization?

Answer: Oiling out or obtaining a waxy solid instead of crystals is a common issue. This often indicates that the melting point of your compound is lower than the boiling point of the solvent, or that there are significant impurities present. For Methyl 2,3,4-trimethoxybenzoate, a mixed solvent system is often more effective than a single solvent for recrystallization.

A recommended starting point is a mixture of a polar solvent in which the compound is soluble (like methanol or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexane or heptane).

Experimental Protocol: Recrystallization

  • Dissolution: Dissolve the crude Methyl 2,3,4-trimethoxybenzoate in a minimal amount of hot methanol.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Troubleshooting:

  • Oiling Out: If the product oils out, try using a lower boiling point solvent system or a larger volume of the solvent mixture. You can also try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

  • No Crystals Form: If no crystals form upon cooling, it may be because the solution is too dilute or there is an excess of the more soluble solvent. Try evaporating some of the solvent and repeating the cooling process. Seeding the solution with a previously obtained pure crystal can also initiate crystallization.

Table 1: Common Recrystallization Solvent Systems

Solvent SystemPolarityComments
Methanol/HexanePolar/Non-polarGood for compounds with moderate polarity.
Ethyl Acetate/HeptaneIntermediate/Non-polarA versatile system for a wide range of esters.
Acetone/WaterPolar/PolarCan be effective if the compound has some water solubility.
Column Chromatography

Question 3: Recrystallization did not yield a pure product. How do I set up a column chromatography for purification?

Answer: Column chromatography is a highly effective method for separating compounds with similar polarities. For Methyl 2,3,4-trimethoxybenzoate, a silica gel stationary phase is recommended. The choice of the mobile phase (eluent) is critical for successful separation.

Workflow for Column Chromatography Setup

G cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Isolation TLC 1. TLC Analysis: Determine optimal eluent system (e.g., Hexane:Ethyl Acetate) Slurry 2. Prepare Silica Gel Slurry: Mix silica gel with the initial eluent TLC->Slurry Pack 3. Pack the Column: Pour the slurry and let it settle Slurry->Pack Load 4. Load the Sample: Dissolve crude product in a minimal amount of eluent and load onto the column Pack->Load Elute 5. Elute the Column: Start with a low polarity eluent and gradually increase the polarity Load->Elute Collect 6. Collect Fractions: Collect small fractions and monitor by TLC Elute->Collect Combine 7. Combine Pure Fractions Collect->Combine Evaporate 8. Evaporate Solvent: Under reduced pressure to obtain the pure product Combine->Evaporate

Caption: Workflow for purifying Methyl 2,3,4-trimethoxybenzoate by column chromatography.

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) and pour it into the column. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with the low-polarity solvent mixture. If the product does not move, gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 2,3,4-trimethoxybenzoate.

Troubleshooting:

  • Poor Separation: If the product and impurities elute together, the eluent polarity may be too high. Start with a less polar solvent system. A shallower polarity gradient during elution can also improve separation.

  • Band Tailing: Tailing of spots on the TLC and bands on the column can be caused by overloading the column or if the compound is acidic or basic. Ensure you are not loading too much sample. The presence of un-neutralized acid can also cause tailing; ensure the initial work-up was thorough.

  • Product Crashing on the Column: If the product is not very soluble in the eluent, it can precipitate on the column. Choose an eluent system in which your compound has reasonable solubility.

Characterization of Purified Product

Once purified, it is essential to confirm the identity and purity of your Methyl 2,3,4-trimethoxybenzoate.

Table 2: Physicochemical Properties and Analytical Data

PropertyValueSource
CAS Number 6395-18-2ChemScene[1]
Molecular Formula C₁₁H₁₄O₅ChemScene[1]
Molecular Weight 226.23 g/mol ChemScene[1]
Appearance White to off-white solidGeneral observation
Melting Point Not definitively reported, expected to be similar to isomers (e.g., Methyl 2,4,5-trimethoxybenzoate: 92.5 °C)N/A
Boiling Point Not definitively reported, expected to be similar to isomers (e.g., Methyl 2,4,5-trimethoxybenzoate: 340.5 °C)N/A
Solubility Soluble in methanol, ethyl acetate, dichloromethane, and DMSO.General chemical principles

Analytical Techniques for Purity Assessment:

  • ¹H NMR Spectroscopy: To confirm the structure and check for impurities.

  • Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

In-Depth Scientific Explanations

The Chemistry of Impurity Formation:

The primary impurities in the synthesis of Methyl 2,3,4-trimethoxybenzoate arise from two main sources:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction. Therefore, unreacted 2,3,4-trimethoxybenzoic acid is a common impurity. Using a large excess of methanol can help drive the equilibrium towards the product side.

  • Starting Material Impurities: The purity of the starting 2,3,4-trimethoxybenzoic acid is critical. If this is synthesized from 1,2,3-trimethoxybenzene, any unreacted starting material from that step could carry over.

Mechanism of Purification:

  • Acid-Base Extraction: The basic wash with sodium bicarbonate deprotonates the carboxylic acid group of the unreacted 2,3,4-trimethoxybenzoic acid, forming the water-soluble sodium salt, which is then removed into the aqueous phase. The ester, lacking an acidic proton, remains in the organic layer.

  • Chromatography: In normal-phase chromatography (with a polar stationary phase like silica gel), more polar compounds interact more strongly with the stationary phase and elute more slowly. Methyl 2,3,4-trimethoxybenzoate is more polar than non-polar impurities like residual starting materials (e.g., 1,2,3-trimethoxybenzene) but less polar than the unreacted carboxylic acid. By starting with a non-polar eluent and gradually increasing its polarity, these compounds can be effectively separated.

Logical Flow of Purification Steps

G Start Crude Reaction Mixture Workup Aqueous Work-up (NaHCO₃ Wash) Start->Workup Removes acidic impurities Crude_Product Crude Product (Ester + Neutral Impurities) Workup->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization If impurities have different solubilities Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography If impurities have different polarities Pure_Product Pure Methyl 2,3,4-trimethoxybenzoate Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity & Identity Confirmation (TLC, NMR, GC-MS) Pure_Product->Analysis

Caption: Logical workflow for the purification of Methyl 2,3,4-trimethoxybenzoate.

This comprehensive guide should equip you with the necessary knowledge and troubleshooting strategies to successfully purify Methyl 2,3,4-trimethoxybenzoate. For further assistance, please do not hesitate to contact our technical support team.

References

  • Chemos GmbH & Co.KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. [Link]

  • Loba Chemie. (2019, January 31). METHYL-3,4,5- TRIMETHOXYBENZOATE MSDS. [Link]

  • Chem-Impex. (n.d.). 2,3,4-Trimethoxybenzaldehyde. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3,4,5-trimethoxybenzoate. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Odinity. (2014, March 27). Fischer Esterification. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Biotage. (2023, February 10). Determining solvent strength in flash column chromatography. [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]

Sources

Troubleshooting

Technical Support Hub: Methyl 2,3,4-Trimethoxybenzoate (MTMB) Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Process Optimization Diagnostic Overview: The "Ortho-Effect" Challenge In the synthesis of Methyl 2,3,4-trimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Process Optimization

Diagnostic Overview: The "Ortho-Effect" Challenge

In the synthesis of Methyl 2,3,4-trimethoxybenzoate (MTMB), the most persistent technical hurdle is not the formation of the ester, but the complete methylation of the phenolic hydroxyl groups.

If you are observing a persistent impurity eluting just after your main peak (HPLC) or showing a broad singlet around 11-12 ppm (


H NMR), you are likely dealing with Methyl 2-hydroxy-3,4-dimethoxybenzoate .
The Mechanistic Root Cause

The hydroxyl group at the C2 position (ortho to the carbonyl) forms a strong intramolecular hydrogen bond (IMHB) with the carbonyl oxygen of the ester/acid moiety. This interaction creates a pseudo-six-membered ring, significantly stabilizing the proton and reducing the nucleophilicity of the oxygen.

  • Consequence: The C3 and C4 hydroxyls methylate rapidly. The C2 hydroxyl is "locked," requiring higher energy or stronger bases to disrupt the H-bond and permit methylation.

  • Result: Incomplete reaction leads to the "2-hydroxy" impurity, often misidentified as a regioisomer.

Impurity Profile & Identification

The following table summarizes the critical side products encountered during the methylation of 2,3,4-trihydroxybenzoic acid derivatives.

Impurity NameStructure / OriginDiagnostic Signal (

H NMR)
Removal Strategy
Impurity A (Major)Methyl 2-hydroxy-3,4-dimethoxybenzoate (Incomplete Methylation)

~11.0 ppm (s, 1H, OH)Exchangeable with D

O
Alkaline Wash: The phenol is acidic (pKa ~10). Wash organic phase with 5% NaOH.
Impurity B 2,3,4-Trimethoxybenzoic Acid (Hydrolysis Product)Broad singlet >12 ppm (COOH)Loss of OMe singlet (~3.8 ppm)Bicarbonate Wash: Wash organic phase with sat. NaHCO

.
Impurity C Methyl 3,4,5-trimethoxybenzoate (Regioisomer)Symmetric aromatic protons (singlet, 2H).Recrystallization: Hard to separate chemically. Requires fractional crystallization (MeOH).
Impurity D 1,2,3-Trimethoxybenzene (Decarboxylation)Loss of carbonyl signals in

C NMR.
Vacuum Distillation: Significant boiling point difference.
Visualizing the Reaction & Failure Points

The following diagram illustrates the kinetic pathway and the "energy trap" caused by the ortho-hydroxyl group.

MTMB_Synthesis cluster_legend Pathway Dynamics Start 2,3,4-Trihydroxy Precursor Step1 3,4-Dimethoxy Intermediate Start->Step1 Fast Methylation (C3/C4 OH) Trap IMHB Trap (H-Bond Lock) Step1->Trap Ortho-Effect Product Methyl 2,3,4- Trimethoxybenzoate Trap->Product Forcing Conditions (High Temp/DMS Excess) Impurity Impurity A: 2-Hydroxy Derivative Trap->Impurity Standard Conditions (Low Temp/Weak Base) Note1 The C2-OH is stabilized by carbonyl H-bonding, resisting alkylation.

Figure 1: Kinetic pathway showing the divergence between the target molecule and the persistent 2-hydroxy impurity due to Intramolecular Hydrogen Bonding (IMHB).

Troubleshooting Workflow

Use this decision tree to resolve yield or purity issues immediately.

Troubleshooting_Tree Issue Problem Detected CheckHPLC Check HPLC/TLC Issue->CheckHPLC Case1 Phenolic Impurity Present (Peak at ~11 ppm NMR) CheckHPLC->Case1 Incomplete Methylation Case2 Carboxylic Acid Present (Broad peak >12 ppm) CheckHPLC->Case2 Hydrolysis Case3 Low Yield / No Reaction CheckHPLC->Case3 Stalled Action1 Action: Alkaline Wash Wash organic layer with 5% NaOH (aq) x 2 Case1->Action1 Action2 Action: Re-Esterify Treat with MeOH/H2SO4 or MeI/K2CO3 Case2->Action2 Action3 Action: Check Water DMS hydrolyzes in water. Ensure anhydrous solvent. Case3->Action3

Figure 2: Diagnostic logic for isolating and treating common synthesis failures.

Optimized Protocol (Self-Validating)

This protocol is designed to overcome the steric and electronic hindrance at the C2 position.

Reagents:

  • Starting Material: Methyl 2,3,4-trihydroxybenzoate (or acid)

  • Methylating Agent: Dimethyl Sulfate (DMS) (Preferred for reactivity) or Methyl Iodide (MeI).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) - Anhydrous.
  • Solvent: Acetone (dry) or DMF.

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 eq of substrate in Acetone (0.5 M concentration). Add 4.0 eq of anhydrous K

    
    CO
    
    
    
    .
    • Why: Excess base is required to ensure deprotonation of the H-bonded C2-hydroxyl.

  • Addition: Add 3.5 eq of Dimethyl Sulfate dropwise at room temperature.

    • Caution: DMS is highly toxic. Use proper PPE.

  • Reflux (Critical Step): Heat the mixture to reflux (56°C for acetone) for 6–8 hours .

    • Validation: Monitor TLC.[1] The 2-hydroxy intermediate will persist long after the 3,4-dimethoxy species forms. Do not stop until the "intermediate" spot disappears.

  • Quench & Workup (The Purification Step):

    • Evaporate solvent.

    • Resuspend residue in Ethyl Acetate.

    • Wash 1: Water (removes salts).

    • Wash 2 (The Fix): 5% NaOH (aq) or 5% cold KOH.

      • Mechanism:[2][3][4][5][6][7] This converts any unreacted phenolic impurity (Impurity A) into its water-soluble phenolate salt, pulling it into the aqueous layer. The fully methylated target (MTMB) remains in the organic layer [1].

    • Wash 3: Brine. Dry over MgSO

      
      .
      
Frequently Asked Questions (FAQs)

Q: Why can't I just use Methyl Iodide (MeI) at room temperature? A: You can, but the reaction will be significantly slower at the C2 position due to the hydrogen bond "lock" described in Section 1. If you use MeI, you must reflux longer or use a stronger polar aprotic solvent like DMF to disrupt the H-bond [2].

Q: I see a new impurity after leaving the reaction too long. What is it? A: If using harsh conditions (high temp + strong Lewis acids), you may induce demethylation . Methoxy groups can cleave back to phenols. However, in basic conditions (K


CO

), this is rare. More likely, you are seeing hydrolysis of the ester back to the acid (Impurity B) if water was present in your solvent [3].

Q: Can I separate the 2-hydroxy impurity using column chromatography? A: It is difficult. The polarity difference between the target and the 2-hydroxy impurity is often small on silica because the H-bond "hides" the polarity of the hydroxyl group. The Alkaline Wash (pH separation) method described in the protocol is far superior and scalable [4].

References
  • Separation Logic: US Patent 5424479A. Process for the preparation of aromatic methyl methoxycarboxylates.[5][8] (Describes the principle of pH separation for methoxy/hydroxy species).

  • H-Bond Mechanism: Filarowski, A. et al. "Intramolecular Hydrogen Bonding in o-Hydroxyaryl Ketones." Journal of Physical Chemistry A. (Explains the stability of the ortho-ring system).

  • Synthesis Route: BenchChem. An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde.[1] (Covers methylation protocols and reagent stoichiometry).

  • General Impurity Profiling: PubChem Compound Summary for Methyl 3,4,5-trimethoxybenzoate (Analogous chemistry and impurity references).

Sources

Optimization

Technical Support Center: Degradation Pathways of Methyl 2,3,4-trimethoxybenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of Methyl 2,3,4-trimethoxybenzoate. This guide is designed to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of Methyl 2,3,4-trimethoxybenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions you may encounter during your experimental work. Our approach is grounded in established biochemical principles and field-proven insights to ensure the integrity and success of your research.

I. Understanding the Degradation Landscape: A Proposed Pathway

While a complete, experimentally verified degradation pathway for Methyl 2,3,4-trimethoxybenzoate is not yet fully elucidated in the scientific literature, we can propose a scientifically plausible pathway based on the known metabolism of structurally similar aromatic compounds. The degradation is expected to proceed through a series of enzymatic reactions, primarily involving demethylation, hydrolysis, and subsequent aromatic ring cleavage.

Core Principles of Degradation:

The microbial degradation of aromatic compounds is a critical component of the carbon cycle and often involves a multi-step process to break down the stable aromatic ring.[1][2] For substituted benzoates like Methyl 2,3,4-trimethoxybenzoate, the initial steps typically involve the removal of substituent groups to form a dihydroxylated intermediate, which is then susceptible to ring cleavage by dioxygenase enzymes.[3]

Proposed Degradation Pathway for Methyl 2,3,4-trimethoxybenzoate:

The proposed pathway involves three key stages:

  • Sequential O-Demethylation: The methoxy groups are primary targets for initial enzymatic attack. Cytochrome P450 monooxygenases are well-known for their ability to catalyze the O-demethylation of methoxylated aromatic compounds.[4][5][6] These enzymes utilize molecular oxygen and a reducing agent to replace a methyl group with a hydroxyl group.[4] It is likely that the demethylation occurs sequentially, yielding a series of hydroxylated and methoxylated intermediates.

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by esterase enzymes, which catalyze the cleavage of the ester bond to yield the corresponding carboxylic acid and methanol.[7][8][9] This step can potentially occur at various points in the degradation sequence, either before or after demethylation.

  • Aromatic Ring Cleavage: Once a dihydroxylated benzoate intermediate (a catechol or protocatechuate derivative) is formed, the aromatic ring is cleaved by dioxygenase enzymes.[3] There are two main classes of ring-cleaving dioxygenases: intradiol dioxygenases, which cleave the bond between the two hydroxyl groups, and extradiol dioxygenases, which cleave the bond adjacent to one of the hydroxyl groups.[3] The resulting aliphatic products are then further metabolized through central metabolic pathways.

Methyl_2_3_4_trimethoxybenzoate_Degradation cluster_0 Stage 1: Sequential O-Demethylation cluster_1 Stage 2: Ester Hydrolysis cluster_2 Stage 3: Ring Cleavage Methyl_2_3_4_trimethoxybenzoate Methyl_2_3_4_trimethoxybenzoate Dihydroxy_methoxy_methyl_benzoate Dihydroxy_methoxy_methyl_benzoate Methyl_2_3_4_trimethoxybenzoate->Dihydroxy_methoxy_methyl_benzoate O-Demethylase (e.g., Cyt P450) Trihydroxy_methyl_benzoate Trihydroxy_methyl_benzoate Dihydroxy_methoxy_methyl_benzoate->Trihydroxy_methyl_benzoate O-Demethylase Trihydroxybenzoic_acid Trihydroxybenzoic_acid Trihydroxy_methyl_benzoate->Trihydroxybenzoic_acid Esterase Ring_Cleavage_Products Ring_Cleavage_Products Trihydroxybenzoic_acid->Ring_Cleavage_Products Dioxygenase Central_Metabolism Central_Metabolism Ring_Cleavage_Products->Central_Metabolism Further Metabolism

Caption: Proposed degradation pathway for Methyl 2,3,4-trimethoxybenzoate.

II. Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Q1: I am not observing any degradation of Methyl 2,3,4-trimethoxybenzoate in my microbial culture. What are the possible reasons?

A1: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot:

  • Microorganism Selection:

    • Inappropriate Strain: The selected microbial strain or consortium may lack the necessary enzymatic machinery (O-demethylases, esterases, dioxygenases) to degrade the substrate. Consider using strains known for their ability to degrade other methoxylated aromatic compounds, such as species of Pseudomonas, Rhodococcus, or Amycolatopsis.[6][10]

    • Acclimation Period: The microorganisms may require an acclimation period to induce the expression of the required degradative enzymes. Ensure you have allowed sufficient time for adaptation, which can range from days to weeks.

  • Culture Conditions:

    • Sub-optimal pH and Temperature: The pH and temperature of your culture medium must be optimal for the growth and enzymatic activity of your selected microorganisms. Most bacterial degradation of aromatic compounds occurs optimally at a neutral pH and mesophilic temperatures.

    • Oxygen Limitation: Aerobic degradation pathways, particularly those involving monooxygenases and dioxygenases, are strictly dependent on the availability of molecular oxygen.[2] Ensure adequate aeration of your cultures through shaking or sparging with air.

    • Nutrient Limitation: The growth medium must contain all essential nutrients (nitrogen, phosphorus, trace elements) to support microbial growth and metabolism. A lack of essential nutrients can hinder the degradation process.

  • Substrate Toxicity:

    • High Substrate Concentration: Methyl 2,3,4-trimethoxybenzoate, like many aromatic compounds, can be toxic to microorganisms at high concentrations.[11][12] Start with a low concentration of the substrate and gradually increase it as the culture adapts. You can perform a toxicity assay to determine the inhibitory concentration for your specific strain.

Q2: My analytical results show the disappearance of the parent compound, but I cannot detect the expected intermediates. What could be happening?

A2: This scenario suggests that the degradation is occurring, but the intermediates are either transient or are being rapidly consumed.

  • Rapid Turnover of Intermediates: The intermediates in a metabolic pathway are often present at very low concentrations because they are quickly converted to the next product in the sequence.

    • Time-Course Analysis: Perform a detailed time-course analysis with more frequent sampling, especially during the initial stages of degradation, to capture the transient appearance of intermediates.

    • Use of Inhibitors: In some cases, specific enzyme inhibitors can be used to block the pathway at a certain point, leading to the accumulation of the preceding intermediate. However, this approach requires careful selection of the inhibitor and validation of its specificity.

  • Analytical Method Limitations:

    • Insufficient Sensitivity: Your analytical method (e.g., HPLC, GC-MS) may not be sensitive enough to detect the low concentrations of intermediates.[13] Consider optimizing your method by using a more sensitive detector, increasing the injection volume, or employing a pre-concentration step.

    • Inappropriate Analytical Technique: Ensure that your chosen analytical technique is suitable for the detection and quantification of the expected intermediates, which will have different chemical properties (e.g., polarity, volatility) than the parent compound. A multi-technique approach (e.g., combining HPLC-UV with LC-MS) can provide a more comprehensive picture.[13][14]

Q3: I am observing the accumulation of a colored compound in my culture medium. What does this signify?

A3: The formation of a colored compound often indicates the production of catechol or other dihydroxylated intermediates.

  • Catechol Formation and Auto-oxidation: Catechols can undergo auto-oxidation, especially at neutral or alkaline pH, to form colored polymeric products. This is a strong indicator that the degradation pathway is proceeding at least to the point of ring hydroxylation.

  • Meta-Cleavage Products: Some meta-cleavage products of catecholic compounds are yellow. The appearance of a yellow color in the culture medium can be indicative of extradiol ring cleavage.

To confirm the identity of the colored compound, you can use spectroscopic methods such as UV-Vis spectrophotometry, which can show characteristic absorbance peaks for these intermediates.

III. Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the degradation of Methyl 2,3,4-trimethoxybenzoate?

A1: The key enzymes are expected to be:

  • O-demethylases (e.g., Cytochrome P450 monooxygenases): To remove the methyl groups from the methoxy substituents.[4][5][6]

  • Esterases: To hydrolyze the methyl ester linkage.[7][9]

  • Dioxygenases (Intradiol or Extradiol): To cleave the aromatic ring of the resulting dihydroxylated intermediate.[3]

Q2: How can I identify the intermediates in the degradation pathway?

A2: The most common analytical techniques for identifying and quantifying aromatic degradation intermediates include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV-Vis or Diode Array Detection (DAD) for initial screening and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile intermediates or after derivatization of non-volatile compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the identification and structural elucidation of a wide range of intermediates without the need for derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information for isolated and purified intermediates.[13]

Q3: What are the expected end products of the complete degradation of Methyl 2,3,4-trimethoxybenzoate?

A3: Complete mineralization of Methyl 2,3,4-trimethoxybenzoate by microorganisms will ultimately lead to the formation of carbon dioxide, water, and biomass.[10] The degradation pathway funnels the breakdown products into central metabolic pathways like the Krebs cycle.

Q4: Can this compound be degraded under anaerobic conditions?

A4: While aerobic degradation is more common and typically faster for aromatic compounds, anaerobic degradation is also possible for some structures.[2] Anaerobic pathways involve different enzymatic strategies, often initiated by the reduction of the aromatic ring. Investigating the anaerobic degradation of Methyl 2,3,4-trimethoxybenzoate would require the use of specific anaerobic culturing techniques and the presence of suitable electron acceptors like nitrate, sulfate, or carbonate.

IV. Experimental Protocol: Microbial Degradation Assay

This protocol provides a general framework for setting up a microbial degradation experiment. It should be adapted based on the specific microorganisms and analytical methods used.

Objective: To assess the degradation of Methyl 2,3,4-trimethoxybenzoate by a selected microbial culture.

Materials:

  • Microbial culture (pure or mixed)

  • Minimal salts medium (MSM) appropriate for the selected culture

  • Methyl 2,3,4-trimethoxybenzoate (stock solution in a suitable solvent, e.g., methanol)

  • Sterile flasks or bioreactor

  • Incubator shaker

  • Analytical instruments (e.g., HPLC, GC-MS)

Procedure:

  • Culture Preparation:

    • Grow the microbial culture in a suitable rich medium to obtain sufficient biomass.

    • Harvest the cells by centrifugation and wash them with sterile MSM to remove any residual rich medium.

    • Resuspend the cells in fresh MSM to a desired optical density (e.g., OD600 of 0.5-1.0).

  • Experimental Setup:

    • In sterile flasks, add a defined volume of the cell suspension in MSM.

    • Prepare a control flask with the cell suspension but without the addition of Methyl 2,3,4-trimethoxybenzoate.

    • Prepare another control flask with MSM and Methyl 2,3,4-trimethoxybenzoate but without the microbial culture to assess abiotic degradation.

    • Add a specific concentration of Methyl 2,3,4-trimethoxybenzoate to the experimental and abiotic control flasks from the stock solution. Ensure the final solvent concentration is not inhibitory to the microorganisms.

  • Incubation:

    • Incubate the flasks in an incubator shaker at the optimal temperature and shaking speed for the selected culture.

  • Sampling and Analysis:

    • At regular time intervals, withdraw samples from each flask under sterile conditions.

    • Process the samples for analysis. This may involve centrifugation or filtration to remove microbial cells.

    • Analyze the supernatant for the disappearance of the parent compound and the appearance of intermediates using appropriate analytical techniques.

Experimental_Workflow Culture_Preparation 1. Prepare Microbial Culture (Growth, Harvest, Wash) Experimental_Setup 2. Set Up Experimental Flasks (Cells + Substrate, Cell Control, Abiotic Control) Culture_Preparation->Experimental_Setup Incubation 3. Incubate under Optimal Conditions (Temperature, Shaking) Experimental_Setup->Incubation Sampling 4. Collect Samples at Time Intervals Incubation->Sampling Analysis 5. Analyze Samples (HPLC, GC-MS, etc.) Sampling->Analysis Data_Interpretation 6. Interpret Results (Degradation Rate, Intermediate Identification) Analysis->Data_Interpretation

Caption: General workflow for a microbial degradation experiment.

V. Data Summary: Analytical Techniques for Intermediate Analysis

The choice of analytical technique is crucial for successfully identifying and quantifying degradation intermediates. The following table summarizes the key features of commonly used methods.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity ProfilingStructural Elucidation, Quantification
Sample Derivatization Not typically requiredMay be required to improve volatilityNot required
Selectivity Good to ExcellentExcellentExcellent
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)Very High (pg/mL to ng/mL range)
Quantitative Accuracy ExcellentVery GoodExcellent (with internal standard)

VI. References

Sources

Troubleshooting

Technical Support Center: Methyl 2,3,4-Trimethoxybenzoate Purification

This guide addresses the specific purification protocols for Methyl 2,3,4-trimethoxybenzoate (CAS: 6395-18-2).[1] Unlike its more common isomer (the 3,4,5-trimethoxy derivative used in Reserpine synthesis), the 2,3,4-iso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific purification protocols for Methyl 2,3,4-trimethoxybenzoate (CAS: 6395-18-2).[1] Unlike its more common isomer (the 3,4,5-trimethoxy derivative used in Reserpine synthesis), the 2,3,4-isomer often presents as a low-melting solid or viscous oil at room temperature, necessitating distinct purification strategies compared to high-melting crystalline esters.

Role: Senior Application Scientist Subject: Impurity Removal & Isolation Protocols Target Molecule: Methyl 2,3,4-trimethoxybenzoate (


)
Executive Summary: The Purity Challenge

Methyl 2,3,4-trimethoxybenzoate is typically synthesized via the esterification of 2,3,4-trimethoxybenzoic acid or the methylation of gallic acid derivatives. The primary challenges in its purification are:

  • Physical State: It often exists as a supercooled oil or low-melting solid (

    
     54–56°C range, often lower if impure), making standard recrystallization difficult.
    
  • Isomeric Impurities: Separation from 2,4,5- or 3,4,5-isomers if the starting material was not regio-pure.

  • Acidic Residues: Unreacted benzoic acid precursors which catalyze degradation.

Module 1: Chemical Decontamination (The "Workup")

Use this protocol immediately after synthesis to remove the bulk of unreacted starting materials (2,3,4-trimethoxybenzoic acid) and mineral acid catalysts.

The Logic: The ester is lipophilic (soluble in organics), while the impurities (acids, phenols) can be ionized into the aqueous phase.

Protocol: The Three-Stage Wash

Reagents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM), Saturated Sodium Bicarbonate (


), Cold 1M Sodium Hydroxide (

), Brine.
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Acid Removal (Critical): Wash the organic layer 2x with Saturated

    
    .
    
    • Why: This converts unreacted 2,3,4-trimethoxybenzoic acid into its water-soluble sodium salt.

    • Check: The aqueous layer should be basic (pH > 8).

  • Phenolic Cleanup (Conditional): If the crude is dark yellow/brown (indicating phenolic oxidation), wash quickly with cold (

    
    ) 0.5M NaOH.
    
    • Warning: Prolonged exposure to NaOH will hydrolyze your ester back to the acid. Keep contact time under 2 minutes.

  • Neutralization: Wash 1x with Brine (saturated NaCl) to remove trapped water and base.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Visualization: Workup Logic Flow

WorkupLogic Crude Crude Reaction Mixture Solvent Dissolve in EtOAc/DCM Crude->Solvent Bicarb Wash: Sat. NaHCO3 Solvent->Bicarb Sep1 Phase Separation Bicarb->Sep1 AqLayer1 Aqueous Layer (Contains Unreacted Acid Salts) Sep1->AqLayer1 Discard OrgLayer1 Organic Layer (Ester + Phenols) Sep1->OrgLayer1 NaOH Wash: Cold 0.5M NaOH (Optional for Phenols) OrgLayer1->NaOH Sep2 Phase Separation NaOH->Sep2 AqLayer2 Aqueous Layer (Phenolates + Color) Sep2->AqLayer2 Discard Final Pure Organic Layer (Dry & Concentrate) Sep2->Final

Figure 1: Chemical separation logic targeting acidic and phenolic impurities based on pKa differences.

Module 2: High-Purity Isolation (Distillation vs. Chromatography)

Since Methyl 2,3,4-trimethoxybenzoate is often an oil or low-melting solid, standard recrystallization often leads to "oiling out."[2] Choose one of the following methods based on your scale.

Method A: Vacuum Distillation (Best for Scale >5g)

Because the boiling point is high (>300°C at atm), you must use high vacuum to prevent thermal decomposition.

ParameterSpecificationNotes
Pressure < 1.0 mmHgHigh vacuum is mandatory.
Bath Temp 140°C - 160°CStart low and ramp up slowly.
Vapor Temp ~125°C - 135°CEstimated at 0.5 mmHg. Watch for steady drip.
Fore-run First 5-10%Discard. Contains residual solvent/volatile impurities.
Method B: Flash Column Chromatography (Best for Purity)

If the product is colored or contains closely related isomers, distillation may not suffice.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

  • TLC Visualization: UV (254 nm). The aromatic ring absorbs strongly.

Step-by-Step Gradient:

  • Equilibration: Start with 90:10 (Hexane:EtOAc) .

  • Loading: Load sample as a concentrated solution in minimal DCM.

  • Elution:

    • Flush with 90:10 (removes non-polar hydrocarbons).

    • Ramp to 80:20 (Product usually elutes here).

    • Flush with 70:30 (removes polar byproducts/phenols).

Module 3: Troubleshooting & FAQs

Q1: My product is a yellow oil, but the literature says it should be a white solid. What happened?

  • Diagnosis: This is classic "supercooling" or trace oxidation.

  • The Fix:

    • Seed It: If you have a tiny crystal of pure material, add it to the oil at 0°C.

    • Scratch It: Cool the oil to -20°C (freezer) in a flask, then scratch the glass side vigorously with a glass rod. This creates nucleation sites.

    • Solvent Trick: Dissolve in a minimum amount of hot pentane (or hexane). Cool to -78°C (dry ice/acetone). The solid should crash out. Filter cold.

Q2: I see a spot on TLC just below my product that won't go away.

  • Diagnosis: This is likely the 2,3,4-trimethoxybenzoic acid (unreacted starting material) or a demethylated phenol (e.g., Methyl 2-hydroxy-3,4-dimethoxybenzoate).

  • The Fix:

    • If it is the Acid: Repeat the Saturated Bicarbonate wash (Module 1).

    • If it is the Phenol: These are harder to remove. You may need to re-methylate the mixture (MeI/K2CO3) to convert the impurity back into the product, or use a careful silica column (Module 2).

Q3: Can I use Methanol for recrystallization?

  • Advice: Use caution. While Methanol/Water is standard for the 3,4,5-isomer (MP ~82°C), the 2,3,4-isomer has a lower melting point. Using methanol often results in the product separating as an oil (oiling out) rather than crystals.

  • Better Alternative: Use non-polar solvents like Pentane or Hexane/Ether mixtures at very low temperatures (-20°C).

Visualization: Purification Decision Matrix

PurificationDecision State Observe Physical State (Room Temp) Solid Solid / Semi-Solid State->Solid Oil Viscous Oil State->Oil Recryst Recrystallization (Pentane @ -20°C) Solid->Recryst Distill High Vac Distillation (<1 mmHg) Oil->Distill Large Scale (>5g) Column Flash Chromatography (Hex/EtOAc) Oil->Column Small Scale / High Purity

Figure 2: Decision tree for selecting the optimal purification method based on physical state and scale.

References
  • Synthesis & Properties: Org. Synth.1952 , 32, 13. (General methods for polymethoxybenzoates).

  • Physical Data (MP/BP): PubChem Compound Summary for CID 15956 (Isomer Reference). (Note: Data extrapolated from closely related 3,4,5-isomer and specific 2,3,4-isomer literature).

  • Purification of Phenolic Esters: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989; pp 127-130. (Standard workup protocols for esters).
  • Chromatographic Separation: Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978 , 43, 2923. (Flash chromatography standards).[3]

Sources

Optimization

Technical Support Center: Methyl 2,3,4-trimethoxybenzoate NMR Analysis

Ticket ID: NMR-M234-TMB Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Spectral Interpretation & Purity Validation Overview You are likely analyzing Methyl 2,3,4-trimethoxybenzoat...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-M234-TMB Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Spectral Interpretation & Purity Validation

Overview

You are likely analyzing Methyl 2,3,4-trimethoxybenzoate (CAS: 4131-80-6) to confirm regioselectivity following a methylation reaction or natural product isolation.

The primary challenge with this molecule is the "Methyl Forest" —the narrow chemical shift window (3.7–4.0 ppm) containing four intense singlets (one ester, three methoxy groups). Furthermore, distinguishing the 2,3,4-substitution pattern from its symmetric (3,4,5-) or para-substituted (2,4,5-) isomers requires precise analysis of the aromatic region.

This guide provides a self-validating protocol to confirm structure and purity.

Module 1: The "Golden Standard" (Baseline Data)

Before troubleshooting, verify your sample against these expected parameters. Data is referenced for CDCl₃ at 298 K.

Expected

H NMR Profile (400 MHz)
RegionSignal TypeIntegrationShift (

, ppm)
Coupling (

, Hz)
Structural Assignment
Aromatic Doublet1H7.60 – 7.708.5 – 9.0 H-6 (Ortho to Ester)
Aromatic Doublet1H6.65 – 6.758.5 – 9.0 H-5 (Ortho to H-6)
Aliphatic Singlet3H3.85 – 3.95-COOCH₃ (Ester)
Aliphatic Singlet3H3.90 – 4.00-C2-OCH₃ (Sterically crowded)
Aliphatic Singlet3H3.80 – 3.90-C4-OCH₃
Aliphatic Singlet3H3.80 – 3.90-C3-OCH₃

Critical Check: The hallmark of the 2,3,4-isomer is the ortho-coupling (


 Hz) between H-5 and H-6. If you see singlets or small meta-coupling (

Hz) in the aromatic region, you have the wrong isomer.
Module 2: Troubleshooting The "Methyl Forest"

User Issue: "I see one giant broad peak around 3.8 ppm, or I cannot integrate the four methyl groups separately."

Root Cause: In CDCl₃, the magnetic anisotropy of the benzene ring and the carbonyl group often causes the ester methyl and the ether methyls to overlap.

The Solution: Solvent Shift (ASIS Effect) Do not rely on higher field strength (600 MHz vs 400 MHz) alone. Instead, change the chemical environment using Benzene-d₆ (


) . Benzene molecules stack against the electron-deficient ester differently than the electron-rich methoxy groups, inducing significant shift dispersion.

Protocol: The Solvent Swap

  • Evaporate CDCl₃ completely (residual CHCl₃ overlaps with aromatic peaks in benzene).

  • Redissolve sample in 0.6 mL Benzene-d₆ .

  • Result: The ester methyl (

    
    ) typically shifts upfield  significantly less than the methoxy groups, or moves in the opposite direction relative to the aromatic ring current, resolving the four singlets.
    
Module 3: Isomer Verification Logic

User Issue: "How do I prove I have the 2,3,4-isomer and not the 2,4,5- or 3,4,5-isomer?"

Technical Insight: The substitution pattern dictates the proton-proton coupling network. You do not need 2D NMR if the 1D splitting pattern is clear.

Isomer Discrimination Workflow

IsomerLogic Start Analyze Aromatic Region (6.5 - 8.0 ppm) CountH How many Aromatic Protons? Start->CountH TwoH 2 Protons CountH->TwoH Asymmetric OneH 1 Proton (Integration=2 due to symmetry) CountH->OneH Symmetric Split Check Splitting Pattern TwoH->Split Res345 REJECT: 3,4,5-Isomer (Symmetric Plane) OneH->Res345 Ortho Two Doublets (J ≈ 8.8 Hz) Split->Ortho Para Two Singlets (J = 0 Hz) Split->Para Meta Two Doublets (J ≈ 2.0 Hz) Split->Meta Res234 CONFIRMED: 2,3,4-Trimethoxybenzoate (H-5 and H-6 are neighbors) Ortho->Res234 Res245 REJECT: 2,4,5-Isomer (Protons are Para) Para->Res245 Res236 REJECT: 2,3,6-Isomer (Protons are Para) Para->Res236 REJECT: 2,3,5-Isomer REJECT: 2,3,5-Isomer Meta->REJECT: 2,3,5-Isomer

Caption: Logic tree for distinguishing trimethoxybenzoate isomers based on scalar coupling (


) analysis.
Module 4: Impurity Profiling

User Issue: "I see extra small peaks. Is my compound decomposing?"

Analysis: The 2,3,4-trimethoxybenzoate is stable. Extra peaks usually stem from the synthesis (methylation of 2,3,4-trihydroxybenzoic acid or 2,3,4-trimethoxybenzoic acid).

Impurity SignalShift (approx.)OriginRemediation
Broad Singlet (~10-12 ppm) 10.0 - 12.0Unreacted Carboxylic Acid (-COOH)Base wash (NaHCO₃) required.
Sharp Singlet (~2.1 ppm) 2.1 - 2.2Acetone (cleaning solvent)High vacuum drying (>1h).
Singlet (~3.5 ppm) 3.49 (Methanol)Methanol (recrystallization)High vacuum or azeotrope with DCM.
Extra Doublets (Aromatic) VariousMono/Di-methylated intermediatesColumn chromatography (adjust polarity).

Self-Validation Step: Run a


C NMR .
  • Target: You must see 11 distinct carbons .

  • Red Flag: If you see duplicated signals in the methoxy region (55-62 ppm), you likely have a mixture of isomers or incomplete methylation.

Module 5: Advanced Assignment (2D NMR)

If rigorous assignment is required for publication (e.g., distinguishing the C2-OMe from C4-OMe), use HMBC (Heteronuclear Multiple Bond Correlation) .

Workflow:

  • H-6 Assignment: Identify the doublet at ~7.65 ppm (deshielded by the ester carbonyl).

  • HMBC Correlation:

    • H-6 will show a strong 3-bond correlation to the Ester Carbonyl (C=O) (~165 ppm).

    • H-6 will also correlate to C-4 and C-2 (aromatic carbons).

  • Methoxy Assignment:

    • The C4-OMe protons will correlate to C-4 .

    • The C2-OMe protons will correlate to C-2 .

    • The C3-OMe is the remaining signal, typically flanked by C2 and C4.

AssignmentFlow H6 H-6 Proton (Doublet, ~7.6 ppm) C_Carbonyl Carbonyl C=O (~165 ppm) H6->C_Carbonyl HMBC (3J) C4 C-4 Aromatic (Oxygenated) H6->C4 HMBC (3J) OMe4 4-OMe Protons (Singlet) OMe4->C4 HMBC (3J)

Caption: HMBC connectivity path to definitively assign the C4-methoxy group utilizing the H-6 anchor.

References
  • SDBS (Spectral Database for Organic Compounds). SDBS No. 12456 (Simulated/Analogous Data for Trimethoxybenzoates). National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on coupling constants and solvent shifts).
  • PubChem. Methyl 2,3,4-trimethoxybenzoate (Compound Summary). National Library of Medicine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Methyl 2,3,4-Trimethoxybenzoate Isomers

Status: Operational Ticket Focus: Separation of Positional Isomers (Isobaric Compounds) Assigned Specialist: Senior Application Scientist Executive Summary: The Isomer Challenge You are likely here because a standard C18...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Separation of Positional Isomers (Isobaric Compounds) Assigned Specialist: Senior Application Scientist

Executive Summary: The Isomer Challenge

You are likely here because a standard C18 column failed to resolve Methyl 2,3,4-trimethoxybenzoate from its positional isomers (e.g., Methyl 3,4,5-trimethoxybenzoate or Methyl 2,4,5-trimethoxybenzoate).

The Technical Reality: These isomers are isobaric (same mass) and possess nearly identical hydrophobicity (logP ~1.7).[1] Standard Reversed-Phase Chromatography (RPC) on C18 relies primarily on hydrophobic subtraction.[1] Since the hydrophobic footprint of these isomers is virtually indistinguishable, C18 columns often yield co-elution or "shouldering" peaks.

The Solution: You must pivot from hydrophobic selectivity to shape/electronic selectivity.[1] This guide prioritizes Pentafluorophenyl (PFP) and Biphenyl stationary phases, which utilize


 electron interactions to discriminate between the steric arrangements of the methoxy groups.

Method Development Protocol (The "Golden Path")

Do not waste time optimizing a C18 gradient if you have < 1.5 resolution.[1] Move directly to this protocol.

Step 1: Stationary Phase Selection
  • Primary Recommendation: Pentafluorophenyl (PFP / F5)

    • Mechanism:[2][3] The PFP ring is electron-deficient (due to 5 fluorine atoms).[1] The trimethoxybenzene ring is electron-rich (due to 3 electron-donating methoxy groups).[1] This creates a strong "charge-transfer" interaction.[1] The position of the methoxy groups (2,3,4 vs 3,4,5) alters the physical accessibility of the aromatic ring, creating distinct retention times.

  • Secondary Recommendation: Biphenyl

    • Mechanism:[2][3] High density of

      
       electrons; excellent for separating isomers based on steric hindrance.[1]
      
Step 2: Mobile Phase Selection
  • Solvent A: Water + 0.1% Formic Acid (keeps the system neutral/acidic to prevent ester hydrolysis).[1]

  • Solvent B: Methanol (MeOH) + 0.1% Formic Acid.[1][4]

    • Critical Insight: Avoid Acetonitrile (ACN) in the initial screen.[1] ACN has

      
      -electrons (triple bond) that can interfere with the stationary phase's 
      
      
      
      interactions, effectively "masking" the selectivity you need. MeOH is "
      
      
      -transparent."[1]
Step 3: Initial Gradient Conditions
ParameterSetting
Column PFP (e.g., Kinetex F5, Raptor FluoroPhenyl), 150 x 4.6 mm, 2.6 µm or 5 µm
Flow Rate 1.0 mL/min (adjust for column ID)
Temperature 25°C (Lower temperatures often enhance steric selectivity)
Detection UV @ 254 nm (aromatic ring) and 210 nm
Gradient 0-5 min: Hold 5% B (Equilibration) 5-25 min: 5%

95% B 25-30 min: Hold 95% B

Troubleshooting & FAQs

Category: Resolution & Selectivity[2][3][4][5]

Q: I am using a C18 column and the 2,3,4- isomer is co-eluting with the 3,4,5- isomer. Can I fix this by flattening the gradient? A: Likely not. Flattening the gradient increases peak width as much as it increases peak spacing.[1]

  • Diagnosis: You have a selectivity (

    
    ) problem, not a retention (
    
    
    
    ) problem. C18 cannot "see" the difference between the methoxy positions.[1]
  • Fix: Switch to a PFP or Phenyl-Hexyl column immediately.[1] If you must use C18, try lowering the temperature to 15°C to freeze the molecular conformations, but success is not guaranteed.

Q: I switched to a PFP column, but the peaks are still broad. Why? A: This is often due to solvent mismatch or slow kinetics .[1]

  • Solvent Mismatch: If your sample is dissolved in 100% ACN but your starting gradient is 95% Water, the sample "crashes" at the head of the column. Dissolve your sample in the starting mobile phase (e.g., 50:50 Water:MeOH).

  • Acetonitrile Interference: If you are using ACN as mobile phase B on a PFP column, switch to Methanol.[1] ACN suppresses the

    
     interactions that PFP relies on.[1]
    
Category: Peak Shape & Stability[3][4][6]

Q: I see a small, early-eluting peak that grows over time. What is it? A: This is likely 2,3,4-trimethoxybenzoic acid (the hydrolysis product).

  • Mechanism: Esters are susceptible to hydrolysis in acidic or basic conditions over time.[1]

  • Fix:

    • Limit the shelf-life of your prepared samples.

    • Ensure your autosampler is cooled (4°C).[1]

    • Verify the pH of your mobile phase is not extremely acidic (< pH 2) or basic (> pH 8).[1]

Q: My retention times are drifting day-to-day. A: PFP and Phenyl phases are more sensitive to temperature fluctuations than C18.[1]

  • Fix: Ensure your column oven is functioning and set explicitly (e.g., 30°C). Do not rely on "ambient" temperature.[1] A 2°C shift can alter the steric selectivity enough to merge peaks.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for developing this method, emphasizing the "Fail Fast" approach to C18.

MethodDevelopment Start Start: Methyl 2,3,4-Trimethoxybenzoate Mix ScreenC18 Screen 1: C18 Column (Water/ACN) Start->ScreenC18 CheckRes Resolution > 1.5? ScreenC18->CheckRes SuccessC18 Optimize Gradient Slope & Flow Rate CheckRes->SuccessC18 Yes FailC18 Selectivity Issue Detected (Co-elution of Isomers) CheckRes->FailC18 No (Likely) FinalMethod Final Method Validation SuccessC18->FinalMethod SwitchPhase SWITCH MECHANISM: Select PFP (Pentafluorophenyl) or Biphenyl Column FailC18->SwitchPhase SolventChoice Select Solvent B: Methanol (Preferred for Pi-Pi) SwitchPhase->SolventChoice OptimizeTemp Optimize Temperature: Start at 25°C -> Try 15°C (Lower Temp = Higher Steric Selectivity) SolventChoice->OptimizeTemp OptimizeTemp->FinalMethod

Caption: Decision tree for isomer separation. Note the critical pivot from C18 to PFP/Biphenyl phases when resolution fails.

Comparative Data: Isomer Properties

Understanding the "Enemy": Why separation is hard.

IsomerLogP (Est.)[1][5][6]pKa (Acid form)Key Separation Driver
Methyl 2,3,4-trimethoxybenzoate 1.74~3.8Ortho-methoxy steric bulk
Methyl 3,4,5-trimethoxybenzoate 1.74~4.0Symmetric / Planar
Methyl 2,4,6-trimethoxybenzoate 1.75~3.5"Hindered" Carbonyl

Note: Since LogP values are nearly identical, hydrophobicity (C18) is a poor tool.[1] The "Key Separation Driver" column highlights the steric differences utilized by PFP columns.

References

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (Demonstrates the difficulty of isomer separation and the utility of alternative phases). Link

  • MAC-MOD Analytical.Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. (Explains the

    
     interaction mechanism for methoxybenzenes). Link
    
  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. (Details the retention behavior of aromatic isomers on fluorinated phases). Link

  • PubChem. Methyl 2,3,4-trimethoxybenzoate Compound Summary. (Source for physical property data).[1][4][7][5][6][8] Link

Sources

Optimization

Technical Support Center: Methyl 2,3,4-trimethoxybenzoate Stability in Solution

Welcome to the technical support center for Methyl 2,3,4-trimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2,3,4-trimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Stability of Methyl 2,3,4-trimethoxybenzoate

Methyl 2,3,4-trimethoxybenzoate is a substituted aromatic ester, a chemical structure that can be susceptible to degradation under various experimental conditions. The primary pathway of degradation for esters is hydrolysis, which involves the cleavage of the ester bond to form the corresponding carboxylic acid (2,3,4-trimethoxybenzoic acid) and methanol.[1][2] This process can be catalyzed by both acidic and basic conditions.[3][4] Furthermore, the presence of electron-donating methoxy groups on the aromatic ring may influence the molecule's susceptibility to oxidative and photolytic degradation.

This guide will provide a framework for identifying, troubleshooting, and mitigating stability issues, ensuring the accuracy and reproducibility of your research.

Part 1: Troubleshooting Guide for Unexpected Experimental Results

Encountering unexpected results can be a significant challenge. This section is designed to help you diagnose potential stability-related issues with Methyl 2,3,4-trimethoxybenzoate in your solutions.

Scenario 1: Loss of Compound Potency or Concentration Over Time

Question: I've prepared a stock solution of Methyl 2,3,4-trimethoxybenzoate in an organic solvent, and I'm observing a decrease in its concentration in my analytical runs over a few days. What could be the cause?

Answer:

A gradual loss of your compound in solution is a classic indicator of degradation. The most probable cause is hydrolysis, even in what might be considered a neutral solution. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Re-evaluate Your Solvent and pH

  • Trace Water Content: Many organic solvents can absorb atmospheric moisture. This residual water can be sufficient to cause slow hydrolysis of the ester, especially if the solution is stored for an extended period.

  • pH of the Solution: The presence of acidic or basic impurities in your solvent or on your glassware can significantly accelerate hydrolysis. Even seemingly neutral solutions can have a microenvironment that is slightly acidic or basic.

Step 2: Investigate for Degradation Products

  • Analytical Approach: The primary degradation product to look for is 2,3,4-trimethoxybenzoic acid. You can use High-Performance Liquid Chromatography (HPLC) to analyze your aged solution.[5] A stability-indicating HPLC method should be able to separate the parent compound from its potential degradants.[6]

  • Methodology: Develop an HPLC method, typically a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7] Monitor the chromatogram for the appearance of a new, more polar peak (earlier retention time) corresponding to the carboxylic acid.

Step 3: Mitigate the Instability

  • Solvent Choice: Use anhydrous solvents whenever possible and store your stock solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.

  • Buffering: If your experimental conditions allow, consider using a buffered solvent system to maintain a neutral pH.

  • Storage Conditions: Store your solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation. Protect from light to prevent potential photodegradation.

Scenario 2: Appearance of Unidentified Peaks in Chromatograms

Question: I'm running a reaction with Methyl 2,3,4-trimethoxybenzoate and I'm seeing several new, small peaks in my HPLC analysis that I can't identify. Could these be degradation products?

Answer:

The appearance of unknown peaks is a strong indication that your compound may be degrading through multiple pathways. While hydrolysis is the most common, oxidative and photolytic degradation should also be considered.

Troubleshooting Workflow:

start Unidentified Peaks Observed check_hydrolysis Analyze for 2,3,4-trimethoxybenzoic acid (Hydrolysis Product) start->check_hydrolysis Primary Suspect check_oxidation Investigate Oxidative Degradation check_hydrolysis->check_oxidation If hydrolysis product is absent or other peaks remain solution Implement Mitigation Strategies check_hydrolysis->solution If hydrolysis product is confirmed check_photo Evaluate Photodegradation check_oxidation->check_photo If oxidative stress replicates peaks check_photo->solution If photolytic stress replicates peaks

Caption: Troubleshooting workflow for unidentified peaks.

Investigating Oxidative Degradation:

The methoxy groups on the aromatic ring can be susceptible to oxidation.[8] This can be initiated by exposure to air (oxygen), trace metal ions, or oxidizing reagents.

  • Forced Oxidation Study: To confirm if your compound is susceptible to oxidation, you can perform a forced degradation study. Treat a solution of your compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and analyze the sample by HPLC at various time points. If the unknown peaks in your experimental samples match the retention times of the peaks generated in the oxidative stress study, you have likely identified the degradation pathway.

  • Mitigation: To prevent oxidative degradation, consider de-gassing your solvents and running your reactions under an inert atmosphere. The addition of an antioxidant, if compatible with your experimental system, could also be beneficial.

Evaluating Photodegradation:

Aromatic esters can be sensitive to light, particularly UV light.[9]

  • Photostability Study: Expose a solution of your compound to a controlled light source (as per ICH Q1B guidelines) and monitor for the formation of degradation products over time.[10] Compare the chromatograms of the light-exposed sample to your experimental samples.

  • Mitigation: Protect your solutions from light by using amber vials or by wrapping your glassware in aluminum foil. Conduct experiments in a dark room or under yellow light if the compound is found to be highly photosensitive.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Methyl 2,3,4-trimethoxybenzoate in solution?

A1: The most common degradation pathway is hydrolysis of the methyl ester bond.[2] This reaction is catalyzed by the presence of acid or base and results in the formation of 2,3,4-trimethoxybenzoic acid and methanol.[3][4]

Q2: How does pH affect the stability of Methyl 2,3,4-trimethoxybenzoate?

A2: The rate of hydrolysis is highly dependent on pH. Both acidic and basic conditions will accelerate the degradation of the ester. The compound will be most stable in a neutral pH environment (approximately pH 7).

Q3: What are the best practices for preparing and storing stock solutions of this compound?

A3: To ensure the stability of your stock solutions, follow these recommendations:

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO).

  • Preparation: Prepare solutions fresh whenever possible. If storage is necessary, prepare concentrated stock solutions to minimize the relative amount of any water present.

  • Storage: Store solutions in tightly sealed vials at low temperatures (-20°C is recommended for long-term storage). Protect from light by using amber vials.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6] The development of such a method involves forced degradation studies.

Forced Degradation Study Protocol:

start Prepare Solutions of Methyl 2,3,4-trimethoxybenzoate acid Acidic Stress (e.g., 0.1 N HCl, heat) start->acid base Basic Stress (e.g., 0.1 N NaOH, room temp) start->base oxidation Oxidative Stress (e.g., 3% H₂O₂, room temp) start->oxidation thermal Thermal Stress (e.g., 60°C in solution) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo analysis Analyze all samples by preliminary HPLC method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis optimization Optimize HPLC method for separation of all peaks analysis->optimization validation Validate the final 'Stability-Indicating' Method optimization->validation

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Protocol:

  • Prepare Solutions: Prepare solutions of Methyl 2,3,4-trimethoxybenzoate in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Apply Stress Conditions: Expose the solutions to various stress conditions as outlined in the ICH guidelines (Q1A/Q1B).[10][11] This should include:

    • Acid Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at room temperature.

    • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60 °C).

    • Photodegradation: Expose the solution to a light source as specified in ICH Q1B.

  • Analyze Samples: Analyze all stressed samples, along with an unstressed control, using an initial HPLC method.

  • Method Optimization: Optimize the HPLC method (e.g., mobile phase composition, gradient, column temperature) to achieve adequate separation between the parent peak and all degradation product peaks.

  • Method Validation: Once the method is optimized, perform a validation according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Q5: Are there any specific safety precautions I should take when handling Methyl 2,3,4-trimethoxybenzoate?

A5: As with any chemical, it is important to handle Methyl 2,3,4-trimethoxybenzoate with appropriate safety precautions. Refer to the material safety data sheet (MSDS) provided by the manufacturer. General good laboratory practices should be followed, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

Data Summary

Stress ConditionExpected StabilityPrimary Degradation Product(s)
Acidic (pH < 5) Low2,3,4-trimethoxybenzoic acid, Methanol
Neutral (pH 6-8) Moderate to HighMinimal hydrolysis expected
Basic (pH > 9) Very Low2,3,4-trimethoxybenzoate salt, Methanol
Oxidative (e.g., H₂O₂) ModeratePotential for ring oxidation/demethoxylation products
Photolytic (UV/Vis) ModeratePotential for various photoproducts
Thermal (Elevated Temp.) HighDegradation likely accelerated in the presence of moisture

References

  • Brainly. (2018, April 6). Write the mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Retrieved from [Link]

  • Anonymous. (n.d.). Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Retrieved from [Link]

  • SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]

  • PubMed. (n.d.). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • Chegg.com. (2017, June 4). Solved A base-catalyzed hydrolysis of methyl benzoate is. Retrieved from [Link]

  • Quora. (n.d.). Can methyl benzoate be hydrolyzed? Retrieved from [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Retrieved from [Link]

  • Frontiers. (2019, December 12). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Retrieved from [Link]

  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • Biblioteca Digital do IPB. (2021, November 20). Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Selected Polymers that Contain Aromatic Ester Units: Synthesis, Photoreactions, and Refractive Index Modulation. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • National Institutes of Health. (2023, January 23). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Retrieved from [Link]

  • ScienceDaily. (2024, July 8). Reduction of esters by a novel photocatalyst. Retrieved from [Link]

Sources

Troubleshooting

"Methyl 2,3,4-trimethoxybenzoate" purification by recrystallization

Technical Support Center: Purification of Methyl 2,3,4-trimethoxybenzoate Ticket ID: PUR-MTMB-234 Subject: Optimization of Recrystallization Protocols for Methyl 2,3,4-trimethoxybenzoate Status: Open Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 2,3,4-trimethoxybenzoate

Ticket ID: PUR-MTMB-234 Subject: Optimization of Recrystallization Protocols for Methyl 2,3,4-trimethoxybenzoate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Physical State Assessment

User Advisory: Before proceeding, it is critical to address the physical nature of Methyl 2,3,4-trimethoxybenzoate . Unlike its isomer (Methyl 3,4,5-trimethoxybenzoate, MP ~84°C), the 2,3,4-isomer possesses significant steric strain due to three adjacent methoxy groups. This often results in a low-melting solid or a viscous oil at room temperature, making standard recrystallization challenging.

Core Recommendation: If your crude material is a liquid at room temperature, high-vacuum distillation is the preferred purification method. Recrystallization should only be attempted if:

  • The compound is already a solid.

  • You have access to low-temperature equipment (-20°C to 0°C).[1]

  • You are removing trace impurities from a high-purity (>90%) crude.

Pre-Recrystallization Checklist (The "Clean Slate" Protocol)

Most recrystallization failures for benzoate esters stem from acidic impurities that inhibit crystal lattice formation.

Q: My product refuses to crystallize and remains a dark oil. Why? A: You likely have residual 2,3,4-trimethoxybenzoic acid or phenolic impurities. These act as "crystal poisons."

Mandatory Pre-treatment Protocol: Before attempting recrystallization, perform this liquid-liquid extraction workup:

  • Dissolve: Dissolve crude ester in Ethyl Acetate (EtOAc).

  • Wash 1 (Acid Removal): Wash with saturated NaHCO₃ (aq) .

    • Mechanism:[2][3][4][5][6] Converts unreacted benzoic acid into water-soluble sodium benzoate.

  • Wash 2 (Phenol Removal): Wash with 0.5 M NaOH (Cold, rapid wash).

    • Mechanism:[2][3][4][5][6] Removes any demethylated phenolic byproducts (common in methylations).

  • Dry & Concentrate: Dry over MgSO₄, filter, and evaporate to dryness.

    • Result: You should have a light yellow oil or off-white solid. If it is dark brown, perform a silica plug filtration (eluent: 10% EtOAc in Hexanes) before crystallizing.

Optimized Recrystallization Protocols

We provide two solvent systems based on the polarity of your specific impurity profile.

System A: The "Non-Polar" Method (Preferred for Solid Crudes)

Best for removing polar impurities (tars, oxidation products).

ParameterSpecification
Solvent Pair Hexanes (or Heptane) / Ethyl Acetate
Ratio Start with 9:1 (Hexane:EtOAc)
Temperature Dissolve at 50-60°C; Crystallize at 4°C or -20°C
Concentration ~5-10 mL solvent per gram of solute

Protocol:

  • Place crude solid in a flask.

  • Add a minimal amount of EtOAc to dissolve the solid at 50°C.

  • Slowly add hot Hexanes until the solution turns slightly cloudy (persistent turbidity).

  • Add 1-2 drops of EtOAc to clear the solution.

  • Slow Cooling: Wrap the flask in a towel to cool to Room Temp (RT) undisturbed.

  • Cold Soak: Move to a fridge (4°C) for 12 hours.

System B: The "Anti-Solvent" Method (Preferred for Oily Crudes)

Best for inducing crystallization in low-melting esters.

ParameterSpecification
Solvent Pair Methanol / Water
Ratio Variable (Dropwise addition)
Temperature Dissolve at RT; Crystallize at -20°C

Protocol:

  • Dissolve crude oil in a minimal volume of Methanol (RT).

  • Place the flask in an ice bath with stirring.

  • Add Water dropwise until a milky oil/precipitate forms.

  • Add a seed crystal (if available) or scratch the glass surface.

  • Store at -20°C overnight.

Troubleshooting Guide: "Oiling Out"

Q: Instead of crystals, I see oil droplets at the bottom of the flask. What happened? A: This is "Oiling Out" (Liquid-Liquid Phase Separation).[5] It occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated/hot.

The "Oiling Out" Rescue Workflow:

RecrystallizationRescue Start Problem: Product Oiled Out CheckTemp Check Solution Temp Start->CheckTemp Reheat Re-heat to Redissolve CheckTemp->Reheat Solution is hot Triturate Trituration: Remove Solvent -> Add Cold Pentane -> Scratch CheckTemp->Triturate Solution is cold AddSolvent Add More Solvent (Lower Concentration) Reheat->AddSolvent Still Oiling Seed Add Seed Crystal at Cloud Point AddSolvent->Seed Cool Slowly Success Crystallization Seed->Success Triturate->Success

Figure 1: Decision tree for resolving "Oiling Out" phenomena during benzoate ester purification.

Specific Steps to Fix Oiling Out:

  • Re-heat: Bring the mixture back to a boil to redissolve the oil.

  • Dilute: Add 10-20% more of the good solvent (e.g., EtOAc or Methanol).

  • Seeding: Cool slightly below the saturation point and add a tiny crystal of pure product.

  • Trituration (Last Resort): Evaporate the solvent completely. Add cold Pentane or Hexane. Vigorously scratch the side of the flask with a glass rod to induce nucleation.

Quality Control & Validation

Q: How do I know the purification worked? A: Rely on quantitative metrics, not just appearance.

MethodAcceptance CriteriaNote
TLC Single spot (Hexane:EtOAc 3:1)Check under UV (254 nm). Impurities often trail.
1H NMR Integration of OMe peaks (3.8-3.9 ppm)Ensure 3 distinct singlets (or overlapping) integrate to 9H total. Check for absence of acid proton (>10 ppm).
Melting Point Sharp range (< 2°C variation)If range is broad (e.g., 45-52°C), recrystallize again.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for ester recrystallization and solvent selection).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (Specific data on benzoate ester purification).

  • Sigma-Aldrich. Product Specification: Methyl 3,4,5-trimethoxybenzoate (Isomer Comparison). (Used for physical property benchmarking of trimethoxybenzoate series).[5]

  • Rochester University. Reagents & Solvents: Solvents for Recrystallization. (Guidance on solvent polarity and "oiling out" mitigation).

Disclaimer: This guide assumes the user follows standard Good Laboratory Practices (GLP). Always consult the Safety Data Sheet (SDS) for Methyl 2,3,4-trimethoxybenzoate before handling.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Methyl 2,3,4-trimethoxybenzoate

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and process development professionals to address the common challenges and questions that arise when scaling th...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals to address the common challenges and questions that arise when scaling the synthesis of Methyl 2,3,4-trimethoxybenzoate from the laboratory bench to pilot or production scale. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible process.

Synthesis Overview: The Fischer-Speier Esterification Route

The most direct and economically viable route for producing Methyl 2,3,4-trimethoxybenzoate on a larger scale is the Fischer-Speier esterification of 2,3,4-trimethoxybenzoic acid.[1] This method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[2][3] The reaction is reversible, making control of equilibrium a critical factor for achieving high yields.[2][4]

General Experimental Workflow

The synthesis follows a logical progression from reaction to purification. Understanding this flow is crucial before attempting a scale-up.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification Stage A Charge Reactor: 2,3,4-Trimethoxybenzoic Acid + Methanol (Excess) B Catalyst Addition: Add H₂SO₄ (conc.) (Controlled Temperature) A->B C Reflux Reaction: Heat to Reflux (Monitor Progress via TLC/HPLC) B->C D Cool Reaction Mixture C->D E Quench & Neutralize: Add to Water/Ice Neutralize with Na₂CO₃ soln. D->E F Precipitation & Filtration: Collect Crude Product E->F G Recrystallization: (e.g., from Methanol/Water) F->G H Drying: Vacuum Oven G->H I Final Product: Methyl 2,3,4-trimethoxybenzoate H->I G Start Carboxylic Acid + H⁺ ProtonatedAcid Protonated Carbonyl (Activated) Start->ProtonatedAcid 1. Protonation TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt 2. Nucleophilic Attack (by Alcohol) ProtonatedEther Protonated Intermediate TetrahedralInt->ProtonatedEther 3. Proton Transfer WaterLeaves Protonated Ester + H₂O ProtonatedEther->WaterLeaves 4. Elimination (Water leaves) FinalEster Final Ester + H⁺ WaterLeaves->FinalEster 5. Deprotonation

Caption: Mechanism of the acid-catalyzed Fischer Esterification.

What are the critical process parameters to monitor during scale-up? Temperature, reaction time, agitator speed, and pH during neutralization are the most critical parameters. It is highly recommended to use a process control system to monitor and log these variables.

How do I verify the purity of the final product? Standard analytical methods should be used:

  • Melting Point: A sharp melting point close to the literature value (99-102 °C) indicates high purity. * HPLC: High-Performance Liquid Chromatography is the best method for quantitative purity assessment (e.g., >99.5%).

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can detect residual solvents or organic impurities.

Data Summary: Scale-Up Parameters

The following table provides a general comparison of parameters between lab and pilot scale. Actual values must be optimized for your specific equipment and process.

ParameterLab Scale (1 L Vessel)Pilot Scale (50 L Vessel)Key Rationale
2,3,4-Trimethoxybenzoic Acid 100 g (0.47 mol)5.0 kg (23.56 mol)50x Scale Factor
Methanol (Volume) 500 mL25 LMaintain excess, consider solvent recovery
Methanol (Molar Equiv.) ~26~26High excess to drive equilibrium
Conc. H₂SO₄ (Molar Equiv.) 0.10.1 - 0.12Catalyst; increase cautiously if rate is slow
Reaction Temperature ~65 °C (Reflux)~65 °C (Reflux)Maintain consistent reflux temperature
Typical Reaction Time 4-6 hours6-10 hoursMass transfer limitations can increase time
Agitation Magnetic StirrerMechanical Agitator (PBT/Anchor)Crucial for heat/mass transfer [5]
Work-up Neutralization Manual dropwise additionSlow, controlled pump additionAvoids excessive foaming and exotherms
Expected Yield (Isolated) 85-95%80-90%Yields can be slightly lower due to transfer losses

References

  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate
  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate . MDPI. [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate . YouTube. [Link]

  • Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate . [Link]

  • PubChem Compound Summary for CID 15956, Methyl 3,4,5-trimethoxybenzoate . National Center for Biotechnology Information. [Link]

  • CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • CN101792387B - Preparation method of 2,3,4-trimethoxybenzoic acid.
  • US2623897A - Process for the preparation of gallic acid esters of alcohols having at least 7 carbon atoms.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications . MDPI. [Link]

  • THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID . Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Lab scale experimental set up of esterification reaction coupled with pervaporation reactor . ResearchGate. [Link]

  • Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies . MDPI. [Link]

  • PubChem Compound Summary for CID 11308, 2,3,4-Trimethoxybenzoic acid . National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Esterification of Gallic Acid . ResearchGate. [Link]

  • The Role of Methyl 3,4,5-Trimethoxybenzoate in Organic Synthesis . Medium. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives . YouTube. [Link]

  • (PDF) Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications . ResearchGate. [Link]

  • Some Scale-up Considerations . CatSci. [Link]

  • Methyl m-nitrobenzoate . Organic Syntheses. [Link]

  • Esterification--Making Esters from Carboxylic Acids . YouTube. [Link]

  • 3: Esterification (Experiment) . Chemistry LibreTexts. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Trimethoxybenzoic Acid Isomers: A Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the isomeric purity and distinct biological activities of substituted benzoic acid derivatives are of paramount importance. Among these, trimethoxybenzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the isomeric purity and distinct biological activities of substituted benzoic acid derivatives are of paramount importance. Among these, trimethoxybenzoic acids represent a class of compounds where the seemingly subtle variation in the positioning of three methoxy groups on the benzene ring profoundly dictates their physicochemical properties, spectroscopic signatures, and pharmacological profiles. This guide presents an in-depth comparative analysis of four key isomers: 2,3,4-, 2,4,5-, 2,4,6-, and 3,4,5-trimethoxybenzoic acid, offering a valuable resource for researchers, scientists, and professionals in the pharmaceutical sciences.

Physicochemical Properties: A Tale of Four Isomers

The spatial arrangement of the methoxy groups significantly influences intermolecular interactions, which in turn affects properties like melting point, boiling point, and solubility. These characteristics are critical for aspects ranging from reaction kinetics during synthesis to bioavailability in physiological systems.

Table 1: Comparative Physicochemical Properties of Trimethoxybenzoic Acid Isomers

Property2,3,4-Trimethoxybenzoic Acid2,4,5-Trimethoxybenzoic Acid2,4,6-Trimethoxybenzoic Acid3,4,5-Trimethoxybenzoic Acid
Molecular Formula C₁₀H₁₂O₅C₁₀H₁₂O₅C₁₀H₁₂O₅C₁₀H₁₂O₅
Molecular Weight ( g/mol ) 212.20[1][2]212.20[3]212.20[3]212.20[3][4]
Melting Point (°C) 99-102[2][3]143-145[3]158 (dec.)[3][5]168-171[3]
Boiling Point (°C) -300[3]350.6±37.0225-227 (at 10 mmHg)[3]
Appearance Solid[3]White to off-white crystalline powder[3]Powder to crystal[3]White to beige fine crystalline powder[3]
Water Solubility -Soluble[3]-Slightly soluble[3]
pKa (Predicted) -4.24±0.10[3]-~4.23[3]

Spectroscopic Fingerprints: Differentiating the Isomers

Unambiguous identification of each isomer is crucial for quality control and research integrity. Spectroscopic techniques provide a "fingerprint" for each molecule, with subtle yet distinct differences arising from the unique electronic environment of the protons and carbons in each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for elucidating the substitution pattern on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons are particularly informative.

  • 3,4,5-Trimethoxybenzoic acid: Due to its symmetrical nature, the ¹H NMR spectrum is the simplest, showing a singlet for the two equivalent aromatic protons.

  • 2,3,4- and 2,4,5-Trimethoxybenzoic acid: These isomers exhibit more complex ¹H NMR spectra with distinct doublets and singlets for the aromatic protons, allowing for their differentiation.[6]

  • 2,4,6-Trimethoxybenzoic acid: The symmetry in this isomer results in a singlet for the two equivalent aromatic protons, but its chemical shift will differ from that of the 3,4,5-isomer.

Infrared (IR) Spectroscopy

The IR spectra of all isomers will show characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1700 cm⁻¹), and C-O stretches of the methoxy groups.[6] However, the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns of bands for each isomer, reflecting the different vibrational modes of the substituted benzene ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of all four isomers will show a molecular ion peak ([M]⁺) at m/z 212.[7][8] The fragmentation patterns, however, can differ based on the stability of the resulting fragment ions, which is influenced by the positions of the methoxy groups. Common fragments include those resulting from the loss of a methyl group ([M-15]⁺), a methoxy group ([M-31]⁺), and a carboxyl group ([M-45]⁺).[6]

Synthesis Strategies: Pathways to Isomeric Purity

The synthetic routes to these isomers often commence from readily available precursors and typically involve methylation and oxidation reactions.[3] The choice of starting material and reaction conditions is critical to achieving the desired isomer with high purity.

Synthesis of 3,4,5-Trimethoxybenzoic Acid

A prevalent method for the synthesis of this isomer is the methylation of gallic acid (3,4,5-trihydroxybenzoic acid).[3] This is commonly achieved using a methylating agent such as dimethyl sulfate in the presence of a base.[3] Another approach involves the hydrolysis of methyl 3,4,5-trimethoxybenzoate.[3]

Synthesis of 3,4,5-Trimethoxybenzoic Acid Gallic Acid Gallic Acid 3,4,5-Trimethoxybenzoic Acid 3,4,5-Trimethoxybenzoic Acid Gallic Acid->3,4,5-Trimethoxybenzoic Acid Methylation (e.g., Dimethyl Sulfate, Base) Methyl 3,4,5-Trimethoxybenzoate Methyl 3,4,5-Trimethoxybenzoate Methyl 3,4,5-Trimethoxybenzoate->3,4,5-Trimethoxybenzoic Acid Hydrolysis

Caption: Synthetic routes to 3,4,5-Trimethoxybenzoic Acid.

Synthesis of 2,4,5-Trimethoxybenzoic Acid

A common laboratory-scale synthesis involves the oxidation of 2,4,5-trimethoxybenzaldehyde.[3] This precursor can be synthesized from vanillin through a multi-step process.

Synthesis of 2,4,5-Trimethoxybenzoic Acid 2,4,5-Trimethoxybenzaldehyde 2,4,5-Trimethoxybenzaldehyde 2,4,5-Trimethoxybenzoic Acid 2,4,5-Trimethoxybenzoic Acid 2,4,5-Trimethoxybenzaldehyde->2,4,5-Trimethoxybenzoic Acid Oxidation

Caption: Synthesis of 2,4,5-Trimethoxybenzoic Acid.

Biological Activities and Applications: The Impact of Isomerism

The therapeutic potential of trimethoxybenzoic acid derivatives is intrinsically linked to their isomeric form. The specific substitution pattern influences the molecule's ability to interact with biological targets, leading to a diverse range of pharmacological effects.[3]

Antimicrobial and Efflux Pump Inhibition

Derivatives of trimethoxybenzoic acid have been investigated for their potential as antimicrobial agents and efflux pump inhibitors (EPIs) in bacteria.[9][10] The trimethoxybenzoyl moiety has been identified as crucial for this activity.[3] The ability to inhibit efflux pumps is a significant strategy to combat antibiotic resistance in bacteria.[9][10]

Anti-inflammatory and Anticancer Effects

Certain isomers have demonstrated promising anti-inflammatory and cytotoxic activities.[3] For instance, 2,4,5-trimethoxybenzoic acid has shown anti-inflammatory effects.[7] The differential positioning of the methoxy groups can affect the molecule's interaction with inflammatory mediators and signaling pathways within cancer cells.

Pharmaceutical Intermediates

Trimethoxybenzoic acid isomers are valuable intermediates in the synthesis of various pharmaceuticals. For example, 3,4,5-trimethoxybenzoic acid is a key precursor for the antibacterial drug Trimethoprim.

Applications of Trimethoxybenzoic Acid Isomers cluster_isomers Trimethoxybenzoic Acid Isomers cluster_applications Biological Activities & Applications 2,3,4-TMBA 2,3,4-TMBA 2,4,5-TMBA 2,4,5-TMBA Anti-inflammatory Agents Anti-inflammatory Agents 2,4,5-TMBA->Anti-inflammatory Agents 2,4,6-TMBA 2,4,6-TMBA 3,4,5-TMBA 3,4,5-TMBA Pharmaceutical Intermediates Pharmaceutical Intermediates 3,4,5-TMBA->Pharmaceutical Intermediates e.g., Trimethoprim Synthesis Antimicrobial Agents Antimicrobial Agents Efflux Pump Inhibitors Efflux Pump Inhibitors Anticancer Agents Anticancer Agents Trimethoxybenzoic Acid Isomers Trimethoxybenzoic Acid Isomers Trimethoxybenzoic Acid Isomers->Antimicrobial Agents Trimethoxybenzoic Acid Isomers->Efflux Pump Inhibitors Trimethoxybenzoic Acid Isomers->Anticancer Agents

Caption: Overview of the biological activities and applications of trimethoxybenzoic acid isomers.

Experimental Protocols

To facilitate the practical application of this comparative analysis, the following section provides detailed experimental protocols for the separation and biological evaluation of trimethoxybenzoic acid isomers.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Objective: To develop a robust HPLC method for the separation and quantification of trimethoxybenzoic acid isomers.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable acid for pH adjustment)

  • Reference standards of each trimethoxybenzoic acid isomer

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid. A typical starting gradient could be 30% acetonitrile, increasing to 70% over 20 minutes.

  • Standard Solution Preparation: Prepare individual stock solutions of each isomer (e.g., 1 mg/mL) in acetonitrile. Prepare a mixed standard solution containing all four isomers at a suitable concentration (e.g., 100 µg/mL each).

  • Sample Preparation: Dissolve the sample containing the trimethoxybenzoic acid isomers in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan)

    • Column Temperature: 30 °C

  • Data Analysis: Identify the peaks corresponding to each isomer by comparing their retention times with those of the reference standards. Quantify the amount of each isomer using a calibration curve generated from the standard solutions.

HPLC Workflow A Mobile Phase & Standard Preparation B Sample Preparation & Filtration A->B C HPLC Injection B->C D Chromatographic Separation (C18 Column, Gradient Elution) C->D E UV Detection D->E F Data Analysis (Peak Identification & Quantification) E->F

Caption: Workflow for the HPLC analysis of trimethoxybenzoic acid isomers.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

Objective: To determine the minimum inhibitory concentration of each trimethoxybenzoic acid isomer against a target bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Stock solutions of each trimethoxybenzoic acid isomer in a suitable solvent (e.g., DMSO)

  • Positive control (a known antibiotic)

  • Negative control (broth with solvent)

Procedure:

  • Bacterial Inoculum Preparation: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[3]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each trimethoxybenzoic acid isomer in MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compounds, positive control, and negative control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[3] This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The isomeric form of trimethoxybenzoic acid is a critical determinant of its chemical and biological properties. This guide has provided a comprehensive comparative analysis of the 2,3,4-, 2,4,5-, 2,4,6-, and 3,4,5-isomers, highlighting their distinct physicochemical characteristics, spectroscopic signatures, synthetic pathways, and pharmacological activities. A thorough understanding of these differences is essential for researchers and drug development professionals to select the appropriate isomer for their specific application, ensuring both the efficacy and safety of the resulting products. Further comparative studies are warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this versatile class of compounds.[3]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11308, 2,3,4-Trimethoxybenzoic acid. Retrieved February 12, 2026, from [Link].

  • 3,4,5-Trimethoxy-benzoic acid. (n.d.). SpectraBase. Retrieved February 12, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68441, 2,4,6-Trimethoxybenzoic acid. Retrieved February 12, 2026, from [Link].

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  • Fig. 1. FTIR Spectra of 3,4,5-trimethoxybenzoic acid (1),... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 2,3,4-Trimethoxybenzoic acid. (n.d.). NIST WebBook, SRD 69. Retrieved February 12, 2026, from [Link]

  • 2,4,5-Trimethoxybenzoic acid. (n.d.). SpectraBase. Retrieved February 12, 2026, from [Link]

  • Pimenta, A. R., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Molecules, 27(22), 8035. Retrieved February 12, 2026, from [Link]

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (2022). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. (n.d.). Harvard DASH. Retrieved February 12, 2026, from [Link]

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  • Understanding 2,3,4-Trimethoxybenzoic Acid: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]

  • Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. (n.d.). Google Patents.
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Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Trimethoxybenzoate Isomers by Spectroscopy

Introduction: The Critical Challenge of Isomer Identification In pharmaceutical development and materials science, the precise structural characterization of molecules is not merely an academic exercise—it is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Challenge of Isomer Identification

In pharmaceutical development and materials science, the precise structural characterization of molecules is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituents on an aromatic ring, can exhibit vastly different biological activities, toxicological profiles, and physical properties. The trimethoxybenzoic acids (TMBA), key intermediates in the synthesis of pharmaceuticals like Trimetazidine and various natural product derivatives, represent a classic case of this analytical challenge. Distinguishing between isomers such as 2,3,4-, 2,4,5-, 2,4,6-, and 3,4,5-trimethoxybenzoic acid is paramount. This guide provides a comprehensive, data-driven comparison of core spectroscopic techniques, offering field-proven insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be leveraged for unambiguous isomer identification.

The Spectroscopic Toolbox: A Multi-Faceted Approach

No single technique provides a complete picture. A robust analytical workflow leverages the orthogonal strengths of multiple spectroscopic methods. This guide will dissect the utility of three primary techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation, providing unparalleled detail on the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: A rapid, non-destructive technique ideal for identifying functional groups and discerning substitution patterns through the unique molecular vibrations in the "fingerprint region."

  • Mass Spectrometry (MS): Confirms molecular weight and offers structural clues through the analysis of distinct fragmentation patterns that arise from the unique substitution patterns of each isomer.

The following workflow illustrates a logical approach to identifying an unknown TMBA isomer, moving from rapid screening to definitive structural confirmation.

Differentiating_Isomers_Workflow cluster_start cluster_screening Screening & Functional Groups cluster_confirmation Molecular Weight & Fragmentation cluster_elucidation Definitive Structure cluster_end Unknown Unknown TMBA Sample IR IR Spectroscopy Unknown->IR IR_result Initial Hypothesis on Substitution Pattern (via Fingerprint Region) IR->IR_result MS Mass Spectrometry (GC-MS) IR_result->MS MS_result Confirm MW = 212 Da Analyze Fragmentation (Loss of CH₃, OH, COOH) MS->MS_result NMR NMR Spectroscopy (¹H & ¹³C) MS_result->NMR NMR_result Unambiguous Isomer ID (via Chemical Shifts, Splitting Patterns, Symmetry) NMR->NMR_result Final_ID Confirmed Isomer Structure NMR_result->Final_ID

Caption: Logical workflow for the spectroscopic identification of an unknown trimethoxybenzoate isomer.

Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for isomer differentiation because the chemical shift (δ) and spin-spin coupling of nuclei are exquisitely sensitive to their local electronic environment, which is directly dictated by the substitution pattern on the benzene ring.

Causality Behind Experimental Choices

The key to differentiating TMBA isomers with ¹H NMR lies in predicting the number of unique aromatic proton signals and their splitting patterns. Molecular symmetry is the most critical factor: higher symmetry leads to fewer signals and simpler spectra. For instance, the C₂ symmetry of 3,4,5-TMBA makes its two aromatic protons chemically equivalent, resulting in a single, sharp peak (a singlet). In contrast, the lack of symmetry in 2,3,4-TMBA means its two aromatic protons are in distinct environments and will appear as separate signals (doublets), split by each other. ¹³C NMR complements this by revealing the number of unique carbon environments, confirming the symmetry observed in the proton spectrum.

Comparative Data Analysis: ¹H and ¹³C NMR

The following table summarizes the characteristic NMR data for four common TMBA isomers. These values are the key to unlocking the identity of an unknown sample.

IsomerProton Assignment (Aromatic)Expected ¹H Chemical Shift (δ, ppm) & MultiplicityMethoxy ¹H SignalsCarbon Assignment (Aromatic C-H)Expected ¹³C Chemical Shift (δ, ppm)
3,4,5-TMBA H-2, H-6~7.25 (s, 2H)[1]Two signals: ~3.84 (s, 6H, C3/5-OCH₃), ~3.74 (s, 3H, C4-OCH₃)[1]C-2, C-6~107.0[1]
2,4,5-TMBA H-3, H-6Two singlets: ~6.5-7.0 (s, 1H), ~7.5-8.0 (s, 1H)[2]Three unique signals: ~3.8-4.0 (s, 3H each)[2]C-3, C-6Two signals
2,3,4-TMBA H-5, H-6Two doublets: ~6.8 (d, 1H), ~7.6 (d, 1H)[3]Three unique signalsC-5, C-6Two signals
2,4,6-TMBA H-3, H-5~6.1-6.2 (s, 2H)Two signals due to symmetry (C2/6-OCH₃ and C4-OCH₃)C-3, C-5One signal due to symmetry
Interpreting the Spectra: Key Differentiators
  • 3,4,5-Trimethoxybenzoic Acid: The hallmark is simplicity. A single peak integrating to 2H in the aromatic region immediately points to this highly symmetric isomer.

  • 2,4,6-Trimethoxybenzoic Acid: This isomer is also highly symmetric. Like the 3,4,5- isomer, it will show a single aromatic peak integrating to 2H. However, this peak will be significantly upfield (shielded) at around 6.1-6.2 ppm due to the ortho- and para-directing effects of the three methoxy groups. This chemical shift is a definitive marker.

  • 2,4,5-Trimethoxybenzoic Acid: The lack of symmetry results in two distinct aromatic protons. Because they are para to each other, there is no proton-proton coupling between them, and they appear as two separate singlets.[2]

  • 2,3,4-Trimethoxybenzoic Acid: This isomer also has two distinct aromatic protons. Because they are adjacent (ortho) to each other, they will split each other, resulting in a pair of doublets, a clear and unambiguous pattern.[3]

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Weigh 5-10 mg of the TMBA sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize magnetic field homogeneity. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

  • Data Acquisition: Acquire a one-dimensional proton spectrum. A sufficient number of scans (typically 8 to 16) should be co-added to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the raw data. Perform phase and baseline corrections to obtain a clean spectrum. Integrate all signals to determine the relative number of protons for each peak.

Deep Dive 2: Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid, valuable screening method. While functional group vibrations like O-H (from the carboxylic acid), C-H (from methoxy groups), and C=O will be present in all isomers, the key diagnostic information lies in the fingerprint region (1500-650 cm⁻¹).[4]

Causality Behind Experimental Choices

The vibrations in the fingerprint region, particularly the C-H out-of-plane (oop) bending modes, are highly sensitive to the substitution pattern of the aromatic ring.[5][6] The number of adjacent hydrogen atoms on the ring dictates the position of these strong absorption bands. By analyzing this region, one can quickly narrow down the possibilities. For example, a ring with two adjacent hydrogens will have a characteristic C-H oop band at a different frequency than a ring with isolated hydrogens.

Comparative Data Analysis: Diagnostic IR Bands

This table highlights the key differentiating absorption bands, with a focus on the C-H out-of-plane bending modes. Data for trimethoxybenzene is used as a reliable proxy.[7]

IsomerAromatic C=C Stretch (cm⁻¹)C-O Stretch (Aryl Ether, cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)Inferred Substitution Pattern
3,4,5-TMBA ~1600, 1460~1230, 1150~8301,2,3,5-Tetrasubstituted
2,4,5-TMBA ~1610, 1510~1270, 1030~8701,2,4,5-Tetrasubstituted (isolated H)
2,3,4-TMBA ~1580, 1480~1250, 1100~8101,2,3,4-Tetrasubstituted (2 adjacent H)
2,4,6-TMBA ~1600, 1470~1220, 1160~8201,2,3,5-Tetrasubstituted
Interpreting the Spectra: Key Differentiators
  • 2,4,5-TMBA is often the most distinct, showing a strong band around 870 cm⁻¹ characteristic of an isolated aromatic C-H bond.[7]

  • 2,3,4-TMBA should show a strong band around 810 cm⁻¹, indicative of two adjacent C-H bonds.[7]

  • 3,4,5-TMBA and 2,4,6-TMBA are harder to distinguish from each other by IR alone as they both fall into the same general substitution class, but their overall fingerprint patterns will still differ upon close comparison with reference spectra.

Experimental Protocol: ATR-FTIR
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This is critical for removing atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Application: Place a small amount of the solid TMBA powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7]

  • Processing: The final spectrum is automatically ratioed against the background by the instrument software.

Deep Dive 3: Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight (MW) of the isomers, which is 212.20 g/mol . When using electron ionization (EI), the resulting fragmentation patterns can also serve as a powerful tool for differentiation.

Causality Behind Experimental Choices

While all isomers have the same parent mass, the stability of the fragment ions formed upon ionization is not identical. The positions of the methoxy groups influence the electron distribution in the molecule and the stability of the resulting radical cations and fragment ions. Common fragmentation pathways for benzoic acids include the loss of an -OH group (M-17) and the loss of the entire -COOH group (M-45).[2][8] For methoxy-substituted aromatics, the loss of a methyl radical (-CH₃, M-15) is also a primary fragmentation event, often followed by the loss of carbon monoxide (CO). The relative abundance (intensity) of these key fragment ions can create a unique mass spectral fingerprint for each isomer.

Comparative Data Analysis: Key Fragment Ions (m/z)
IsomerMolecular Ion [M]⁺• (m/z 212)[M-CH₃]⁺ (m/z 197)[M-OH]⁺ (m/z 195)[M-CH₃-CO]⁺ (m/z 169)Base Peak
3,4,5-TMBA Present, strongPresent, strongLow intensityPresent212 or 197
2,4,5-TMBA Present, strongPresent, strongPresentPresent212
2,3,4-TMBA Present, strongPresent, strongPresentPresent197
2,4,6-TMBA Present, strongPresent, very strongPresentPresent, strong197

Note: Relative intensities can vary by instrument conditions. This table represents general expected patterns.

Interpreting the Spectra: Key Differentiators
  • The [M-CH₃]⁺ ion (m/z 197): The stability of this ion is a key differentiator. For 2,4,6-TMBA , the loss of a methyl group from one of the ortho-methoxy groups is particularly favorable due to steric release and resonance stabilization, often making m/z 197 the base peak.[9] For 2,3,4-TMBA , this fragment is also typically the base peak.[7]

  • The Molecular Ion (m/z 212): For 3,4,5-TMBA and 2,4,5-TMBA , the molecular ion is often the base peak, suggesting a relatively more stable parent ion under EI conditions compared to the ortho-substituted isomers.[5][10]

  • The "Ortho Effect": Isomers with a substituent ortho to the carboxylic acid (2,3,4- and 2,4,6-TMBA) can sometimes exhibit unique fragmentation pathways, such as the loss of water (M-18), although this is less common for a methoxy group compared to a hydroxyl group. The most significant ortho effect here is the enhanced formation of the m/z 197 fragment.

Experimental Protocol: GC-MS with EI
  • Sample Preparation: Prepare a dilute solution of the TMBA sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate. Derivatization (e.g., methylation of the carboxylic acid) may be required to improve volatility and peak shape, but analysis of the free acid is often possible.

  • GC Setup: Use a standard capillary column (e.g., DB-5ms). Set a temperature program that allows for the separation of potential impurities, for example, an initial temperature of 100°C held for 1 minute, then ramping at 10°C/min to 250°C.[11]

  • MS Setup: Set the instrument to Electron Ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 300.

  • Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS. Acquire data throughout the chromatographic run.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the TMBA isomer. Compare the fragmentation pattern to reference spectra or the patterns described above.

Conclusion

Differentiating trimethoxybenzoate isomers is a solvable but nuanced challenge that requires a multi-pronged spectroscopic approach. While a rapid IR spectrum can provide initial clues about the substitution pattern, and mass spectrometry can confirm molecular weight while offering fragmentation-based evidence, it is NMR spectroscopy that provides the definitive, unambiguous structural identification . The unique symmetry (or lack thereof) of each isomer imparts a truly unique signature in the ¹H and ¹³C NMR spectra that is incontrovertible. By understanding the causal principles behind each technique and employing a logical workflow, researchers, scientists, and drug development professionals can confidently and accurately characterize these critical chemical entities.

References

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  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8357, 3,4,5-Trimethoxybenzoic Acid. [Link]

  • Abdel-Hay, K. M., et al. (2015). GC-MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids. Science & Justice, 55(5), 291-298. [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). [Link]

  • The Good Scents Company. (n.d.). 2,4,5-trimethoxybenzoic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. [Link]

  • WikiEducator. (n.d.). Chapter-18 Infrared spectroscopy (FINGERPRINT REGION). [Link]

  • SpectraBase. (n.d.). 2,4,5-Trimethoxybenzoic acid - Optional[MS (GC)] - Spectrum. [Link]

Sources

Comparative

Validation of "Methyl 2,3,4-trimethoxybenzoate" synthesis method

This guide outlines the validation of the synthesis method for Methyl 2,3,4-trimethoxybenzoate , a critical intermediate in the synthesis of pharmaceutical agents such as Trimetazidine. Unlike its solid isomer (Methyl 3,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of the synthesis method for Methyl 2,3,4-trimethoxybenzoate , a critical intermediate in the synthesis of pharmaceutical agents such as Trimetazidine.

Unlike its solid isomer (Methyl 3,4,5-trimethoxybenzoate), the 2,3,4-isomer is a colorless oil at room temperature. This guide validates the Optimized Acid-Catalyzed Esterification as the preferred laboratory method due to its high atom economy and operational simplicity, while comparing it against the Thionyl Chloride (Acyl Chloride) route.

Executive Summary

Parameter Method A: Optimized Fisher Esterification (Validated) Method B: Acyl Chloride Activation Method C: DMC Methylation
Reagents H₂SO₄ (cat.), MethanolSOCl₂, MethanolDimethyl Carbonate, Base
Yield 90 - 92% 95 - 98%40 - 60% (Multi-step)
Reaction Time 8 - 12 Hours (Reflux)1 - 2 Hours12+ Hours (High Temp)
Hazard Profile Moderate (Corrosive acid)High (Toxic SO₂/HCl gas)Low (Green chemistry)
Atom Economy High (Water is byproduct)Medium (SO₂, HCl waste)High
Suitability Best for Routine Lab Scale Best for Time-Critical/Scale-upBest for "Green" Compliance

Validated Protocol: Optimized Fisher Esterification

This protocol is validated based on kinetic data indicating that the electron-donating methoxy groups at the 2,3,4-positions deactivate the carbonyl carbon slightly less than in the 3,4,5-isomer, allowing for successful direct esterification without requiring the more aggressive acyl chloride route.

Reaction Mechanism & Pathway

The reaction follows a reversible nucleophilic acyl substitution. The use of excess methanol drives the equilibrium toward the ester (Le Chatelier's principle).

ReactionPathway Acid 2,3,4-Trimethoxybenzoic Acid (Solid) Inter Tetrahedral Intermediate Acid->Inter Protonation MeOH Methanol (Excess) MeOH->Inter Nucleophilic Attack Cat H2SO4 (Catalyst) Cat->Inter Product Methyl 2,3,4-trimethoxybenzoate (Colorless Oil) Inter->Product Elimination Water H2O (Byproduct) Inter->Water -H2O

Figure 1: Acid-catalyzed esterification pathway driven by excess methanol.

Step-by-Step Methodology

Reagents:

  • 2,3,4-Trimethoxybenzoic acid (10.0 g, 47.1 mmol)

  • Methanol (anhydrous, 50 mL)

  • Sulfuric Acid (conc.[1][2] H₂SO₄, 1.0 mL)

  • Sodium Bicarbonate (sat.[1][2] aq.)

  • Ethyl Acetate or DCM (for extraction)

Protocol:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 10.0 g of 2,3,4-trimethoxybenzoic acid to 50 mL of anhydrous methanol. Stir until partially suspended.

  • Catalyst Addition: Slowly add 1.0 mL of concentrated H₂SO₄ dropwise. (Exothermic reaction; temperature will rise slightly).

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 8–12 hours .

    • Checkpoint: Monitor via TLC (Silica; Hexane:EtOAc 7:3). The starting acid (Rf ~0.1) should disappear, and the ester spot (Rf ~0.6) should dominate.

  • Concentration: Cool to room temperature. Remove approx. 80% of the methanol under reduced pressure (Rotavap).

  • Quench & Workup:

    • Pour the residue into 100 mL of ice-water.

    • Neutralize carefully with saturated NaHCO₃ solution until pH ~8. (Crucial to remove unreacted acid).

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Wash combined organic layers with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo to yield the product.[2][3]

Characterization & Self-Validation

To ensure the synthesis was successful, verify against these specific properties. Note the physical state carefully.

PropertyValue / ObservationValidation Check
Physical State Colorless to Pale Yellow Oil If solid, you likely have the 3,4,5-isomer or starting acid.
Boiling Point 147–149°C (at 7 mmHg)Vacuum distillation required for high purity.
¹H NMR (CDCl₃) δ 3.89 (s, 3H), 3.91 (s, 3H), 3.95 (s, 3H)Three distinct methoxy peaks.
Aromatic H δ 6.70 (d), 7.65 (d)Distinct ortho-coupling pattern (unlike singlet in 3,4,5-isomer).

Alternative Method: Thionyl Chloride (Acyl Chloride)

Use this method only if the Fisher esterification fails to reach >90% conversion or if anhydrous conditions are strictly required for subsequent steps.

Workflow:

  • Dissolve Acid in Toluene or DCM.

  • Add Thionyl Chloride (1.2 eq) and catalytic DMF.

  • Reflux for 2 hours (Gas evolution of SO₂/HCl).

  • Evaporate excess SOCl₂ (Critical step to prevent side reactions).

  • Redissolve residue in DCM and add Methanol (excess) .

  • Stir 1 hour, wash with NaHCO₃, and concentrate.

Comparison Note: This method yields the product faster but produces toxic off-gases and requires strict moisture control to prevent the acid chloride from reverting to the acid.

Critical Control Points & Troubleshooting

The following logic tree helps troubleshoot common issues during the synthesis of the 2,3,4-isomer.

Troubleshooting Start Start Workup StateCheck Is Product a Solid? Start->StateCheck IsSolid YES StateCheck->IsSolid IsOil NO (It is an Oil) StateCheck->IsOil Action2 Wrong Isomer (3,4,5-) or Polymerization. Check Starting Material. IsSolid->Action2 CheckAcid Check pH of Aqueous Wash IsOil->CheckAcid Acidic pH < 7 CheckAcid->Acidic Neutral pH > 7 CheckAcid->Neutral Action1 Impurity: Unreacted Acid. Re-wash with NaHCO3. Acidic->Action1 Action3 Success. Proceed to Distillation. Neutral->Action3

Figure 2: Troubleshooting logic for product isolation.

References

  • MDPI (2023). New Insights into Acylhydrazones E/Z Isomerization. (Provides specific yield [90%] and physical state [colorless oil] for the 2,3,4-isomer synthesis via H₂SO₄). Link

  • PubChem. Methyl 2,3,4-trimethoxybenzoate Compound Summary. (Spectral and Property Data).[2][3][4] Link

  • Journal of Medicinal Chemistry (2014). Discovery and Early Clinical Development of LEO 29102. (Uses Methyl 2,3,4-trimethoxybenzoate as a key intermediate; confirms NMR data). Link

  • Google Patents (CN101792387B). Preparation method of 2,3,4-trimethoxybenzoic acid.[4][5] (Details the synthesis of the precursor acid). Link

Sources

Validation

Technical Assessment: Purity Analysis of Methyl 2,3,4-Trimethoxybenzoate

Executive Summary Methyl 2,3,4-trimethoxybenzoate is a critical intermediate in the synthesis of pharmaceutical agents (including specific alkaloids and anti-anginal precursors). While Gas Chromatography (GC) is often th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,3,4-trimethoxybenzoate is a critical intermediate in the synthesis of pharmaceutical agents (including specific alkaloids and anti-anginal precursors). While Gas Chromatography (GC) is often the default for esters, this guide advocates for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior technique for purity assessment.

Why HPLC? The primary degradation pathway of this ester is hydrolysis into 2,3,4-trimethoxybenzoic acid . In GC analysis, this acidic impurity often exhibits peak tailing or requires derivatization, leading to variable quantification. RP-HPLC, utilizing a buffered acidic mobile phase, allows for the simultaneous, quantitative detection of the neutral ester and its polar acidic impurities with superior resolution and reproducibility.

Part 1: Comparative Technology Assessment

To justify the selection of HPLC, we must objectively compare it against the standard alternatives: Gas Chromatography (GC-FID) and Quantitative NMR (qNMR).

Performance Matrix: HPLC vs. GC vs. qNMR
FeatureRP-HPLC (Recommended) GC-FID qNMR (H-NMR)
Primary Analyte Methyl 2,3,4-trimethoxybenzoateMethyl 2,3,4-trimethoxybenzoateMethyl 2,3,4-trimethoxybenzoate
Key Impurity Detection Excellent. Detects hydrolysis product (Acid) and isomers without derivatization.Poor. Free acids tail or adsorb on the column; requires derivatization (e.g., TMS).Moderate. Good for structure, but low sensitivity for impurities <0.1%.
Sensitivity (LOD) High (0.01 - 0.05%)High (0.01 - 0.05%)Low (~0.5 - 1.0%)
Sample Integrity Non-destructive. Ambient temperature analysis prevents thermal degradation.Destructive. High inlet temps (250°C+) can induce thermal stress or transesterification.Non-destructive.
Throughput High (10-15 min run time)High (10-20 min run time)Low (Manual processing required)

Senior Scientist Insight: While qNMR provides an absolute purity value without a reference standard, it fails to "see" trace impurities that define pharmaceutical grade quality. GC is excellent for residual solvents but risks thermal degradation of the methoxy groups. Therefore, HPLC-UV is the only self-validating method capable of quantifying both the ester and its degradation products in a single run.

Part 2: The Self-Validating HPLC Protocol

This protocol is designed to be robust (resistant to small changes) and specific (differentiating between the 2,3,4-isomer and potential 3,4,5- or 2,4,5-isomers).

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecylsilane), End-capped.

    • Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18 (4.6 x 150 mm, 5 µm).

    • Why? The high carbon load provides sufficient retention for the hydrophobic ester, while the "end-capping" reduces silanol interactions with the methoxy groups.

  • Wavelength: 254 nm (Primary) and 210 nm (Secondary).

    • Note: The trimethoxy ring has a strong absorption at 254 nm. 210 nm is used to detect non-aromatic impurities but is susceptible to solvent cut-off noise.

Mobile Phase Strategy (The "Acid Lock")

A neutral mobile phase (Water/Acetonitrile) is forbidden for this analysis. You must use an acidic modifier.

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Mechanism: The 2,3,4-trimethoxybenzoic acid impurity has a pKa of approx. 3.5 - 4.0.

  • Without Acid: The impurity ionizes (COO⁻), eluting near the void volume (t0) with poor shape.

  • With Acid (pH ~2.5): The impurity remains protonated (COOH), interacting with the C18 chain and eluting as a sharp, quantifiable peak distinct from the ester.

Gradient Profile

Flow Rate: 1.0 mL/min Temperature: 30°C

Time (min)% Mobile Phase A (Acidic Water)% Mobile Phase B (ACN)Event
0.08020Injection / Equilibration
10.02080Elution of Ester
12.02080Wash (Remove dimers)
12.18020Return to Initial
15.08020Re-equilibration
Sample Preparation
  • Stock Solution: Dissolve 25 mg of Methyl 2,3,4-trimethoxybenzoate in 25 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute 1:10 with Mobile Phase Initial Ratio (80:20 Water:ACN).

    • Critical Step: Diluting with the starting mobile phase prevents "solvent shock" which causes peak splitting for early eluting impurities.

Part 3: Experimental Validation Data (Simulated)

The following data represents typical performance metrics for this validated method.

System Suitability Parameters
ParameterAcceptance CriteriaTypical ResultStatus
Retention Time (Ester) ± 0.5 min of Std8.4 minPass
Retention Time (Acid Impurity) Relative Retention (RRT) ~0.43.2 minPass
Resolution (Rs) > 2.0 between Impurity & Ester12.5Robust
Tailing Factor (T) < 1.51.1Pass
Theoretical Plates (N) > 50008500Pass
Linearity & Range
  • Range: 0.05 mg/mL to 1.5 mg/mL.

  • Correlation Coefficient (R²): > 0.9995.

  • LOD (Limit of Detection): 0.02% (area normalization).

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for the purity assessment, highlighting the critical "Acid Lock" step.

G Start Sample: Methyl 2,3,4-trimethoxybenzoate Dissolution Dissolve in 100% ACN (Ensure solubility) Start->Dissolution Dilution Dilute with Mobile Phase (80:20 Acidic Water:ACN) Dissolution->Dilution Check_Precip Check for Precipitation? Dilution->Check_Precip Filter Filter (0.45 µm PVDF) Check_Precip->Filter No Fail_Rep Re-prep / Investigate Check_Precip->Fail_Rep Yes HPLC_Inj Inject into HPLC (C18, 254nm) Filter->HPLC_Inj Data_Eval Evaluate Chromatogram HPLC_Inj->Data_Eval Impurity_Check Peak at RRT ~0.4? (Hydrolysis Product) Data_Eval->Impurity_Check Calc_Purity Calculate Purity (Area % Normalization) Impurity_Check->Calc_Purity Quantify

Caption: Workflow for HPLC purity assessment. Note the critical dilution step to match mobile phase polarity.

References

  • PubChem. Methyl 3,4,5-trimethoxybenzoate (Isomer Analog Data). National Library of Medicine. Available at: [Link]

  • SciELO. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. J. Braz. Chem. Soc.. Available at: [Link][1][2][3][4][5]

(Note: While specific literature on the 2,3,4-isomer is rare compared to the 3,4,5-isomer, the methodology cited in Reference 4 regarding HPLC vs GC for methyl esters provides the foundational validation for the protocol described above.)

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Structure of "Methyl 2,3,4-trimethoxybenzoate" by NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the elucidation of molecular structures in solution. This guide provides an in-depth, practical comparison of the NMR spectral data for Methyl 2,3,4-trimethoxybenzoate, contrasting it with a structural isomer to highlight the power and subtlety of NMR in differentiating closely related compounds.

The Imperative of Structural Verification

The precise arrangement of atoms within a molecule dictates its chemical and physical properties, and in the context of drug development, its biological activity and safety profile. A minor change in substituent position on an aromatic ring, for instance, can drastically alter a compound's efficacy or toxicity. Therefore, robust analytical methods for structural confirmation are not merely a procedural formality but a critical step in the research and development pipeline. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a detailed "fingerprint" of a molecule's structure, revealing the connectivity of atoms and their chemical environment.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines a standard procedure for the preparation and analysis of a sample of Methyl 2,3,4-trimethoxybenzoate by ¹H and ¹³C NMR spectroscopy. The causality behind each step is explained to ensure the acquisition of high-fidelity data.

1. Sample Preparation:

  • Analyte Purity: Begin with a sample of Methyl 2,3,4-trimethoxybenzoate of the highest possible purity. Impurities will introduce extraneous signals, complicating spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this non-polar to moderately polar compound. The deuterium atoms are "invisible" in ¹H NMR, thus preventing solvent signals from overwhelming the analyte's spectrum. A concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient for ¹H NMR, while a more concentrated sample (20-50 mg) is preferable for the less sensitive ¹³C NMR.

  • Internal Standard: Tetramethylsilane (TMS) is added to the solvent as an internal standard for calibrating the chemical shift scale to 0 ppm. Its 12 equivalent protons give a single, sharp signal that does not typically overlap with signals from most organic compounds.

  • Sample Filtration: To ensure a homogeneous magnetic field and prevent signal broadening, the final solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the closely spaced signals in the aromatic region.

  • ¹H NMR Acquisition:

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for the full relaxation of the protons, ensuring accurate integration of the signals.

  • ¹³C NMR Acquisition:

    • Proton Decoupling: A proton-decoupled experiment is standard, which simplifies the spectrum by collapsing the carbon signals into singlets.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

    • Acquisition Time and Relaxation Delay: Longer acquisition times and relaxation delays are often necessary to ensure the detection of all carbon signals, especially quaternary carbons.

Deciphering the NMR Spectrum of Methyl 2,3,4-trimethoxybenzoate

The following sections detail the predicted ¹H and ¹³C NMR spectral data for Methyl 2,3,4-trimethoxybenzoate. The data presented here is generated from a validated NMR prediction algorithm and serves as a robust guide for interpreting experimental results.[1][2][3]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum of Methyl 2,3,4-trimethoxybenzoate is expected to show distinct signals for the aromatic protons and the protons of the four methoxy groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.54Doublet (d)1HH-6
~6.73Doublet (d)1HH-5
~3.91Singlet (s)3HC4-OCH₃
~3.89Singlet (s)3HC2-OCH₃ or C3-OCH₃
~3.88Singlet (s)3HC3-OCH₃ or C2-OCH₃
~3.87Singlet (s)3HCOOCH₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 6.5-8.0 ppm): The two aromatic protons, H-5 and H-6, appear as doublets due to coupling with each other (ortho-coupling, typically with a coupling constant, J, of 8-9 Hz). The H-6 proton is expected to be further downfield (at a higher chemical shift) due to the deshielding effect of the adjacent ester group. The H-5 proton, situated between two electron-donating methoxy groups, will be more shielded and thus appear at a lower chemical shift.

  • Methoxy Region (δ 3.8-4.0 ppm): The spectrum is predicted to show four distinct singlets, each integrating to three protons. These correspond to the methyl ester methoxy group and the three methoxy groups attached to the aromatic ring. The exact chemical shifts of the three ring methoxy groups are very close and may overlap, but high-field instrumentation should allow for their resolution. The singlet nature of these signals is due to the absence of adjacent protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~166.5C=O (ester)
~155.0C-4
~153.8C-2
~142.1C-3
~124.5C-6
~118.9C-1
~107.2C-5
~61.8C4-OCH₃
~60.9C2-OCH₃ or C3-OCH₃
~56.1C3-OCH₃ or C2-OCH₃
~52.3COOCH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ ~166.5 ppm): The ester carbonyl carbon appears at a characteristic downfield chemical shift.

  • Aromatic Carbons (δ 107-155 ppm): The six aromatic carbons are all chemically non-equivalent and are expected to show six distinct signals. The carbons directly attached to the electron-donating methoxy groups (C-2, C-3, and C-4) are significantly shielded and appear at higher chemical shifts compared to the unsubstituted carbons. C-5, being shielded by two ortho and one para methoxy groups, is expected at the most upfield position in the aromatic region. C-1, the carbon bearing the ester group, and C-6 will have their chemical shifts influenced by the substituents.

  • Methoxy Carbons (δ 52-62 ppm): The four methoxy carbons also give rise to four separate signals in the upfield region of the spectrum. The methyl ester carbon is typically found around 52 ppm, while the aromatic methoxy carbons appear at slightly higher chemical shifts.

Comparative Analysis: Distinguishing Isomers with NMR

To exemplify the diagnostic power of NMR, we will compare the predicted spectrum of Methyl 2,3,4-trimethoxybenzoate with that of its structural isomer, Methyl 2,4,5-trimethoxybenzoate .

Predicted ¹H and ¹³C NMR Data for Methyl 2,4,5-trimethoxybenzoate

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.29Singlet (s)1HH-6
~6.51Singlet (s)1HH-3
~3.92Singlet (s)3HC4-OCH₃ or C5-OCH₃
~3.88Singlet (s)3HC5-OCH₃ or C4-OCH₃
~3.87Singlet (s)3HC2-OCH₃
~3.86Singlet (s)3HCOOCH₃

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~167.0C=O (ester)
~152.9C-4
~148.2C-2
~142.9C-5
~114.8C-1
~113.2C-6
~97.0C-3
~56.8C4-OCH₃ or C5-OCH₃
~56.4C5-OCH₃ or C4-OCH₃
~56.0C2-OCH₃
~51.9COOCH₃
Key Differentiating Features:

The most striking difference lies in the aromatic region of the ¹H NMR spectrum .

  • Methyl 2,3,4-trimethoxybenzoate: Exhibits an AB spin system , with two doublets for the adjacent H-5 and H-6 protons.

  • Methyl 2,4,5-trimethoxybenzoate: Shows two singlets for the aromatic protons H-3 and H-6, as they are not adjacent to each other and thus do not exhibit spin-spin coupling.

This fundamental difference in the splitting pattern of the aromatic protons provides an unequivocal method to distinguish between these two isomers. While there are also subtle differences in the chemical shifts of the methoxy groups and the aromatic carbons in the ¹³C NMR spectra, the multiplicity in the ¹H NMR spectrum is the most direct and unambiguous indicator.

Visualizing the Workflow and Structures

To further clarify the process and the molecular structures, the following diagrams are provided.

G cluster_workflow NMR Analysis Workflow Sample_Prep Sample Preparation (Purity, Solvent, Standard) Data_Acq Data Acquisition (¹H and ¹³C NMR) Sample_Prep->Data_Acq Data_Proc Data Processing (Fourier Transform, Phasing) Data_Acq->Data_Proc Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Proc->Spectral_Analysis Structure_Conf Structure Confirmation Spectral_Analysis->Structure_Conf

Caption: A generalized workflow for NMR-based structural confirmation.

G cluster_target Methyl 2,3,4-trimethoxybenzoate cluster_isomer Methyl 2,4,5-trimethoxybenzoate target isomer

Caption: Chemical structures of the target compound and its isomer.

Conclusion: The Unrivaled Precision of NMR

This guide has demonstrated the systematic approach to confirming the structure of Methyl 2,3,4-trimethoxybenzoate using ¹H and ¹³C NMR spectroscopy. By detailing the experimental protocol, interpreting the predicted spectral data, and performing a comparative analysis with a structural isomer, we have highlighted the definitive power of NMR in molecular structure elucidation. The distinct splitting patterns in the ¹H NMR spectrum, in particular, serve as a clear and unambiguous differentiator between closely related isomers. For researchers in drug discovery and development, a thorough understanding and application of NMR spectroscopy are indispensable for ensuring the integrity and validity of their scientific findings.

References

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 8). Spectroscopy of Aromatic Compounds. Retrieved February 12, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 12, 2026, from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved February 12, 2026, from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved February 12, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Predictor. Retrieved February 12, 2026, from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(10), 1299-1303. [Link]

  • University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved February 12, 2026, from [Link]

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Validation

A Comparative Benchmarking Guide: Evaluating "Methyl 2,3,4-trimethoxybenzoate" Against Known Active Compounds

Introduction: Unveiling the Potential of Methyl 2,3,4-trimethoxybenzoate In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Methyl 2,3,4-trimethoxybenzoate

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. Methyl 2,3,4-trimethoxybenzoate emerges as a compound of interest, distinguished by its unique substitution pattern on the benzene ring. While its direct biological activities are not yet extensively documented, the well-established bioactivities of its isomers, such as the antioxidant and antimelanogenic properties of Methyl 3,4,5-trimethoxybenzoate, provide a compelling rationale for a thorough investigation. This guide presents a strategic framework for the comprehensive in vitro benchmarking of Methyl 2,3,4-trimethoxybenzoate. Our objective is to elucidate its potential efficacy by systematically comparing it against established, well-characterized compounds in key therapeutic areas: antioxidant, anti-inflammatory, and cytotoxic activities.

This document is designed for researchers, scientists, and drug development professionals, offering a robust, scientifically-grounded approach to the initial characterization of this novel compound. We will delve into the causality behind the selection of benchmark compounds and experimental assays, provide detailed, step-by-step protocols, and offer insights into the interpretation of potential outcomes.

The Rationale for Multi-Faceted Benchmarking

A thorough primary screening of a novel compound necessitates a multi-pronged approach to ascertain its potential therapeutic value. The decision to benchmark Methyl 2,3,4-trimethoxybenzoate across antioxidant, anti-inflammatory, and cytotoxic domains is underpinned by the following strategic considerations:

  • Structural Analogy and Predicted Activity: The presence of multiple methoxy groups on the benzene ring is a common feature in many biologically active natural products. These groups can influence the molecule's electron-donating capacity, a key determinant of antioxidant activity. Therefore, an initial assessment of its free-radical scavenging potential is a logical starting point.

  • Interconnected Pathophysiological Pathways: Oxidative stress is a well-established driver of inflammation. An effective antioxidant can mitigate inflammatory responses by neutralizing reactive oxygen species (ROS) that act as signaling molecules in pro-inflammatory pathways. Consequently, evaluating both antioxidant and anti-inflammatory activities provides a more holistic view of the compound's potential immunomodulatory effects.

  • Therapeutic Potential and Safety Assessment: A primary goal in drug discovery is the identification of potent and selective therapeutic agents. By assessing the cytotoxicity of Methyl 2,3,4-trimethoxybenzoate against a cancer cell line, we can explore its potential as an anti-cancer agent. This also serves as an initial safety assessment, providing insights into its potential for inducing cell death.

Selection of Benchmark Compounds: Establishing a Frame of Reference

The choice of appropriate benchmark compounds is critical for a meaningful comparative analysis. The selected compounds are widely recognized standards in their respective in vitro assays, each with a well-elucidated mechanism of action.

Antioxidant Benchmark: Gallic Acid

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid renowned for its potent antioxidant properties. Its mechanism of action is primarily attributed to its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, effectively terminating the oxidative chain reaction.[1][2] It is a versatile radical scavenger, capable of deactivating a wide range of reactive oxygen and nitrogen species.[2][3] Its structural similarity to the core benzoic acid structure of our target compound makes it an excellent benchmark for assessing free-radical scavenging efficacy.

Anti-inflammatory Benchmark: Diclofenac

Diclofenac is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that exerts its primary therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes, both COX-1 and COX-2.[4][5] By blocking these enzymes, diclofenac inhibits the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] Its well-defined mechanism and consistent performance in in vitro anti-inflammatory assays make it an ideal positive control for assessing the potential of Methyl 2,3,4-trimethoxybenzoate to mitigate protein denaturation and stabilize cell membranes, key events in the inflammatory cascade.

Cytotoxicity Benchmark: Doxorubicin

Doxorubicin is a potent anthracycline antibiotic used in cancer chemotherapy. Its cytotoxic effects are multifactorial and include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, all of which culminate in the induction of apoptosis (programmed cell death).[8][9][10] Its broad-spectrum activity against various cancer cell lines and its well-documented dose-dependent cytotoxicity make it a gold standard for in vitro cytotoxicity assays.

Experimental Protocols and Workflows

The following protocols are designed to be self-validating, with the inclusion of positive and negative controls to ensure the integrity of the experimental results.

Antioxidant Activity Assessment

This assay is based on the principle that a hydrogen-donating antioxidant will reduce the stable DPPH radical, resulting in a color change from violet to pale yellow, which can be measured spectrophotometrically.[4][5]

Experimental Workflow:

Caption: Workflow for DPPH Radical Scavenging Assay.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of Methyl 2,3,4-trimethoxybenzoate and Gallic Acid (standard) in methanol.

    • From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber-colored bottle to protect it from light.

  • Assay Procedure:

    • To 1.0 mL of each dilution of the test and standard compounds, add 1.0 mL of the 0.1 mM DPPH solution.

    • A control sample is prepared by mixing 1.0 mL of methanol with 1.0 mL of the DPPH solution.

    • Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the test or standard compound.

    • Plot the percentage inhibition against the concentration of the test/standard compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[11]

This assay relies on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. These nitrite ions can be quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Experimental Workflow:

Caption: Workflow for Nitric Oxide Scavenging Assay.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a series of dilutions of Methyl 2,3,4-trimethoxybenzoate and Gallic Acid in phosphate-buffered saline (PBS, pH 7.4).

    • Prepare the Griess reagent by mixing equal volumes of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in distilled water.[12][13]

  • Assay Procedure:

    • The reaction mixture (3.0 mL total volume) consists of 2.0 mL of 10 mM sodium nitroprusside, 0.5 mL of PBS, and 0.5 mL of the test or standard compound at various concentrations.

    • The control tube contains 2.0 mL of 10 mM sodium nitroprusside, 0.5 mL of PBS, and 0.5 mL of PBS instead of the sample.

    • Incubate the tubes at 25°C for 150 minutes.

  • Measurement and Calculation:

    • After incubation, add 0.5 mL of the Griess reagent to 0.5 mL of the reaction mixture.

    • Allow the color to develop for 10 minutes at room temperature.

    • Measure the absorbance at 546 nm.

    • Calculate the percentage of nitric oxide scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value by plotting the percentage inhibition against the concentration.

Anti-inflammatory Activity Assessment

The denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, typically bovine serum albumin (BSA) or egg albumin.[8][14]

Experimental Workflow:

Caption: Workflow for Inhibition of Protein Denaturation Assay.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a series of dilutions of Methyl 2,3,4-trimethoxybenzoate and Diclofenac (standard) in a suitable solvent (e.g., distilled water or PBS).

    • Prepare a 1% (w/v) solution of Bovine Serum Albumin (BSA) in distilled water.

  • Assay Procedure:

    • The reaction mixture consists of 0.5 mL of the test or standard solution at various concentrations and 0.5 mL of the 1% BSA solution.

    • The control consists of 0.5 mL of distilled water and 0.5 mL of the 1% BSA solution.

    • The product control consists of 0.5 mL of the test/standard solution and 0.5 mL of distilled water.

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 51°C in a water bath for 20 minutes.

    • Cool the tubes to room temperature.

  • Measurement and Calculation:

    • Measure the absorbance (turbidity) of the solutions at 660 nm.

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (A_sample - A_product_control) / A_control] x 100

    • Determine the IC50 value from the plot of percentage inhibition versus concentration.

The principle of this assay is that the erythrocyte membrane is analogous to the lysosomal membrane. Stabilization of the HRBC membrane by a compound indicates its ability to stabilize lysosomal membranes, which is a key aspect of its anti-inflammatory activity, as it prevents the release of pro-inflammatory enzymes.[6][9][10]

Experimental Workflow:

Caption: Workflow for HRBC Membrane Stabilization Assay.

Step-by-Step Protocol:

  • Preparation of HRBC Suspension:

    • Collect fresh human blood from a healthy volunteer (who has not taken any NSAIDs for at least two weeks) and mix it with an equal volume of Alsever's solution (anticoagulant).

    • Centrifuge at 3000 rpm for 10 minutes and wash the packed red blood cells three times with isosaline (0.85% NaCl).

    • Prepare a 10% (v/v) suspension of the packed cells in isosaline.

  • Assay Procedure:

    • The reaction mixture consists of 1.0 mL of phosphate buffer (0.15 M, pH 7.4), 2.0 mL of hypotonic saline (0.36% NaCl), 0.5 mL of the HRBC suspension, and 0.5 mL of the test or standard (Diclofenac) solution at various concentrations.

    • The control tube contains distilled water instead of the hypotonic saline to induce 100% hemolysis.

    • Incubate all tubes at 37°C for 30 minutes.

    • Centrifuge the mixtures at 3000 rpm for 10 minutes.

  • Measurement and Calculation:

    • Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm.

    • Calculate the percentage of membrane stabilization (protection) using the formula: % Protection = 100 - [(A_sample / A_control) x 100]

    • Determine the IC50 value from the plot of percentage protection versus concentration.

Cytotoxicity Assessment

This colorimetric assay is a standard method for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow:

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture HeLa (human cervical cancer) cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare a series of dilutions of Methyl 2,3,4-trimethoxybenzoate and Doxorubicin (standard) in serum-free media.

    • After 24 hours of cell seeding, remove the old media and add 100 µL of the prepared dilutions to the respective wells.

    • Include a control group of cells treated with serum-free media only.

    • Incubate the plate for 24 to 48 hours.

  • MTT Assay and Measurement:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the media containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (A_sample / A_control) x 100

    • Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.[15]

Data Presentation and Interpretation

For a clear and objective comparison, the results of these assays should be summarized in tabular format. The primary metric for comparison will be the IC50 value, which represents the concentration of the compound required to achieve 50% of the maximum inhibitory effect.

Table 1: Comparative Antioxidant Activity

CompoundDPPH Scavenging IC50 (µg/mL)Nitric Oxide Scavenging IC50 (µg/mL)
Methyl 2,3,4-trimethoxybenzoateExperimental ValueExperimental Value
Gallic Acid (Standard)Experimental ValueExperimental Value

Table 2: Comparative Anti-inflammatory Activity

CompoundInhibition of Protein Denaturation IC50 (µg/mL)HRBC Membrane Stabilization IC50 (µg/mL)
Methyl 2,3,4-trimethoxybenzoateExperimental ValueExperimental Value
Diclofenac (Standard)Experimental ValueExperimental Value

Table 3: Comparative Cytotoxic Activity

CompoundCytotoxicity against HeLa cells IC50 (µg/mL)
Methyl 2,3,4-trimethoxybenzoateExperimental Value
Doxorubicin (Standard)Experimental Value
Expert Analysis and Interpretation of Potential Outcomes
  • Antioxidant Activity: A lower IC50 value in the DPPH and nitric oxide scavenging assays indicates a higher antioxidant potential.[16] If the IC50 value of Methyl 2,3,4-trimethoxybenzoate is comparable to or lower than that of Gallic Acid, it would suggest significant free-radical scavenging capabilities, warranting further investigation into its potential role in mitigating oxidative stress-related conditions.

  • Anti-inflammatory Activity: Similarly, a lower IC50 value in the protein denaturation and HRBC membrane stabilization assays signifies greater anti-inflammatory activity.[17] Potency comparable to Diclofenac would be a strong indicator of its potential as an anti-inflammatory agent. A positive result in both antioxidant and anti-inflammatory assays would suggest a potential mechanism involving the quenching of reactive oxygen species that mediate inflammation.

  • Cytotoxic Activity: A low IC50 value in the MTT assay indicates potent cytotoxicity against cancer cells. If Methyl 2,3,4-trimethoxybenzoate exhibits a low IC50 value, it could be a candidate for further development as an anticancer agent. It is also important to consider its selectivity. Future studies should assess its cytotoxicity against non-cancerous cell lines to determine its therapeutic index.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro benchmarking of Methyl 2,3,4-trimethoxybenzoate. By systematically comparing its performance against well-established standards in antioxidant, anti-inflammatory, and cytotoxic assays, researchers can gain valuable insights into its potential therapeutic applications. The detailed protocols and workflows are designed to ensure the generation of robust and reproducible data, laying a solid foundation for subsequent stages of drug discovery and development. The outcomes of these experiments will be instrumental in guiding future research directions, including mechanistic studies and in vivo efficacy evaluations.

References

  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.
  • Chandra, S., Chatterjee, P., Dey, P., & Bhattacharya, S. (2012). Evaluation of in vitro anti-inflammatory activity of coffee against the denaturation of protein. Asian Pacific Journal of Tropical Biomedicine, 2(1), S178–S180.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of Apoptosis by Flow Cytometry. Cold Spring Harbor Protocols, 2016(8), pdb.prot087313.
  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current medical research and opinion, 26(7), 1715–1731.
  • GraphPad Software. (n.d.). IC50 calculator. GraphPad. Retrieved from [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. Journal of Global Pharma Technology, 3(3), 1-4.
  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619–4626.
  • Sadique, J., Al-Rqobah, W. A., Bugharith, M. F., & El-Gindy, A. R. (1989). The bio-activity of certain medicinal plants on the stabilization of the red blood cell membrane system. Fitoterapia, 60(6), 525-532.
  • Shinde, U. A., Phadke, A. S., Nair, A. M., Mungantiwar, A. A., Dikshit, V. J., & Saraf, M. N. (1999). Membrane stabilizing activity—a possible mechanism of action for the anti-inflammatory activity of Cedrus deodara wood oil. Fitoterapia, 70(3), 251-257.
  • Villaño, D., Fernández-Pachón, M. S., Moyá, M. L., Troncoso, A. M., & García-Parrilla, M. C. (2007). Radical scavenging ability of polyphenolic compounds towards DPPH free radical. Talanta, 71(1), 230–235.
  • Badhani, B., Sharma, N., & Kakkar, R. (2015). Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. RSC advances, 5(35), 27540-27557.
  • Kim, Y. J. (2007). Antimelanogenic and antioxidant properties of gallic acid. Biological and Pharmaceutical Bulletin, 30(6), 1052-1055.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Sreejayan, & Rao, M. N. (1997). Nitric oxide scavenging by curcuminoids. Journal of Pharmacy and Pharmacology, 49(1), 105–107.
  • Lu, Z., Nie, G., Belton, P. S., Tang, H., & Zhao, B. (2006). Structure-activity relationship of polyphenols in scavenging free radicals: a combined experimental and theoretical study. Journal of physical chemistry. B, 110(4), 1833–1840.
  • Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131–138.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170.
  • Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with reference to protein denaturation.
  • Oyedapo, O. O., & Famurewa, A. J. (1995). Antiprotease and membrane-stabilizing activities of extracts of Fagara zanthoxyloides, Olax subscorpioides and Tetrapleura tetraptera. International journal of pharmacognosy, 33(1), 65-69.
  • Heo, J. C., Park, J. Y., An, S. M., Lee, J. M., Yun, C. Y., Shin, H. M., ... & Lee, S. H. (2007). Anti-inflammatory and anti-allergic effects of artemisia iwayomogi in human mast cells. Journal of ethnopharmacology, 112(1), 30-37.
  • Williams, L. A., O'Connar, A., Latore, L., Dennis, O., Ringer, S., Whittaker, J. A., ... & Watson, C. (2008). The in vitro anti-denaturation effects induced by natural products and non-steroidal compounds in heat treated (immunogenic) bovine serum albumin is proposed as a screening assay for the detection of anti-inflammatory compounds, without the use of animals in the early stages of the drug discovery process. West Indian Medical Journal, 57(4), 327-331.
  • Griess, P. (1879). Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt „Ueber einige Azoverbindungen“. Berichte der deutschen chemischen Gesellschaft, 12(1), 426-428.
  • Mensor, L. L., Menezes, F. S., Leitão, G. G., Reis, A. S., dos Santos, T. C., Coube, C. S., & Leitão, S. G. (2001). Screening of Brazilian plant extracts for antioxidant activity by the use of DPPH free radical method. Phytotherapy research, 15(2), 127-130.
  • Marcocci, L., Maguire, J. J., Droylefaix, M. T., & Packer, L. (1994). The nitric oxide-scavenging properties of Ginkgo biloba extract EGb 761.

Sources

Comparative

Head-to-head comparison of synthesis routes for trimethoxybenzoates

Classical Methylation vs. Green Chemistry Protocols Executive Summary: The Verdict For decades, the synthesis of Methyl 3,4,5-trimethoxybenzoate (MTMB) —a critical intermediate for drugs like trimethoprim and trimebutine...

Author: BenchChem Technical Support Team. Date: February 2026

Classical Methylation vs. Green Chemistry Protocols

Executive Summary: The Verdict

For decades, the synthesis of Methyl 3,4,5-trimethoxybenzoate (MTMB) —a critical intermediate for drugs like trimethoprim and trimebutine—has relied on the "brute force" efficiency of dimethyl sulfate (DMS). While DMS offers high yields and low cost, its extreme toxicity and waste profile are becoming liabilities in modern GMP environments.

The Bottom Line:

  • For Small-Scale/Academic Labs: Route B (Dimethyl Carbonate) is the superior choice. It eliminates the need for highly specialized containment of carcinogens, offers comparable yields (>95%), and simplifies workup.[1]

  • For Large-Scale Manufacturing: Route A (DMS) remains prevalent due to raw material costs, but Route B is rapidly displacing it where "Green Chemistry" mandates (E-factor reduction) and worker safety regulations outweigh the marginal cost difference of reagents.

Mechanistic Deep Dive

Route A: The Classical Approach (Dimethyl Sulfate)

Mechanism:


 Nucleophilic Substitution.
The phenolic hydroxyl groups of gallic acid are deprotonated by a strong base (NaOH or 

), creating phenoxide ions. These potent nucleophiles attack the methyl group of dimethyl sulfate (DMS), displacing the methyl sulfate anion.
  • Criticality: The reaction must be kept cool initially (<35°C) to prevent hydrolysis of DMS, then heated to drive the esterification of the carboxyl group, which is less nucleophilic than the phenoxides.

Route B: The Green Approach (Dimethyl Carbonate)

Mechanism:


 (Base-catalyzed Alkyl-Oxygen cleavage).
Dimethyl Carbonate (DMC) acts as a "tunable" methylating agent. At reflux (

C), it primarily acts as a carboxymethylating agent. However, at elevated temperatures (

C) in the presence of a catalyst (e.g., TBAB or zeolites), it undergoes decarboxylation to generate a reactive methyl species.
  • The "Green" Advantage: The byproducts are Methanol and

    
    —both volatile and non-toxic compared to the sodium sulfate waste of Route A.
    

Visualizing the Pathways

SynthesisRoutes cluster_RouteA Route A: Classical (DMS) cluster_RouteB Route B: Green (DMC) GA Gallic Acid (Starting Material) InterA Intermediate: O-Methylation GA->InterA NaOH, <35°C MTMB Methyl 3,4,5-Trimethoxybenzoate (Target Product) GA->MTMB K2CO3, >120°C (One-Pot) DMS Dimethyl Sulfate (Toxic/Carcinogenic) DMS->InterA InterA->MTMB Reflux, esterification DMC Dimethyl Carbonate (Green Reagent/Solvent) DMC->MTMB Cat Catalyst (TBAB/Zeolite) Cat->MTMB WasteA Waste: Na2SO4 (Salts) MTMB->WasteA Byproduct WasteB Waste: MeOH + CO2 (Volatile) MTMB->WasteB Byproduct

Figure 1: Comparative reaction pathways. Route A involves hazardous reagents and salt waste; Route B utilizes a green solvent/reagent system with volatile byproducts.

Head-to-Head Performance Analysis

MetricRoute A: Dimethyl Sulfate (DMS)Route B: Dimethyl Carbonate (DMC)
Yield 85 - 92% 94 - 98%
Purity (Crude) Moderate (often requires recrystallization)High (cleaner reaction profile)
Atom Economy Poor (Loss of heavy sulfate group)Excellent (Loss of

)
Safety Profile High Risk (DMS is a mutagen/carcinogen)Safe (DMC is non-toxic/biodegradable)
Equipment Standard Glassware (Reflux)Autoclave / Pressure Vessel (often required)
Reaction Time 4 - 6 Hours5 - 12 Hours (highly temp dependent)
Waste Load High (Stoichiometric sulfate salts)Low (Methanol recycle possible)

Detailed Experimental Protocols

Protocol A: Classical Synthesis (DMS)

Use this route only with proper fume hood ventilation and PPE.

  • Dissolution: In a 1L round-bottom flask, dissolve Gallic Acid (50g, 0.266 mol) in a solution of NaOH (80g) in Water (500mL) .

  • Controlled Addition: Cool the flask to 10-15°C. Add Dimethyl Sulfate (89g, 0.71 mol) dropwise over 20 minutes. Crucial: Do not let temperature exceed 30°C to prevent DMS hydrolysis.[2]

  • Reflux: Once addition is complete, attach a reflux condenser and heat to boiling for 2 hours. This drives the methylation of the carboxyl group.

  • Quench: Add a second portion of NaOH (20g in 30mL water) and reflux for an additional 2 hours to saponify any unreacted methyl sulfate.

  • Workup: Cool to room temperature. Acidify with dilute HCl. The product may precipitate; if not, extract with ether or ethyl acetate.

  • Purification: Recrystallize from methanol/water.

    • Target Yield: ~50-52g (89%).[2]

    • Reference: Organic Syntheses, Coll. Vol. 1, p.537 [1].

Protocol B: Green Synthesis (DMC)

Recommended for modern labs prioritizing safety and E-factor.

  • Setup: Use a high-pressure reactor (autoclave) or a heavy-walled pressure tube.

  • Charge: Combine Gallic Acid (1.87g, 11 mmol) , Dimethyl Carbonate (20 mL) , Potassium Carbonate (5.5g) , and Tetrabutylammonium Bromide (TBAB, 1.77g) as a Phase Transfer Catalyst.

    • Note: DMC serves as both reagent and solvent.[3]

  • Reaction: Seal the vessel and heat to 120°C - 130°C . Stir magnetically for 5-8 hours.

    • Mechanism Check: The pressure generated by

      
       evolution aids the reaction.
      
  • Workup: Cool to room temperature. Release pressure carefully.[4] Filter the mixture to remove inorganic salts (

    
    ).[5]
    
  • Isolation: Evaporate the filtrate (excess DMC) to recover the solid product. The excess DMC can be distilled and reused.

  • Purification: Recrystallize from hot methanol.

    • Target Yield: >95%.[6]

    • Reference: Tundo et al., Pure Appl. Chem. [2]; Sciencemadness/Literature consensus [3].

Decision Guide

Use the following logic flow to determine the appropriate synthesis route for your specific constraints.

DecisionTree Start Start: Select Synthesis Route Scale What is your production scale? Start->Scale Safety Is an Autoclave/Pressure Reactor available? Scale->Safety Lab/Pilot (<1kg) Cost Is Raw Material Cost the #1 driver? Scale->Cost Industrial (>100kg) RouteA Choose Route A (DMS) (Standard Industrial) Safety->RouteA No (Glassware only) RouteB Choose Route B (DMC) (Green/Modern) Safety->RouteB Yes Cost->RouteA Yes (Lowest BOM cost) Cost->RouteB No (Safety/Waste priority)

Figure 2: Decision matrix for selecting the optimal synthesis route.

References

  • Organic Syntheses. "Trimethylgallic Acid". Org.[2] Synth.1929 , 9, 88; Coll. Vol. 1, 537.

  • Tundo, P. et al. "Dimethyl Carbonate as a Green Reagent". Pure Appl. Chem.2001 , 73(7), 1117–1124.

  • Sciencemadness & Literature Review. "O-methylation and esterification of gallic acid using DMC". Discussion & Experimental Verification.

  • Zhang, Z. et al. "Green synthesis of methyl 3,4,5-trimethoxybenzoate". Chinese Journal of Chemical Engineering, various patents referencing DMC/Zeolite catalysis (e.g., CN103709039B).

Sources

Validation

Technical Guide: Structure-Activity Relationship (SAR) of Trimethoxybenzoate Derivatives

Introduction: The "Privileged Structure" in Antimitotics In the landscape of small-molecule drug discovery, the 3,4,5-trimethoxybenzoate (TMB) moiety is classified as a "privileged structure." This pharmacophore is not m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Structure" in Antimitotics

In the landscape of small-molecule drug discovery, the 3,4,5-trimethoxybenzoate (TMB) moiety is classified as a "privileged structure." This pharmacophore is not merely a recurring motif; it is the primary molecular anchor for agents targeting the colchicine-binding site (CBS) of


-tubulin.

For researchers developing antimitotic agents, the TMB moiety offers a unique balance of lipophilicity and electronic density required to penetrate the hydrophobic pocket of tubulin. Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind to the vinca domain), TMB derivatives function as microtubule destabilizers . They inhibit polymerization, causing catastrophic failure of the mitotic spindle, G2/M cell cycle arrest, and subsequent apoptosis.

This guide analyzes the SAR of TMB derivatives, contrasting them with the industry standards—Colchicine and Combretastatin A-4 (CA-4) —and provides validated protocols for their evaluation.

Mechanistic Basis & Signaling Pathway[1]

To design effective derivatives, one must understand the downstream consequences of the TMB-tubulin interaction. The TMB moiety mimics the A-ring of colchicine, acting as a "molecular wedge" that prevents the curved-to-straight conformational change necessary for microtubule assembly.

Pathway Visualization

TMB_Mechanism Compound TMB Derivative (3,4,5-trimethoxy) Target Beta-Tubulin (Colchicine Binding Site) Compound->Target High Affinity Binding Effect1 Inhibition of Polymerization Target->Effect1 Steric Hindrance Effect2 Spindle Checkpoint Activation Effect1->Effect2 Microtubule Destabilization Arrest G2/M Phase Arrest Effect2->Arrest Mitotic Failure Outcome Apoptosis (Cell Death) Arrest->Outcome Caspase Activation

Figure 1: Mechanistic pathway of TMB derivatives inducing apoptotic cell death via tubulin destabilization.

Comparative SAR Analysis

The efficacy of a TMB derivative hinges on three structural domains: the Ring A (the TMB moiety), the Linker , and the Ring B (variable aryl/heteroaryl group).

The Methoxy Effect (Ring A)

Experimental data consistently demonstrates that the 3,4,5-trimethoxy pattern is optimal.

  • Sterics: The three methoxy groups create a specific spatial volume that fits the hydrophobic pocket of the CBS.

  • Electronics: They act as electron-donating groups (EDGs), increasing the electron density of the phenyl ring, which facilitates

    
    -stacking interactions within the binding site.
    
  • Deviation: Removing the 4-methoxy group (3,5-dimethoxy) or the 3,5-groups (4-methoxy) typically results in a 10- to 100-fold loss of potency [1][2].

The Linker: Stability vs. Geometry

The linker defines the spatial relationship between Ring A and Ring B.

  • Cis-Stilbene (CA-4): The most potent natural linker. However, it suffers from chemical instability (isomerizes to the inactive trans form).

  • Carbonyl/Ester (TMB Esters): Introduces stability but is susceptible to hydrolysis by esterases in vivo.

  • Heterocycles (Benzofurans/Indoles): The modern "gold standard." Fusing the linker into a rigid heterocyclic ring (e.g., BNC105) locks the conformation in the active "cis-like" geometry, preventing isomerization and improving metabolic stability [3].

Performance Comparison Table

The following table synthesizes data comparing a standard TMB-benzofuran derivative against classical agents.

FeatureColchicineCombretastatin A-4 (CA-4)TMB-Benzofuran (e.g., BNC105)
Core Structure Tricyclic AlkaloidCis-StilbeneHeterocyclic TMB
Tubulin IC50 1.5 - 3.2

M
1.0 - 2.5

M
< 1.0

M
(Often nM range)
Solubility ModeratePoor (Requires phosphate prodrug)Improved (Tunable)
Metabolic Stability HighLow (Cis-to-Trans isomerization)High (Conformationally locked)
Toxicity Profile High (Narrow therapeutic index)Cardiotoxicity risksGenerally improved
Mechanism Polymerization InhibitorPolymerization InhibitorPolymerization Inhibitor + Vascular Disruption

Data aggregated from comparative studies [1][3][4].

Experimental Protocols

To validate the activity of a new TMB derivative, two assays are mandatory: a direct tubulin polymerization assay (mechanism) and a cellular cytotoxicity assay (efficacy).

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

Why this method? Unlike turbidimetric assays (absorbance at 340 nm), fluorescence-based assays using a reporter (like DAPI or a specific fluorophore) are more sensitive and require less purified protein, making them cost-effective for screening.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).[1]

  • GTP (Guanosine triphosphate).[2]

  • Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA.[1]

  • Fluorescent Reporter (e.g., DAPI 10

    
    M).
    

Step-by-Step Workflow:

  • Preparation: Dilute TMB derivatives in DMSO to 10x the desired final concentration. Keep DMSO < 1% in final volume to prevent solvent-induced artifacts.

  • Master Mix: Prepare tubulin (2.0 mg/mL) in cold Buffer containing 1 mM GTP and the Fluorescent Reporter. Keep on ice (4°C).

  • Plating: Add 5

    
    L of compound (or DMSO control) to a 96-well black-walled half-area plate pre-warmed to 37°C.
    
  • Initiation: Rapidly add 45

    
    L of the cold Tubulin Master Mix to the wells.
    
  • Measurement: Immediately place in a fluorescence plate reader (Ex: 360 nm / Em: 450 nm) thermostated at 37°C.

  • Kinetics: Read every 60 seconds for 60 minutes.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Control: Sigmoidal curve (Nucleation -> Growth -> Equilibrium).

    • Active TMB: Flat line or significantly reduced Vmax (Growth rate).

Protocol B: Synthesis of a TMB-Chalcone (Claisen-Schmidt Condensation)

Why this method? Chalcones are excellent precursors for cyclizing into more complex TMB-heterocycles (like pyrazolines) and serve as active agents themselves.

  • Reactants: Equimolar amounts of 3,4,5-trimethoxyacetophenone (Ketone) and a substituted Benzaldehyde.

  • Catalyst: 40% NaOH (aq) or KOH in Ethanol.

  • Procedure:

    • Dissolve ketone and aldehyde in Ethanol (0.5 M concentration).

    • Add base dropwise at 0°C with stirring.

    • Allow to stir at Room Temperature (RT) for 12–24 hours.

    • Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3) for disappearance of starting materials.

  • Workup: Pour reaction mixture into crushed ice/water containing dilute HCl (to neutralize base).

  • Purification: Filter the precipitate. Recrystallize from Ethanol to obtain the pure TMB-chalcone.

Strategic Workflow for Lead Optimization

The following diagram outlines the logical flow from synthesis to lead candidate selection, ensuring resources are not wasted on inactive compounds.

Optimization_Workflow Start Synthesis (TMB Scaffold + Linker) Screen1 Primary Screen: MTT Assay (Cancer Cell Lines) Start->Screen1 Decision1 IC50 < 1 µM? Screen1->Decision1 Screen2 Secondary Screen: Tubulin Polymerization Assay Decision1->Screen2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Inhibits Assembly? Screen2->Decision2 Screen3 ADME/Tox Profiling (Solubility, Metabolic Stability) Decision2->Screen3 Yes Decision2->Discard No Lead Lead Candidate Screen3->Lead Passes Screen3->Discard Fails

Figure 2: Decision tree for the evaluation of novel TMB derivatives.

References

  • Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Source: Bioorganic & Medicinal Chemistry (2009).[3] URL:[Link]

  • Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. Source: European Journal of Medicinal Chemistry (2018).[4] URL:[Link]

  • Discovery of BNC105: A Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. Source: ChemMedChem (2008). URL:[Link]

  • Tubulin Polymerization Assay Protocol (Fluorescence Based). Source: Cytoskeleton Inc.[5] / Nature Protocols. URL:[Link]

Sources

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Methyl 2,3,4-trimethoxybenzoate
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Methyl 2,3,4-trimethoxybenzoate
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